Glycinamide ribonucleotide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-[(2-aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N2O8P/c8-1-4(10)9-7-6(12)5(11)3(17-7)2-16-18(13,14)15/h3,5-7,11-12H,1-2,8H2,(H,9,10)(H2,13,14,15)/t3-,5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQMLSFOUZUIOB-SHUUEZRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CN)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143478 | |
| Record name | Glycineamide ribonucleotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycineamideribotide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10074-18-7 | |
| Record name | Glycinamide ribonucleotide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10074-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycineamide ribonucleotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010074187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycineamide ribonucleotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCINEAMIDE RIBONUCLEOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K343GZ6PUY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycineamideribotide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
glycinamide ribonucleotide structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycinamide ribonucleotide (GAR) is a pivotal intermediate in the de novo biosynthesis of purine nucleotides, fundamental building blocks of DNA and RNA. Its position in this essential metabolic pathway makes the enzymes involved in its synthesis and transformation attractive targets for therapeutic intervention, particularly in oncology and infectious diseases. This technical guide provides an in-depth overview of the structure, chemical properties, and relevant experimental methodologies associated with GAR, tailored for professionals in the field of biochemical research and drug development.
Structure and Chemical Properties
This compound is composed of a glycine amide linked to the C1 position of a ribose-5-phosphate moiety. This structure is key to its role as a precursor in the purine ring assembly.
Chemical Structure
IUPAC Name: [(2R,3S,4R,5R)-5-[(2-aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Canonical SMILES: C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O
InChI Key: OBQMLSFOUZUIOB-SHUUEZRQSA-N
Physicochemical and Chemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the design of experiments and potential inhibitors.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N₂O₈P | PubChem |
| Molecular Weight | 286.18 g/mol | PubChem |
| CAS Number | 10074-18-7 | PubChem |
| Physical State | Colorless, syrupy liquid (isolated form) | (Ngu et al., 2022) |
| Water Solubility (predicted) | 14.6 g/L | FooDB |
| logP (predicted) | -2.4 | FooDB |
| pKa (Strongest Acidic, predicted) | 1.23 | FooDB |
| pKa (Strongest Basic, predicted) | 8.14 | FooDB |
| Stability | While specific experimental stability data for GAR is limited, ribonucleotides are generally susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH. The phosphodiester bond is most stable around pH 4-5. The stability of the nucleobases themselves is also a factor, with cytosine being particularly labile. | (Oivanen et al., 1998; Levy & Miller, 1998) |
Biological Significance: Role in De Novo Purine Biosynthesis
This compound is the second intermediate in the ten-step de novo purine biosynthesis pathway, which constructs the purine ring from simpler precursors. The pathway begins with ribose-5-phosphate and culminates in the synthesis of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
The formation and subsequent transformation of GAR are critical steps in this pathway:
-
Formation of GAR: this compound synthetase (GARS), also known as PurD, catalyzes the ATP-dependent condensation of phosphoribosylamine (PRA) and glycine to form GAR, ADP, and inorganic phosphate (Pi).[1]
-
Formylation of GAR: this compound transformylase (GART), or PurN, then catalyzes the formylation of the amino group of the glycine moiety of GAR, using 10-formyltetrahydrofolate as the formyl donor, to produce formylthis compound (FGAR) and tetrahydrofolate.
The central role of these reactions in purine synthesis makes the enzymes GARS and GART significant targets for drug development.
Experimental Protocols
Chemical Synthesis of β-Glycinamide Ribonucleotide
The following is a consolidated protocol for the stereoselective synthesis of β-GAR, adapted from published procedures. This multi-step synthesis starts from D-ribose and involves the formation of a ribofuranosyl azide intermediate, followed by coupling with protected glycine and subsequent phosphorylation and deprotection steps.
Materials: D-ribose, acetic anhydride, pyridine, trimethylsilyl azide (TMSN₃), tin(IV) chloride (SnCl₄), palladium on carbon (Pd/C), Cbz-glycine, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), sodium methoxide (NaOMe) in methanol, dibenzyl N,N-diisopropylphosphoramidite, tetrazole, hydrogen peroxide (H₂O₂), methanol (MeOH), dichloromethane (DCM), ethyl acetate (EtOAc), hexanes, silica gel for column chromatography.
Procedure:
-
Protection of D-ribose: Acetylation of D-ribose is performed to protect the hydroxyl groups.
-
Formation of Ribofuranosyl Azide: The protected ribose is converted to a β-ribofuranosyl azide using TMSN₃ and a Lewis acid catalyst like SnCl₄.
-
Reduction of Azide: The azide is reduced to the corresponding amine via hydrogenation using a Pd/C catalyst.
-
Coupling with Cbz-Glycine: The resulting amine is coupled with N-benzyloxycarbonyl (Cbz)-protected glycine using DCC and DMAP as coupling agents.
-
Purification: The product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Deprotection of Acetate: The acetyl protecting group at the 5'-position is removed using sodium methoxide in methanol.
-
Phosphorylation: The 5'-hydroxyl group is phosphorylated using dibenzyl N,N-diisopropylphosphoramidite and tetrazole, followed by oxidation with hydrogen peroxide.
-
Final Deprotection: All remaining protecting groups (Cbz, benzylidene, and benzyl) are removed by catalytic hydrogenation over Pd/C to yield β-GAR.
-
Purification of Final Product: The final product is purified by filtration and lyophilization.
NMR Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural elucidation of GAR.
Sample Preparation:
-
Dissolve the purified GAR sample (typically 1-5 mg) in a suitable deuterated solvent, such as deuterium oxide (D₂O).
-
The concentration should be optimized for the specific instrument and experiment but is generally in the range of 5-20 mM.
-
Transfer the solution to a standard 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent Suppression: If residual H₂O signal is present, use a presaturation sequence.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
-
³¹P NMR:
-
Pulse Sequence: A proton-decoupled ³¹P experiment.
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Chemical shifts are typically referenced to an internal standard or to the residual solvent signal.
X-ray Crystallography of this compound Synthetase (GARS)
Determining the crystal structure of GARS, the enzyme that synthesizes GAR, provides invaluable insights into its mechanism and aids in structure-based drug design.
Protein Expression and Purification:
-
The gene encoding GARS is typically cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).
-
The protein is overexpressed in a suitable host, such as E. coli.
-
Purification is achieved through a series of chromatography steps, often starting with affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and/or size-exclusion chromatography to achieve high purity.
Crystallization:
-
Method: The hanging-drop vapor diffusion method is commonly used.[2]
-
Conditions:
-
Protein Concentration: A high protein concentration is required, typically in the range of 10-30 mg/mL.[2]
-
Crystallization Solution: A screening process is used to identify the optimal crystallization conditions. A successful condition for E. coli GARS involved a reservoir solution containing polyethylene glycol (PEG) and a specific salt at a defined pH.
-
Temperature: Crystals are typically grown at a constant temperature, for example, 296 K.[2]
-
Data Collection and Structure Refinement:
-
X-ray Source: A synchrotron source is often used to obtain high-resolution diffraction data.
-
Data Collection: Crystals are cryo-cooled in liquid nitrogen to minimize radiation damage during data collection. Diffraction data is collected over a range of crystal orientations.
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution: The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD or SAD with selenomethionine-labeled protein).
-
Model Building and Refinement: An initial atomic model is built into the electron density map and then refined using crystallographic refinement software to improve the fit to the experimental data and to ensure good stereochemistry.
Visualizations
De Novo Purine Biosynthesis Pathway
The following diagram illustrates the initial steps of the de novo purine biosynthesis pathway, highlighting the formation and consumption of this compound.
Caption: Initial steps of the de novo purine biosynthesis pathway.
Experimental Workflow for GARS Crystallography
The following diagram outlines a typical workflow for determining the crystal structure of this compound synthetase.
Caption: Workflow for GARS X-ray crystallography.
References
Glycinamide Ribonucleotide: A Linchpin in Purine Biosynthesis for DNA and RNA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycinamide ribonucleotide (GAR) is a critical intermediate in the de novo purine biosynthesis pathway, a fundamental metabolic process that provides the building blocks for DNA and RNA. This pathway's intricate regulation and its heightened activity in rapidly proliferating cells, such as cancer cells, have positioned it as a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of GAR's role as a precursor to nucleic acids, detailing the enzymatic reactions it undergoes, quantitative data on pathway kinetics, and experimental protocols for its study.
The De Novo Purine Biosynthesis Pathway: The Journey from PRPP to IMP
The de novo synthesis of purine nucleotides is a ten-step enzymatic pathway that converts phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2] GAR is the product of the second step and the substrate for the third step in this essential pathway.
The formation of GAR is catalyzed by phosphoribosylamine-glycine ligase , commonly known as This compound synthetase (GARS) . This enzyme facilitates the ATP-dependent ligation of glycine to phosphoribosylamine (PRA).[3][4] Subsequently, GAR is formylated by phosphoribosylglycinamide formyltransferase (GART) , utilizing 10-formyltetrahydrofolate as a one-carbon donor, to produce formylthis compound (FGAR).[5][6]
In higher eukaryotes, including humans, GARS and GART exist as domains of a trifunctional enzyme that also includes aminoimidazole ribonucleotide synthetase (AIRS), which catalyzes the fifth step of the pathway.[1][4][6] This multi-enzyme complex is a key component of the purinosome , a dynamic metabolic machinery that is thought to enhance pathway efficiency through substrate channeling.[7][8]
Quantitative Data
Understanding the kinetics of the enzymes involved in GAR metabolism and the cellular concentrations of the pathway's intermediates is crucial for comprehending its regulation and for the development of targeted therapies.
| Parameter | Enzyme | Value | Organism/Cell Line | Reference |
| kcat | Human GART | 7.5 s⁻¹ | Recombinant Human | [1] |
| Km for GAR | Human GART | 1.1 ± 0.2 µM | Recombinant Human | [1] |
| Km for fDDF * | Human GART | 0.9 ± 0.2 µM | Recombinant Human | [1] |
| Vmax for GAR synthesis | GARS | 5.19 nmol/5x10⁵ cells/30 min | Human Fibroblasts | [7] |
| Vmax for GAR synthesis | GARS | 13.4 nmol/5x10⁵ cells/30 min | Chinese Hamster Ovary Cells | [7] |
| Inhibition Constant (Ki) | Lometrexol (inhibitor) | 60 nM | GART | [9] |
| Inhibition Constant (Ki) | AG2034 (inhibitor) | 28 nM | GART | [9] |
| Cellular Concentration of IMP | HeLa Cells (purine-depleted) | ~3-fold increase | Human | [5][10] |
| Cellular Concentration of AMP/GMP | HeLa Cells (purine-depleted) | Similar to normal levels | Human | [5][10] |
| Cellular Concentration of PRPP | Mammalian Cells | 9.0 µM (average) | Mammalian | [11] |
*fDDF (10-formyl-5,8-dideazafolate) is a stable analog of the natural cofactor 10-formyltetrahydrofolate.
Signaling Pathways and Logical Relationships
The de novo purine biosynthesis pathway is tightly regulated to meet the cell's demand for nucleotides. Feedback inhibition is a primary control mechanism, where the end products of the pathway, AMP and GMP, allosterically inhibit the initial enzymes.[2][12] The assembly of the purinosome itself is a regulated process, influenced by the cellular concentration of purines.[8]
Figure 1: The de novo purine biosynthesis pathway highlighting GAR.
Experimental Protocols
Protocol 1: this compound Synthetase (GARS) Activity Assay
This protocol is adapted from methods used to measure GARS activity in intact, permeabilized cells.[7]
Objective: To quantify the rate of GAR synthesis from its precursors.
Materials:
-
Human fibroblast or other suitable cell line
-
Tween 80
-
Assay Buffer (pH 7.4) containing:
-
ATP
-
MgCl₂
-
NH₄Cl
-
Ribose-5-phosphate
-
[¹⁴C]-glycine (radiolabeled substrate)
-
-
Absolute ethanol
-
Cellulose thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Cell Permeabilization:
-
Culture cells to the desired density.
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a buffer containing a low concentration of Tween 80 to permeabilize the cell membranes.
-
-
Enzyme Reaction:
-
Prepare the reaction mixture by combining the assay buffer with the permeabilized cells and [¹⁴C]-glycine.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding an equal volume of absolute ethanol.
-
Centrifuge to pellet the cell debris.
-
Spot the supernatant onto a cellulose TLC plate.
-
Develop the chromatogram using an appropriate solvent system to separate GAR from unreacted glycine.
-
-
Quantification:
-
Excise the spot corresponding to [¹⁴C]-GAR from the TLC plate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the amount of GAR formed based on the specific activity of the [¹⁴C]-glycine.
-
References
- 1. Human this compound Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detecting Purinosome Metabolon Formation with Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the kinetic mechanism of Escherichia coli this compound transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Mass spectrometric analysis of purine de novo biosynthesis intermediates | PLOS One [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological concentrations of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
The Multifaceted Role of Glycinamide Ribonucleotide Transformylase (GART): A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycinamide ribonucleotide transformylase (GART) is a pivotal enzyme in cellular metabolism, primarily recognized for its central role in the de novo purine biosynthesis pathway. In humans, this protein is a remarkable example of metabolic efficiency, existing as a trifunctional polypeptide that catalyzes three separate reactions, thereby streamlining the production of essential purine nucleotides. Its critical function in rapidly proliferating cells has made it a significant target for cancer chemotherapy. Furthermore, emerging research has uncovered novel functions and regulatory pathways, expanding its relevance in disease contexts beyond nucleotide synthesis, including a newly identified role as a methyltransferase in colorectal cancer. This technical guide provides an in-depth exploration of the core functions of GART, its structure, enzymatic activities, and its implications in disease and drug development. It consolidates quantitative data, details key experimental methodologies, and visualizes complex pathways to serve as a comprehensive resource for the scientific community.
Core Function and Enzymatic Activities
In humans and other vertebrates, GART is a trifunctional enzyme encoded by the GART gene, located on chromosome 21.[1][2] This single 110 kDa polypeptide harbors three distinct enzymatic domains that catalyze the second, third, and fifth steps of the ten-step de novo purine biosynthesis pathway, which constructs inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[3][4] The proximity of these catalytic units on a single protein is thought to enhance pathway throughput via substrate channeling.[3]
The three enzymatic activities are:
-
Phosphoribosylglycinamide Synthetase (GARS): Located in the N-terminal domain, GARS catalyzes the second step of the pathway. It facilitates the ATP-dependent ligation of glycine to phosphoribosylamine (PRA) to form this compound (GAR).[5][6]
-
Reaction: 5-phospho-β-D-ribosylamine + glycine + ATP → N¹-(5-phospho-β-D-ribosyl)glycinamide + ADP + phosphate[6]
-
-
Phosphoribosylglycinamide Formyltransferase (GARTfase): This activity, found in the C-terminal domain, is responsible for the third step. It transfers a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to the amino group of GAR, producing N²-formyl-N¹-(5-phospho-D-ribosyl)glycinamide (FGAR).[6][7] This is the first of two folate-dependent reactions in the pathway.[8]
-
Reaction: N¹-(5-phospho-β-D-ribosyl)glycinamide + (6R)-10-formyltetrahydrofolate → N²-formyl-N¹-(5-phospho-D-ribosyl)glycinamide + (6S)-5,6,7,8-tetrahydrofolate[6]
-
-
Phosphoribosylaminoimidazole Synthetase (AIRS): The central domain of the protein carries out the fifth step. AIRS is an ATP-dependent cyclo-ligase that converts formylglycinamidine ribonucleotide (FGAM) into 5-aminoimidazole ribonucleotide (AIR).[1][6]
-
Reaction: 2-formamido-N¹-(5-O-phospho-β-D-ribosyl)acetamidine + ATP → 5-amino-1-(5-phospho-β-D-ribosyl)imidazole + ADP + phosphate[6]
-
Alternative splicing of the GART gene can also produce a monofunctional GARS protein.[2]
Structural Organization
The human GART protein is a homodimer with a flexible, seesaw-like geometry.[5] This flexibility, conferred by linker segments between the domains, is believed to facilitate substrate transfer between active sites.[5] The three catalytic domains are structurally distinct:
-
GARS Domain (N-terminal): Belongs to the ATP-grasp superfamily, characterized by a unique fold for ATP binding and catalysis.[1][6]
-
AIRS Domain (Central): Forms the dimerization interface and belongs to the AIR synthase family.[5][6]
-
GARTfase Domain (C-terminal): Possesses a binding pocket for the folate co-substrate and is the target of several antifolate drugs.[5][6]
References
- 1. Crystal structures of human GAR Tfase at low and high pH and with substrate beta-GAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of GART in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. Evaluation of the kinetic mechanism of Escherichia coli this compound transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graphmatik.io [graphmatik.io]
- 5. Structural studies of tri-functional human GART - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The human this compound transformylase domain: purification, characterization, and kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human this compound Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
An In-depth Technical Guide on the Core Mechanism of Glycinamide Ribonucleotide Synthetase (GARS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycinamide ribonucleotide synthetase (GARS), also known as phosphoribosylamine-glycine ligase, is a crucial enzyme in the de novo purine biosynthesis pathway. This pathway is essential for the synthesis of purine nucleotides, the fundamental building blocks of DNA and RNA. GARS catalyzes the second step of this pathway: the ATP-dependent ligation of glycine to 5-phosphoribosyl-β-amine (PRA) to form this compound (GAR), adenosine diphosphate (ADP), and inorganic phosphate (Pi)[1]. Due to its vital role in cell proliferation, GARS is a potential target for the development of antimicrobial and anticancer therapies. This guide provides a comprehensive overview of the core mechanism of GARS, including its structure, catalytic cycle, kinetic properties, and methods for its study.
Structural Overview
The structure of GARS has been elucidated through X-ray crystallography, revealing a multi-domain architecture that is highly conserved across different species. In Escherichia coli, GARS is a monomeric enzyme composed of four distinct domains designated N, A, B, and C[1].
-
N-terminal Domain (N): This domain shows structural similarity to the N-terminal region of this compound transformylase (GART), the subsequent enzyme in the purine biosynthesis pathway.
-
A and B Domains: These domains are primarily involved in ATP binding. The B domain is connected to the core of the protein by flexible hinge regions, suggesting that domain movement is important for catalysis.
-
C-terminal Domain (C): The N and C domains are largely responsible for conferring substrate specificity, binding to glycine and PRA.
The active site of GARS is located in a cleft formed between the N, A, and C domains and the mobile B domain. This strategic positioning allows for the coordinated binding of all three substrates and the subsequent catalytic reaction.
Catalytic Mechanism
GARS employs an ordered sequential kinetic mechanism for the synthesis of GAR. The substrates bind to the enzyme in a specific order, and the products are released in a defined sequence. The catalytic cycle can be summarized as follows:
-
Phosphoribosylamine (PRA) Binding: The reaction is initiated by the binding of the first substrate, PRA, to the active site of the enzyme.
-
ATP Binding: Following the binding of PRA, a molecule of ATP binds to the A and B domains within the active site.
-
Glycine Binding: The third substrate, glycine, then enters the active site.
-
Formation of a Glycyl-Phosphate Intermediate: The reaction proceeds through the formation of a high-energy glycyl-phosphate intermediate. This is achieved by the nucleophilic attack of the carboxylate oxygen of glycine on the γ-phosphate of ATP[2].
-
Nucleophilic Attack by PRA: The amino group of the bound PRA then acts as a nucleophile, attacking the carbonyl carbon of the glycyl-phosphate intermediate.
-
Product Formation and Release: This attack results in the formation of a tetrahedral intermediate that subsequently collapses to form GAR and inorganic phosphate (Pi). Pi is the first product to be released from the active site. This is followed by the release of ADP and finally the end product, GAR.
This ordered mechanism ensures the efficient and specific synthesis of GAR, preventing non-productive side reactions.
Quantitative Data
| Substrate/Inhibitor | Enzyme Source | Km (µM) | kcat (s-1) | Ki (µM) | Reference |
| Phosphoribosylamine (PRA) | E. coli | 110 | 19 | - | [1] |
| Glycine | E. coli | 130 | 19 | - | [1] |
| ATP | E. coli | 80 | 19 | - | [1] |
Note: The reported kcat value is the same for all substrates as it represents the maximal turnover rate of the enzyme under saturating conditions of all substrates.
Experimental Protocols
Purification of Recombinant Human GARS
Objective: To obtain highly pure and active GARS for enzymatic assays.
Methodology:
-
Gene Cloning and Expression: The human GARS gene is cloned into an appropriate expression vector (e.g., pET vector) with a purification tag (e.g., N-terminal His-tag). The vector is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture and Induction: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The starter culture is grown overnight at 37°C with shaking. This is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.
-
Cell Lysis: Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors). The cells are lysed by sonication on ice.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C. The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The His-tagged GARS protein is then eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Size-Exclusion Chromatography: The eluted fractions containing GARS are pooled and concentrated. The concentrated protein is further purified by size-exclusion chromatography using a column (e.g., Superdex 200) pre-equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Purity Assessment and Storage: The purity of the protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a Bradford assay or by measuring the absorbance at 280 nm. The purified GARS is stored in aliquots at -80°C.
GARS Enzyme Activity Assay (Coupled Spectrophotometric Assay)
Objective: To measure the enzymatic activity of GARS by monitoring the consumption of ATP.
Principle: The production of ADP by GARS is coupled to the oxidation of NADH through the sequential action of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored spectrophotometrically and is directly proportional to the GARS activity.
Methodology:
-
Synthesis of Phosphoribosylamine (PRA): Due to its instability, PRA is typically synthesized fresh before each assay. This can be achieved by incubating ribose-5-phosphate with a high concentration of ammonium chloride at a slightly alkaline pH.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
20 mM MgCl2
-
100 mM KCl
-
1 mM Phosphoenolpyruvate (PEP)
-
0.2 mM NADH
-
10 units/mL Pyruvate Kinase (PK)
-
10 units/mL Lactate Dehydrogenase (LDH)
-
1 mM Glycine
-
Freshly prepared PRA (final concentration to be varied for kinetic analysis, e.g., 0-500 µM)
-
Purified GARS enzyme (e.g., 5-10 µg)
-
-
Initiation of the Reaction: The reaction is initiated by the addition of ATP to a final concentration that is varied for kinetic analysis (e.g., 0-1 mM).
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored continuously for 5-10 minutes at 37°C using a spectrophotometer.
-
Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of GARS activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the specified conditions. Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data at varying substrate concentrations to the Michaelis-Menten equation.
GARS Enzyme Inhibition Assay
Objective: To determine the inhibitory potential and mechanism of a test compound against GARS.
Methodology:
-
Assay Setup: The coupled spectrophotometric assay described above is used.
-
Inhibitor Preparation: The test inhibitor is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A range of inhibitor concentrations are prepared by serial dilution.
-
Pre-incubation: The purified GARS enzyme is pre-incubated with the test inhibitor at various concentrations for a defined period (e.g., 15 minutes) at room temperature in the assay buffer. A control reaction without the inhibitor is also prepared.
-
Reaction Initiation and Measurement: The reaction is initiated by adding the substrates (PRA, glycine, and ATP) to the pre-incubated enzyme-inhibitor mixture. The reaction progress is monitored as described in the activity assay protocol.
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor).
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), the assay is performed with varying concentrations of one substrate while keeping the other substrates and the inhibitor at fixed concentrations. The data is then analyzed using Lineweaver-Burk or Dixon plots. The inhibition constant (Ki) can be calculated from these plots.
-
Conclusion
This compound synthetase represents a critical juncture in the de novo purine biosynthesis pathway. A thorough understanding of its intricate mechanism, facilitated by detailed structural and kinetic studies, is paramount for the rational design of novel inhibitors with therapeutic potential. The experimental protocols outlined in this guide provide a framework for researchers to purify and characterize GARS, as well as to screen for and evaluate the mechanism of action of potential inhibitory compounds. Further research into the kinetic properties of GARS from various organisms and the identification of potent and specific inhibitors will be instrumental in advancing the development of new drugs targeting this essential enzyme.
References
Glycinamide Ribonucleotide: A Linchpin in De Novo Purine Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycinamide ribonucleotide (GAR) is a pivotal intermediate in the de novo biosynthesis of purine nucleotides, a fundamental metabolic pathway essential for the synthesis of DNA, RNA, and various cofactors. This technical guide provides a comprehensive overview of GAR's role in this pathway, detailing its synthesis, subsequent transformation, and the enzymes that catalyze these critical steps. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering in-depth information on the kinetics of the associated enzymes, detailed experimental protocols, and the intricate regulatory mechanisms governing this segment of purine metabolism. The central role of the enzymes acting upon GAR, particularly this compound transformylase (GART), as a target for cancer chemotherapy is also a key focus.
Introduction to De Novo Purine Biosynthesis and the Role of GAR
The de novo purine biosynthesis pathway is a highly conserved, ten-step enzymatic process that constructs the purine ring of inosine monophosphate (IMP) from basic metabolic precursors[1][2]. IMP is the parent purine nucleotide from which adenosine monophosphate (AMP) and guanosine monophosphate (GMP) are subsequently derived[3][4]. This pathway is crucial for cellular proliferation and survival, making its enzymes attractive targets for therapeutic intervention, particularly in oncology[1][5].
This compound (GAR) is the second intermediate in this pathway, formed from 5-phosphoribosylamine (PRA) and glycine in an ATP-dependent reaction[3]. It then serves as the substrate for the third step, a formylation reaction that yields formylthis compound (FGAR)[3]. These two steps, the synthesis and consumption of GAR, are central to the assembly of the purine imidazole ring.
The Synthesis and Transformation of this compound
The metabolic journey of GAR involves two key enzymatic steps: its formation, catalyzed by this compound synthetase (GARS), and its formylation, catalyzed by this compound transformylase (GART). In humans and other higher eukaryotes, these two enzymatic activities, along with a third, aminoimidazole ribonucleotide synthetase (AIRS), are domains of a large trifunctional protein, GARS-AIRS-GART[5][6]. This multifunctional enzyme catalyzes steps 2, 5, and 3 of the de novo pathway, respectively.
Synthesis of this compound (GAR)
The synthesis of GAR is the second step in de novo purine biosynthesis and is catalyzed by Phosphoribosylamine-glycine ligase , commonly known as This compound synthetase (GARS) (EC 6.3.4.13)[3]. This reaction involves the ATP-dependent ligation of glycine to 5-phosphoribosylamine (PRA), forming an amide bond and yielding GAR, ADP, and inorganic phosphate (Pi)[3].
Reaction: PRA + Glycine + ATP → GAR + ADP + Pi
The proposed mechanism for GARS involves the formation of a glycyl-phosphate intermediate. The reaction begins with the nucleophilic attack of the carboxylate oxygen of glycine on the γ-phosphorus of ATP. Subsequently, the amino group of PRA attacks the carbonyl carbon of the glycyl-phosphate intermediate, leading to the formation of GAR and the release of ADP and Pi.
Transformation of this compound (GAR)
The third step in the pathway is the formylation of GAR, catalyzed by phosphoribosylglycinamide formyltransferase , also known as This compound transformylase (GART) (EC 2.1.2.2)[3]. This enzyme transfers a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to the amino group of GAR, producing formylthis compound (FGAR) and tetrahydrofolate (THF)[3].
Reaction: GAR + 10-formyltetrahydrofolate → FGAR + tetrahydrofolate
The kinetic mechanism of GART has been a subject of detailed study. In mammals, the reaction proceeds via an ordered-sequential mechanism where 10-formyltetrahydrofolate binds to the enzyme first, followed by GAR[7][8]. In contrast, the E. coli enzyme follows a random sequential kinetic mechanism[9].
Quantitative Data
Understanding the kinetics of the enzymes involved in GAR metabolism is crucial for drug development and for modeling metabolic flux. The following tables summarize key quantitative data for human GARS and GART.
| Enzyme | Substrate | Km (μM) | Vmax | kcat (s-1) | Reference |
| Human GARS | ATP | - | 5.19 nmol GAR/5x105 cells/30 min | - | [10] |
| Glycine | - | 5.19 nmol GAR/5x105 cells/30 min | - | [10] | |
| Human GART | GAR | 1.1 ± 0.1 | - | 8.2 ± 0.2 | [9] |
| 10-formyl-dideazafolate (fDDF) | 0.9 ± 0.1 | - | 8.2 ± 0.2 | [9] | |
| N106Q Mutant GART | GAR | 29.5 ± 0.1 | - | 14 | [9] |
| fDDF | 19.6 ± 0.1 | - | 14 | [9] | |
| K170R Mutant GART | GAR | 1.8 ± 0.1 | - | 7.7 | [9] |
| fDDF | 1.5 ± 0.1 | - | 7.7 | [9] | |
| Table 1: Kinetic Parameters of Human GARS and GART. Note: Vmax for GARS is reported from an intact cell assay and is not a purified enzyme value. fDDF is a stable analog of 10-formyl-THF. |
| Enzyme | Ligand | Kd (μM) | Reference |
| Human GART | GAR | 3.0 ± 0.2 | [9] |
| fDDF | 2.8 ± 0.2 | [9] | |
| N106Q Mutant GART | GAR | 73.5 ± 2.2 | [9] |
| fDDF | 84.2 ± 2.4 | [9] | |
| Table 2: Dissociation Constants for Human GART. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its associated enzymes.
Purification of the Trifunctional GARS-AIRS-GART Protein
This protocol is adapted from studies on the expression and purification of the human trifunctional enzyme.
Objective: To purify the recombinant human GARS-AIRS-GART protein for subsequent enzymatic assays and structural studies.
Methodology:
-
Expression:
-
Transform E. coli cells (e.g., BL21(DE3)) with an expression vector containing the human GARS-AIRS-GART cDNA.
-
Grow the cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of ~2.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue incubation at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation.
-
-
Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 100 mM HEPES pH 8.0, 500 mM NaCl, 10% glycerol, 10 mM imidazole, 0.5 mM TCEP) supplemented with protease inhibitors, lysozyme, and benzonase.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Apply the soluble fraction to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a lower concentration of imidazole (e.g., 25 mM).
-
Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 500 mM).
-
Further purify the eluted protein by size-exclusion chromatography using a suitable column (e.g., Superdex 200) and buffer (e.g., 20 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 0.5 mM TCEP).
-
Pool the fractions containing the purified protein, concentrate, and store at -80°C.
-
GAR Synthetase (GARS) Activity Assay
This spectrophotometric coupled-enzyme assay measures the production of ADP, which is stoichiometrically equivalent to the formation of GAR.
Objective: To determine the enzymatic activity of GARS.
Principle: The ADP produced by the GARS reaction is used to convert phosphoenolpyruvate to pyruvate by pyruvate kinase (PK). The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
ATP
-
MgCl2
-
Glycine
-
Phosphoribosylamine (PRA) (Note: PRA is unstable and is often generated in situ from ribose-5-phosphate and ammonia, or the preceding enzyme in the pathway is included).
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
-
Assay Procedure:
-
Add all components of the reaction mixture except the GARS enzyme to a cuvette.
-
Incubate at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the temperature to equilibrate and to record any background reaction.
-
Initiate the reaction by adding a known amount of purified GARS enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Calculation: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).
GAR Transformylase (GART) Activity Assay
This is a direct spectrophotometric assay that monitors the formation of the product of the GART reaction.
Objective: To determine the enzymatic activity of GART.
Principle: The assay uses a stable folate analog, 5,10-dideazatetrahydrofolate (DDATHF), which upon formyl group transfer, is converted to 5,8-dideazafolate (DDF). The formation of DDF can be monitored by the increase in absorbance at 295 nm[11].
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[11]
-
This compound (GAR)
-
10-formyl-5,8-dideazafolate (fDDF)
-
-
Assay Procedure:
-
Add the assay buffer, GAR, and fDDF to a quartz cuvette.
-
Incubate at a constant temperature (e.g., 25°C) for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a known amount of purified GART enzyme.
-
Monitor the increase in absorbance at 295 nm over time using a spectrophotometer.
-
-
Calculation: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DDF (18.9 mM-1cm-1)[11].
Quantification of GAR by LC-MS/MS
This protocol outlines a general approach for the sensitive and specific quantification of GAR in biological samples.
Objective: To quantify the intracellular concentration of this compound.
Methodology:
-
Sample Preparation:
-
Quench the metabolism of cultured cells or tissues rapidly, for example, by using cold methanol.
-
Extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Dry the supernatant under vacuum and reconstitute in a solvent compatible with the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Separate the metabolites using a suitable liquid chromatography column (e.g., a HILIC or reversed-phase column) with an appropriate gradient.
-
Detect and quantify GAR using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the MRM transitions (precursor ion -> product ion) for GAR and an appropriate internal standard (e.g., a stable isotope-labeled version of GAR).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a GAR standard.
-
Quantify the amount of GAR in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.
-
Signaling Pathways and Logical Relationships
The regulation of the de novo purine biosynthesis pathway is complex, involving feedback inhibition and allosteric control to maintain appropriate levels of purine nucleotides.
De Novo Purine Biosynthesis Pathway
The following diagram illustrates the initial steps of the de novo purine biosynthesis pathway, highlighting the position of this compound.
Caption: The initial steps of the de novo purine biosynthesis pathway, showing the synthesis and consumption of GAR.
Experimental Workflow for GART Inhibition Assay
The following diagram outlines a typical workflow for screening potential inhibitors of GART.
Caption: A typical experimental workflow for a GART inhibition assay.
Regulation of De Novo Purine Synthesis
The de novo purine pathway is tightly regulated by feedback inhibition from its end products, AMP and GMP. This regulation primarily targets the first committed step of the pathway, catalyzed by PRPP amidotransferase (PPAT).
Caption: Feedback inhibition of the de novo purine synthesis pathway by AMP and GMP.
Conclusion
This compound stands as a critical juncture in the de novo synthesis of purines. The enzymes responsible for its synthesis and subsequent transformation, GARS and GART, are essential for cellular function and have emerged as significant targets for therapeutic intervention. The organization of these enzymes into a multifunctional complex in higher eukaryotes suggests a mechanism for efficient substrate channeling and regulation. This guide has provided a detailed overview of the biochemistry of GAR, including quantitative data and experimental protocols, to aid researchers in their exploration of this vital metabolic pathway and its potential for drug discovery. A deeper understanding of the intricate regulation and kinetics of the enzymes surrounding GAR will continue to fuel the development of novel therapeutics targeting purine metabolism.
References
- 1. Spectrophotometric method for the assay of glycosaminoglycans and glycosaminoglycan-depolymerizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycineamide ribonucleotide - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 10074-18-7 [smolecule.com]
- 5. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmdguru.com [pharmdguru.com]
- 7. Mammalian this compound transformylase. Kinetic mechanism and associated de novo purine biosynthetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The human this compound transformylase domain: purification, characterization, and kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human this compound Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. pnas.org [pnas.org]
The Enzymatic Keystone of Purine Synthesis: A Technical Guide to the Conversion of Glycinamide Ribonucleotide to Formylglycinamide Ribonucleotide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of glycinamide ribonucleotide (GAR) to its formylated counterpart, formylthis compound (FGAR). This critical step in the de novo purine biosynthesis pathway is catalyzed by the enzyme this compound transformylase (GART). As a pivotal enzyme for cellular proliferation, GART is a significant target for therapeutic intervention, particularly in oncology. This document details the enzyme's kinetics, reaction mechanism, and relevant experimental protocols, presenting quantitative data in a clear, tabular format and illustrating key processes with detailed diagrams.
Introduction: The Significance of GAR Formylation
The synthesis of purine nucleotides is fundamental for all life, providing the building blocks for DNA and RNA, as well as essential molecules for cellular energy and signaling. The de novo purine biosynthesis pathway, a highly conserved ten-step process, assembles the purine ring from basic precursors. The third step, the formylation of GAR to produce FGAR, is catalyzed by this compound transformylase (GART), also known as phosphoribosylglycinamide formyltransferase (EC 2.1.2.2).[1] This reaction incorporates the first carbon atom (C8) into the purine ring structure.
In this reaction, GART facilitates the transfer of a formyl group from the cofactor 10-formyltetrahydrofolate (10-formyl-THF) to the amino group of GAR. In humans, GART exists as a domain within a large trifunctional protein that also contains the enzymatic activities for GAR synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS), the second and fifth steps of the pathway, respectively.[2][3] This multi-enzyme complex is thought to enhance pathway efficiency through substrate channeling. Given the high demand for purines in rapidly dividing cells, such as cancer cells, GART has emerged as a prime target for the development of antineoplastic agents.
Enzyme Kinetics and Optimal Conditions
The catalytic efficiency of GART is influenced by substrate concentrations, pH, and temperature. Understanding these parameters is crucial for in vitro studies and for the development of effective inhibitors.
Kinetic Parameters
The Michaelis-Menten constants (Km) and catalytic rate constants (kcat) for GART have been determined for various species. These values provide insight into the enzyme's affinity for its substrates and its catalytic turnover rate.
| Species | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human (recombinant) | β-GAR | 3.0 ± 0.2 | 12.5 ± 0.1 | 4.2 x 10⁶ | [2] |
| 10-formyl-5,8-dideazafolate (fDDF) | 2.8 ± 0.2 | 12.5 ± 0.1 | 4.5 x 10⁶ | [2] | |
| Murine (L5178Y lymphoma) | GAR | 400 | 4 | 1.0 x 10⁴ | |
| Escherichia coli | GAR | Similar to fDDF | - | - | [4] |
| formyl dideazafolate | Similar to GAR | - | - | [4] |
Note: fDDF is a stable analogue of the natural cofactor 10-formyl-THF and is commonly used in kinetic assays.
Optimal Reaction Conditions
The enzymatic activity of GART is highly dependent on the pH and temperature of the reaction environment.
| Parameter | Optimal Value | Reference |
| pH | 7.5 - 8.0 | [5] |
| Temperature | 25 °C (for in vitro assays) | [1] |
Human GART exhibits maximal activity in a slightly alkaline pH range of 7.5 to 8.0.[5] Standard in vitro assays are typically conducted at 25°C.[1]
Reaction Mechanism
The conversion of GAR to FGAR by GART proceeds through a sequential, ordered kinetic mechanism where the folate cofactor, 10-formyl-THF, binds to the enzyme first, followed by GAR.[3] The proposed catalytic mechanism involves a direct formyl transfer. Key active site residues, including a conserved histidine and aspartate, are crucial for catalysis. The histidine residue is thought to act as a general acid to protonate the nitrogen of the pterin ring of tetrahydrofolate, facilitating the departure of the formyl group. The aspartate residue is believed to stabilize the protonated state of the histidine. The amino group of GAR then performs a nucleophilic attack on the formyl carbon of 10-formyl-THF, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses to yield FGAR and tetrahydrofolate.
GART as a Therapeutic Target
The critical role of GART in purine biosynthesis makes it an attractive target for the development of anticancer drugs. Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis, rendering them more susceptible to the inhibition of this pathway. Several folate analogues have been developed as GART inhibitors.
Known Inhibitors
A number of potent inhibitors of GART have been identified and characterized. Their inhibition constants (Ki) are summarized below.
| Inhibitor | Ki (nM) | Target Enzyme | Reference |
| Lometrexol (DDATHF) | - | GARFT | [6] |
| LY309887 | 6.5 | GARFT | [6] |
| Methotrexate | - | DHFR, TYMS, ATIC, GART | |
| Pemetrexed (Alimta) | - | TYMS, DHFR, GART |
Lometrexol was one of the first tight-binding inhibitors of GART to be investigated clinically.[6] LY309887, a second-generation inhibitor, demonstrated even greater potency against GART.[6] Methotrexate and Pemetrexed are multi-targeted antifolates that also inhibit GART, among other folate-dependent enzymes.
Experimental Protocols
Accurate and reproducible experimental methods are essential for studying GART activity and for screening potential inhibitors. This section provides detailed protocols for the purification of recombinant human GART and for two common enzyme activity assays.
Purification of Recombinant Human GART
This protocol describes the expression and purification of the human GART domain as a fusion protein in E. coli.
1. Expression Vector: The coding sequence for the human GART domain is cloned into an expression vector, such as pET17b, which allows for high-level expression in E. coli.[2] To facilitate purification, the GART sequence can be fused to a tag, such as a maltose-binding protein (MBP) tag and a polyhistidine (His) tag.[2]
2. Bacterial Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A culture is grown to a mid-log phase (OD600 of 0.6-0.8) at 37°C, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 18-25°C) overnight to enhance the yield of soluble protein.
3. Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, and protease inhibitors). The cells are lysed by sonication or by using a French press. The cell lysate is then clarified by ultracentrifugation to remove cell debris.
4. Affinity Chromatography: The soluble lysate is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA resin) to capture the His-tagged fusion protein.[2] The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The fusion protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
5. Tag Cleavage: If desired, the affinity tag can be removed by enzymatic cleavage. For example, if a TEV protease cleavage site is engineered between the tag and the GART domain, the eluted fusion protein is incubated with TEV protease.[2]
6. Further Purification: A second round of IMAC can be performed to remove the cleaved tag and any uncleaved fusion protein. The flow-through containing the purified GART domain is collected. Further purification to homogeneity can be achieved by size-exclusion chromatography.
7. Protein Purity and Concentration: The purity of the final protein preparation is assessed by SDS-PAGE. The protein concentration is determined using a standard protein assay, such as the Bradford or BCA assay.
Spectrophotometric Assay for GART Activity
This continuous assay monitors the formation of the product, 5,8-dideazafolate (DDF), from the folate analogue substrate, 10-formyl-5,8-dideazafolate (fDDF), by measuring the increase in absorbance at 295 nm.[1]
Materials:
-
Purified GART enzyme
-
β-Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (fDDF)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[1]
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Prepare a reaction mixture in the assay buffer containing GAR and fDDF at desired concentrations. For routine assays, concentrations of 350 µM GAR and 195 µM fDDF can be used.[1]
-
Pre-incubate the reaction mixture at 25°C for 3-5 minutes.[1]
-
Initiate the reaction by adding a small volume of purified GART enzyme to a final volume of 1 ml.[1]
-
Immediately monitor the increase in absorbance at 295 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
The specific activity of the enzyme is calculated using the molar extinction coefficient of DDF at 295 nm (ε = 18.9 mM⁻¹cm⁻¹).[1] Specific activity is typically expressed as µmol of product formed per minute per mg of enzyme.
Radioactive Assay for GART Activity
This endpoint assay measures the incorporation of a radiolabeled formyl group from [¹⁴C]-formate into GAR, in a coupled reaction system that generates 10-formyl-THF in situ.
Materials:
-
Purified GART enzyme
-
β-Glycinamide ribonucleotide (GAR)
-
[¹⁴C]-Sodium formate
-
Tetrahydrofolate (THF)
-
ATP and formyl-THF synthetase (for in situ generation of 10-formyl-THF)
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5
-
Stopping Reagent: e.g., perchloric acid
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture in the assay buffer containing GAR, THF, ATP, and formyl-THF synthetase.
-
Add [¹⁴C]-sodium formate to the reaction mixture to a desired final specific activity.
-
Pre-incubate the mixture at 37°C for a short period to allow for the generation of [¹⁴C]-10-formyl-THF.
-
Initiate the GART-catalyzed reaction by adding the purified GART enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding a stopping reagent, such as cold perchloric acid, which will precipitate the protein.
-
Centrifuge the samples to pellet the precipitated protein.
-
The product, [¹⁴C]-FGAR, is a nucleotide and will remain in the supernatant, while unreacted [¹⁴C]-formate is volatile upon acidification. The acid-stable radioactivity corresponding to [¹⁴C]-FGAR can be quantified by transferring an aliquot of the supernatant to a scintillation vial, adding scintillation cocktail, and counting in a liquid scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [¹⁴C]-formate.
Visualizations
De Novo Purine Biosynthesis Pathway
This diagram illustrates the ten steps of the de novo purine biosynthesis pathway, highlighting the conversion of GAR to FGAR catalyzed by GART.
Caption: The de novo purine biosynthesis pathway, highlighting the GART-catalyzed step.
Experimental Workflow for Spectrophotometric GART Assay
This diagram outlines the key steps in the spectrophotometric assay for measuring GART activity.
Caption: Workflow for the spectrophotometric assay of GART activity.
Logical Relationship of GART Inhibition
This diagram illustrates the logical relationship between GART inhibition and its downstream cellular effects.
References
- 1. Localization of GAR transformylase in Escherichia coli and mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human this compound Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human this compound transformylase domain: purification, characterization, and kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the kinetic mechanism of Escherichia coli this compound transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structures of human GAR Tfase at low and high pH and with substrate beta-GAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry and pharmacology of this compound formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Glycinamide Ribonucleotide (GAR) as a Building Block for Nucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycinamide ribonucleotide (GAR) is a pivotal intermediate in the de novo biosynthesis of purine nucleotides, which are fundamental components of DNA and RNA.[1][2] The synthesis of purines is a highly conserved and essential metabolic pathway, making the enzymes involved in GAR synthesis and consumption attractive targets for therapeutic intervention, particularly in cancer chemotherapy.[3][4] This technical guide provides a comprehensive overview of GAR, including its synthesis, its role in the purine biosynthesis pathway, quantitative data on the enzymes that metabolize it, and detailed experimental protocols for its study.
The Role of this compound in De Novo Purine Biosynthesis
The de novo purine biosynthesis pathway is a ten-step enzymatic process that assembles the purine ring from various small molecules. GAR is the product of the second step and the substrate for the third step in this pathway.
Step 2: Synthesis of this compound (GAR)
GAR is synthesized from 5-phosphoribosyl-β-1-amine (PRA) and glycine in an ATP-dependent reaction catalyzed by phosphoribosylamine-glycine ligase, also known as GAR synthetase (GARS).[2]
Reaction: PRA + Glycine + ATP → GAR + ADP + Pi
In bacteria, GARS is a monofunctional enzyme, whereas in higher eukaryotes, it is part of a trifunctional protein that also includes the enzymatic activities for the third and fifth steps of the pathway.[5][6]
Step 3: Formylation of this compound
GAR is subsequently formylated to produce N-formylthis compound (FGAR). This reaction is catalyzed by this compound transformylase (GART) and utilizes N¹⁰-formyltetrahydrofolate (¹⁰-formyl-THF) as the formyl donor.[3][7]
Reaction: GAR + ¹⁰-formyl-THF → FGAR + Tetrahydrofolate
Similar to GARS, GART is a monofunctional protein in E. coli, but in humans, it is part of a trifunctional enzyme.[5][8]
Regulation of the Pathway
The de novo purine biosynthesis pathway is tightly regulated, primarily through feedback inhibition. The end products of the pathway, purine nucleotides (AMP, GMP, IMP), allosterically inhibit the first committed step catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase.[9][10] While specific allosteric regulation of GARS and GART is not as well-characterized, the overall flux through the pathway is controlled to meet the cell's demand for purine nucleotides.[11]
Quantitative Data
The following tables summarize the available kinetic data for GAR synthetase and GAR transformylase.
Table 1: Kinetic Parameters for GAR Synthetase (Phosphoribosylamine-glycine ligase)
| Organism | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | Reference |
| Escherichia coli | Glycine | 270 | N/A | [10] |
| Escherichia coli | ATP | 170 | N/A | [10] |
| Escherichia coli | PRA | 30 | N/A | [10] |
N/A: Data not available in the cited sources.
Table 2: Kinetic Parameters for GAR Transformylase
| Organism | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | Reference |
| Escherichia coli | GAR | 16.7 | 16 | [12] |
| Escherichia coli | 10-formyl-5,8-dideazafolate (fDDF) | ~similar to GAR | N/A | [12] |
| Human (recombinant) | GAR | 5.5 | 15.1 | [5] |
| Human (recombinant) | 10-formyl-5,8-dideazafolate (fDDF) | 1.3 | 15.1 | [5] |
Experimental Protocols
Chemical Synthesis of β-Glycinamide Ribonucleotide (β-GAR)
This protocol is adapted from the nine-step stereoselective synthesis of β-GAR from D-ribose as described by Ngu et al. (2022).[9][13] The overall yield is approximately 5%.
Materials:
-
D-ribose
-
Various organic solvents and reagents as detailed in the cited literature.
Procedure: The synthesis involves the following key transformations:
-
Protection of the hydroxyl groups of D-ribose.
-
Introduction of an azide group at the anomeric position.
-
Reduction of the azide to an amine.
-
Coupling with a protected glycine derivative.
-
Phosphorylation of the 5'-hydroxyl group.
-
Deprotection to yield β-GAR.
For a detailed, step-by-step protocol with characterization data, please refer to the supplementary information of Ngu et al., Molecules, 2022, 27(8), 2528.[13]
Enzyme Assays
This is a coupled-enzyme assay where the unstable product of the GARS reaction, phosphoribosylamine (PRA), is trapped by GARS and converted to GAR, which is then quantified by HPLC.[4]
Materials:
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Glutamine
-
Glycine
-
ATP
-
Partially purified GARS enzyme preparation
-
HPLC system with a pulsed amperometric detector
-
Anion-exchange HPLC column
Procedure:
-
Prepare a reaction mixture containing PRPP, glutamine, glycine, and ATP in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Initiate the reaction by adding the GARS enzyme preparation.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a quenching agent (e.g., perchloric acid).
-
Neutralize the sample and centrifuge to remove precipitated protein.
-
Analyze the supernatant by anion-exchange HPLC with pulsed amperometric detection to quantify the amount of GAR produced.[4]
-
Calculate the enzyme activity based on the rate of GAR formation.
This is a continuous spectrophotometric assay that monitors the formation of 5,8-dideazafolate (DDF) from 10-formyl-5,8-dideazafolate (fDDF), a stable analog of the natural cofactor.[5]
Materials:
-
This compound (GAR)
-
10-formyl-5,8-dideazafolate (fDDF)
-
Purified GART enzyme
-
Spectrophotometer capable of reading at 295 nm
-
Buffer: 100 mM Tris-HCl, pH 8.0, containing 0.1 M NaCl
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing GAR and fDDF in the assay buffer.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C.
-
Initiate the reaction by adding a small volume of the purified GART enzyme.
-
Monitor the increase in absorbance at 295 nm over time. The formation of DDF has a molar extinction coefficient (Δε) of 18.9 mM⁻¹cm⁻¹.[5]
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the enzyme activity, taking into account the extinction coefficient and the dilution of the enzyme.
Visualizations
Caption: De Novo Purine Biosynthesis Pathway.
Caption: Workflow for the Chemical Synthesis of GAR.
Caption: Logic of Direct vs. Coupled Enzyme Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycineamide ribonucleotide - Wikipedia [en.wikipedia.org]
- 3. Human this compound Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Nonpolyglutamatable Inhibitor of this compound Transformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoribosylamine—glycine ligase - Wikipedia [en.wikipedia.org]
- 6. Phosphoribosylamine—glycine ligase - Wikiwand [wikiwand.com]
- 7. Crystal structures of human GAR Tfase at low and high pH and with substrate beta-GAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]
- 9. Binding of purine nucleotides to two regulatory sites results in synergistic feedback inhibition of glutamine 5-phosphoribosylpyrophosphate amidotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Feedback inhibition of amidophosphoribosyltransferase regulates the rate of cell growth via purine nucleotide, DNA, and protein syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. db.cngb.org [db.cngb.org]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Human Glycinamide Ribonucleotide Transformylase: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Human glycinamide ribonucleotide transformylase (GART) is a critical enzyme in the de novo purine biosynthesis pathway, a fundamental process for cellular proliferation and survival. In humans, GART exists as one of three domains within a large trifunctional protein that also contains this compound synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS) activities.[1][2] This enzyme catalyzes the third step in the pathway: the formyl transfer from 10-formyltetrahydrofolate (10-formyl-THF) to this compound (GAR), producing formylthis compound (FGAR).[1][3] Due to the high demand for nucleotides in rapidly dividing cancer cells, GART has emerged as a significant target for cancer chemotherapy.[3][4] Furthermore, recent studies have unveiled novel roles for GART in cellular signaling pathways that promote tumor stemness and malignancy, independent of its canonical function in nucleotide synthesis.[5][6] This guide provides an in-depth overview of human GART, covering its structure, enzymatic mechanism, role in disease, and therapeutic potential. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for professionals in the field.
Structure and Function
The Trifunctional GART Polypeptide
In contrast to its monofunctional prokaryotic counterpart, human GART is the C-terminal domain of a 110 kDa trifunctional polypeptide encoded by the GART gene on chromosome 21.[2][7][8] This single protein catalyzes three non-sequential steps in the de novo purine synthesis pathway:
-
GARS (N-terminal domain): Catalyzes step 2, the conversion of phosphoribosylamine (PRA), glycine, and ATP to GAR.[7][9]
-
GART (C-terminal domain): Catalyzes step 3, the formylation of GAR to FGAR.[1][7]
-
AIRS (Middle domain): Catalyzes step 5, the conversion of formylglycinamidine ribonucleotide (FGAM) to aminoimidazole ribonucleotide (AIR).[7][9]
This multi-domain structure is thought to enhance pathway efficiency through substrate channeling, where intermediates are passed directly from one active site to the next.[2][10] The full-length protein likely exists as a dimer, with flexible linkers between the domains allowing for significant mobility.[7]
The GART Domain Active Site
The GART domain possesses a deep cleft that serves as the binding pocket for its substrates, GAR and the folate co-factor.[11] The crystal structure of human GART has been resolved, revealing key conserved residues critical for catalysis, including Asp144, His108, and Asn106.[1][12] Asp144 is proposed to act as a general base, activating the amino group of GAR for nucleophilic attack on the formyl group of 10-formyl-THF.[1] His108 and Asn106 are believed to stabilize the tetrahedral intermediate formed during the reaction.[1][11]
Role in De Novo Purine Biosynthesis
The de novo purine synthesis pathway is a ten-step process that builds inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP), from basic metabolites.[2][9] These purine nucleotides are essential for DNA and RNA synthesis, cellular energy (ATP, GTP), and signaling (cAMP, cGMP).[2][10]
The GART-catalyzed reaction is the first of two folate-dependent formylation steps in the pathway.[1]
Reaction: this compound (GAR) + 10-formyltetrahydrofolate (10-formyl-THF) ⇌ N-formylthis compound (FGAR) + Tetrahydrofolate (THF)[1]
The central role of this pathway in cell proliferation makes its enzymes, particularly GART, attractive targets for anti-proliferative therapies.[4][7]
References
- 1. Human this compound Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]
- 3. The human this compound transformylase domain: purification, characterization, and kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GART inhibitors and how do they work? [synapse.patsnap.com]
- 5. GART Functions as a Novel Methyltransferase in the RUVBL1/β-Catenin Signaling Pathway to Promote Tumor Stemness in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GART promotes the proliferation and migration of human non-small cell lung cancer cell lines A549 and H1299 by targeting PAICS-Akt-β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural studies of tri-functional human GART - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in the Chinese hamster ovary cell GART gene of de novo purine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purine metabolism - Wikipedia [en.wikipedia.org]
- 10. Phosphoribosylglycinamide formyltransferase - Wikiwand [wikiwand.com]
- 11. Glycinamide Ribotide Transformylase [chem.gla.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
The Role of Glycinamide Ribonucleotide in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rapidly proliferating cancer cells exhibit a heightened demand for nucleotides to sustain DNA replication and RNA synthesis. This metabolic reprogramming often involves the upregulation of the de novo purine biosynthesis pathway, a complex enzymatic cascade that builds purine rings from simple precursors. Glycinamide ribonucleotide (GAR) is a critical intermediate in this pathway, positioned at a key juncture for therapeutic intervention. This technical guide provides an in-depth exploration of GAR's role in cancer cell proliferation, focusing on the enzymes that metabolize it—this compound formyltransferase (GART) and phosphoribosylformylglycinamide synthase (PFAS)—and the signaling networks that regulate its flux. This document details experimental protocols for investigating GAR metabolism and presents quantitative data on the effects of its inhibition, offering a valuable resource for researchers and drug development professionals targeting this essential pathway in oncology.
The De Novo Purine Biosynthesis Pathway and GAR's Central Role
The de novo synthesis of purines is a ten-step enzymatic pathway that converts phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1] Unlike normal differentiated cells that can often rely on salvage pathways to recycle purines, many cancer cells are heavily dependent on the de novo pathway to meet their increased demand for nucleotides.[2][3]
This compound (GAR) is the product of the second step in this pathway. Its formation and subsequent conversion are critical for the continuation of purine synthesis. Two key enzymes directly utilize GAR and its successor:
-
This compound Formyltransferase (GART): This trifunctional enzyme catalyzes the third, fourth, and sixth steps of the pathway. Its GART domain specifically catalyzes the formylation of GAR to formylthis compound (FGAR).[4][5]
-
Phosphoribosylformylglycinamidine Synthase (PFAS): This enzyme catalyzes the fourth step, the conversion of FGAR to formylglycinamidine ribonucleotide (FGAM).[6][7]
The expression of both GART and PFAS has been found to be elevated in numerous cancer types, including glioma, lung cancer, and breast cancer, and this overexpression often correlates with poorer patient outcomes.[8][9][10] This makes these enzymes, and by extension the metabolism of GAR, attractive targets for anticancer therapies.
Quantitative Data on Targeting GAR Metabolism
While direct quantification of GAR levels in tumor versus normal tissues is not widely reported in literature, the impact of inhibiting enzymes that metabolize GAR and its derivatives provides a clear indication of the pathway's importance for cancer cell proliferation.
Inhibition of GART and its Effect on Cancer Cell Proliferation
Lometrexol is a potent inhibitor of GART.[11] The half-maximal inhibitory concentration (IC50) values of lometrexol have been determined for various cancer cell lines, demonstrating its cytotoxic effects.
| Cell Line | Cancer Type | IC50 (nM) of Lometrexol |
| CCRF-CEM | Leukemia | 15 |
| L1210 | Leukemia | 20 |
| HeLa | Cervical Cancer | 30 |
| A549 | Non-Small Cell Lung Cancer | 40 |
| HCT-8 | Colon Cancer | 60 |
Table 1: Representative IC50 values of the GART inhibitor Lometrexol in various cancer cell lines. Data compiled from multiple sources.
Effect of GART and PFAS Knockdown on Cancer Cell Proliferation
Genetic knockdown of GART and PFAS using techniques like siRNA has been shown to significantly reduce cancer cell proliferation.
| Target Enzyme | Cancer Cell Line | Effect on Proliferation | Reference |
| GART | Glioma Cells (U251) | Significant suppression of proliferation and enhanced apoptosis. | |
| GART | Luminal A Breast Cancer (MCF-7, ZR-75-1) | Reduced proliferation rate and decreased ERα stability. | |
| GART | Non-Small Cell Lung Cancer (A549, H1299) | Markedly inhibited proliferation and migration. | [8] |
| PFAS | RAS-driven Cancer Cells | Reduced cancer cell growth and proliferation in vitro and in vivo. | [12] |
Table 2: Summary of the effects of GART and PFAS knockdown on cancer cell proliferation.
Signaling Pathways Regulating GAR Metabolism
The flux through the de novo purine synthesis pathway is tightly regulated by key oncogenic signaling pathways, ensuring that nucleotide production is coupled with the overall growth and proliferation signals within the cell.
The mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism.[13] mTORC1, in response to growth factor signaling and nutrient availability, promotes anabolic processes, including purine synthesis.[14][15] It achieves this by transcriptionally upregulating enzymes of the mitochondrial tetrahydrofolate (mTHF) cycle, which provides the one-carbon units necessary for the formylation steps in purine synthesis, including the conversion of GAR to FGAR.[14]
The RAS-ERK Signaling Pathway
The RAS-ERK (MAPK) pathway is another critical signaling cascade that promotes cell proliferation.[16] Recent studies have shown that this pathway can directly and rapidly regulate de novo purine synthesis post-translationally.[12][17] Specifically, activated ERK2 phosphorylates PFAS, enhancing its enzymatic activity and thereby increasing the metabolic flux through the pathway to support nucleic acid synthesis.[12][18] This provides a direct link between oncogenic RAS signaling and the machinery for nucleotide production.
Experimental Protocols
Quantification of Intracellular Purine Intermediates by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of intracellular metabolites, including GAR, from cultured cancer cells.
Objective: To quantify the levels of GAR and other purine pathway intermediates in cancer cells versus normal cells or in response to therapeutic agents.
Materials:
-
Cultured cells (e.g., cancer cell line and a non-tumorigenic control)
-
Culture medium, PBS (ice-cold)
-
80% Methanol (pre-chilled to -80°C)
-
Cell scrapers
-
Microcentrifuge tubes (pre-chilled)
-
Liquid nitrogen
-
Centrifuge capable of 4°C and >12,000 x g
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standards for relevant metabolites
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow.
-
If applicable, treat cells with the compound of interest for the desired duration.
-
-
Metabolite Extraction:
-
Rapidly aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add a sufficient volume of pre-chilled 80% methanol to the plate (e.g., 1 mL for a 10 cm dish).
-
Immediately scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge the lysate at >12,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extract at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol) containing internal standards.
-
Inject the sample onto the LC-MS/MS system.
-
Separate metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC).
-
Detect and quantify metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using established transitions for GAR and other purine intermediates.
-
Normalize the quantified metabolite levels to the initial cell number or total protein content.
-
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of inhibiting GAR metabolism on cancer cell proliferation.
Objective: To determine the cytotoxicity of compounds targeting the de novo purine synthesis pathway.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
Test compound (e.g., lometrexol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
GART and PFAS Enzyme Activity Assays
These protocols provide a general framework for measuring the enzymatic activity of GART and PFAS, which can be adapted for inhibitor screening.
Objective: To measure the catalytic activity of GART or PFAS and to screen for potential inhibitors.
General Principle: Enzyme activity is typically measured by monitoring the consumption of a substrate or the formation of a product over time. For GART and PFAS, this can be achieved using spectrophotometric assays that couple the reaction to a change in absorbance.
GART Activity Assay (Spectrophotometric): This assay can be performed by monitoring the conversion of the folate cofactor.
Materials:
-
Purified recombinant GART enzyme
-
This compound (GAR) substrate
-
10-formyltetrahydrofolate (10-formyl-THF) cofactor
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, GAR, and 10-formyl-THF.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the GART enzyme.
-
Monitor the decrease in absorbance at a specific wavelength corresponding to the conversion of 10-formyl-THF to THF (e.g., 298 nm).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
For inhibitor screening, perform the assay in the presence of varying concentrations of the test compound.
PFAS Activity Assay (Coupled Enzyme Assay): The activity of PFAS can be measured by coupling the production of ADP to other enzymatic reactions that result in a change in absorbance.
Materials:
-
Purified recombinant PFAS enzyme
-
Formylthis compound (FGAR) substrate
-
ATP, glutamine
-
Coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase)
-
Phosphoenolpyruvate (PEP), NADH
-
Assay buffer
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, FGAR, ATP, glutamine, PEP, NADH, and the coupling enzymes.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding the PFAS enzyme.
-
Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. This is proportional to the amount of ADP produced by PFAS.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
-
For inhibitor screening, include the test compound in the reaction mixture.
Conclusion
This compound and its metabolizing enzymes, GART and PFAS, represent a critical nexus in the metabolic reprogramming of cancer cells. The heavy reliance of many tumors on the de novo purine biosynthesis pathway for their proliferative needs makes this pathway a validated and promising target for therapeutic intervention. The intricate regulation of this pathway by major oncogenic signaling networks like mTOR and RAS-ERK further underscores its central role in cancer biology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of GAR in cancer cell proliferation and to develop novel strategies to exploit this metabolic vulnerability for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Metabolomics in Cancer Research and Emerging Applications in Clinical Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The secretome of non-tumorigenic mammary cells MCF-10A elicits DNA damage in MCF-7 and MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphoribosylformylglycinamidine Synthase (PFAS) Deficiency: Clinical, Genetic and Metabolic Characterisation of a Novel Defect in Purine de Novo Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of the purine biosynthetic enzyme phosphoribosyl formylglycinamidine synthase (FGAMS) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hands-on: Mass spectrometry: LC-MS analysis / Mass spectrometry: LC-MS analysis / Metabolomics [training.galaxyproject.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound formyl transferase is frequently overexpressed in glioma and critically regulates the proliferation of glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ERK2 phosphorylates PFAS to mediate posttranslational control of de novo purine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. mTORC1 Induces Purine Synthesis Through Control of the Mitochondrial Tetrahydrofolate Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phosphoribosylformylglycinamidine Synthase (PFAS) Deficiency: Clinical, Genetic and Metabolic Characterisation of a Novel Defect in Purine de Novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ERK2 Phosphorylates PFAS to Mediate Posttranslational Control of De Novo Purine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Regulation of the De Novo Purine Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
The de novo purine synthesis pathway is a fundamental metabolic process responsible for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. This pathway is a critical target for drug development, particularly in the fields of oncology and immunology, due to the high demand for nucleotides in rapidly proliferating cells. This technical guide provides a comprehensive overview of the intricate regulatory mechanisms governing this pathway, with a focus on key enzymes, feedback inhibition, and allosteric control.
Overview of De Novo Purine Synthesis
The de novo synthesis of purines is a highly conserved and energy-intensive process that constructs the purine ring from various small molecules, including amino acids (glycine, glutamine, and aspartate), carbon dioxide, and one-carbon units from the folate pool. The pathway begins with the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP) from ribose-5-phosphate and culminates in the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
Key Regulatory Enzymes and Their Control Mechanisms
The regulation of the de novo purine synthesis pathway is tightly controlled at several key enzymatic steps to ensure a balanced supply of purine nucleotides while avoiding wasteful overproduction. The primary points of regulation are the enzymes that catalyze the initial and committed steps of the pathway, as well as the branch point leading to AMP and GMP synthesis.
PRPP Synthetase (PRPS)
Phosphoribosyl pyrophosphate (PRPP) synthetase catalyzes the synthesis of PRPP, a crucial substrate for both de novo and salvage pathways of purine and pyrimidine synthesis. The activity of PRPS is a key determinant of the overall rate of purine synthesis.
Allosteric Regulation: PRPS is subject to complex allosteric regulation by a variety of nucleotides. Purine ribonucleoside diphosphates, particularly ADP and GDP, are potent inhibitors.[1] The inhibitory effect of ADP is complex, acting as a competitive inhibitor with respect to ATP and also inducing substrate inhibition by ribose-5-phosphate. Pyrimidine nucleotides can also inhibit PRPS activity, in part by sequestering magnesium, an essential cofactor.[2] Inorganic phosphate (Pi) is an essential activator of the enzyme.
Quantitative Data on PRPS Inhibition:
| Inhibitor | Organism/Enzyme Source | Inhibition Type | K_i / IC_50 | Citation(s) |
| ADP | Salmonella typhimurium | Mixed | - | [3] |
| GDP | Bacillus subtilis | Allosteric | - | [4] |
| MRPP-5'-monophosphate | WI-L2 cells | Competitive (vs. Pi) | 40 µM (K_i) | [5] |
| Pyrimidine nucleotides (CTP/CDP/CMP) | Human erythrocytes | - | - | [2] |
Note: Comprehensive quantitative data for a wide range of inhibitors across different species is not consistently available in a single source. The table reflects available data from the search results.
Glutamine-PRPP Amidotransferase (GPAT)
Glutamine-PRPP amidotransferase catalyzes the first committed step of de novo purine synthesis: the conversion of PRPP and glutamine to 5-phosphoribosylamine. This irreversible reaction is the primary site of feedback regulation for the entire pathway.
Feedback Inhibition: GPAT is allosterically inhibited by the end-products of the pathway, namely AMP, GMP, and their di- and triphosphate derivatives. A key feature of this regulation is the synergistic inhibition observed with combinations of adenine and guanine nucleotides.[6][7] For instance, the combination of ADP and GMP results in a much stronger inhibition than the sum of their individual effects.[6] This synergistic effect is crucial for maintaining the appropriate balance between adenine and guanine nucleotide pools. AMP and GMP have been shown to bind to two distinct sites on the enzyme, an allosteric site and the catalytic site, leading to this synergistic inhibition.[8]
Quantitative Data on GPAT Inhibition:
| Inhibitor(s) | Organism/Enzyme Source | Inhibition Type | K_i / IC_50 | Citation(s) |
| AMP + GMP | Escherichia coli | Synergistic | - | [8][9] |
| ADP + GMP | Bacillus subtilis | Synergistic | - | [6] |
| DAS734 | Arabidopsis thaliana AtGPRAT2 | Competitive (vs. PRPP) | 5.293 µM (K_i) | [10] |
Note: While the synergistic nature of inhibition is well-documented, specific Ki values for individual nucleotides are not consistently reported in easily comparable formats.
IMP Dehydrogenase (IMPDH)
IMP dehydrogenase catalyzes the first committed step in the synthesis of GMP from IMP. It is a critical enzyme for providing guanine nucleotides for DNA and RNA synthesis and is a major target for immunosuppressive and anticancer drugs.
Feedback Inhibition: IMPDH is subject to feedback inhibition by its ultimate end-product, GMP.
Pharmacological Inhibition: Several clinically important drugs target IMPDH. Mycophenolic acid (MPA), the active metabolite of mycophenolate mofetil, is a potent, non-competitive inhibitor of IMPDH. Other inhibitors include ribavirin and tiazofurin.
Quantitative Data on IMPDH Inhibitors:
| Inhibitor | Target | IC_50 / K_i | Citation(s) |
| Mycophenolic acid | Human IMPDH2 | ~20 nM (IC_50) | [11] |
| Ribavirin monophosphate | - | - | [6] |
| Tiazofurin (as TAD) | Human leukemic IMPDH | 0.1 µM (K_i) | [12] |
| Merimepodib | - | 7.0 nM (IC_50) | [13] |
| Mizoribine | - | - | [11] |
Adenylosuccinate Synthetase (ADSS)
Adenylosuccinate synthetase catalyzes the first of two steps in the conversion of IMP to AMP. This reaction requires GTP as an energy source.
Feedback Inhibition: ADSS is subject to feedback inhibition by its end-product, AMP.
Transcriptional and Hormonal Regulation
Beyond allosteric control of enzyme activity, the de novo purine synthesis pathway is also regulated at the level of gene expression and by hormonal signals.
Transcriptional Control:
-
In bacteria, the PurR repressor plays a central role in regulating the expression of most of the pur genes in response to the intracellular concentration of purines.
-
In humans, the transcription factor c-Myc is known to upregulate the expression of genes involved in nucleotide biosynthesis, including those in the de novo purine pathway, to support cell proliferation.
Hormonal Regulation:
-
Hormones such as insulin and glucagon can influence nucleotide biosynthesis, with insulin generally stimulating and glucagon inhibiting the process.
-
Glucocorticoids have been shown to increase the incorporation of formate into purine bases in the liver.
The Purinosome: A Metabolon for Enhanced Efficiency
Under conditions of high purine demand, the enzymes of the de novo purine synthesis pathway have been observed to co-localize within the cell to form a dynamic multi-enzyme complex known as the purinosome. This metabolic channeling is thought to increase the efficiency of the pathway by facilitating the transfer of unstable intermediates between successive enzymes and preventing their diffusion into competing metabolic pathways.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key regulatory pathways and a general experimental workflow for studying enzyme inhibition.
Caption: Feedback inhibition of the de novo purine synthesis pathway.
Caption: General workflow for enzyme inhibition studies.
Experimental Protocols
Assay for PRPP Synthetase (PRPS) Activity
This protocol describes a coupled spectrophotometric assay for PRPS activity.
Principle: The AMP produced in the PRPS reaction is converted to ADP and then to ATP by myokinase and pyruvate kinase, respectively. The oxidation of NADH in the pyruvate kinase-lactate dehydrogenase coupled reaction is monitored at 340 nm.
Reagents:
-
1 M Tris-HCl, pH 7.6
-
1 M MgCl₂
-
0.5 M Ribose-5-phosphate
-
0.1 M ATP
-
0.1 M Phosphoenolpyruvate (PEP)
-
10 mg/mL NADH
-
Myokinase (MK)
-
Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme suspension
-
PRPS enzyme preparation
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, MgCl₂, ribose-5-phosphate, ATP, PEP, and NADH.
-
Add MK and PK/LDH to the reaction mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the PRPS enzyme preparation.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation, which is proportional to the PRPS activity.
Assay for Glutamine-PRPP Amidotransferase (GPAT) Activity
This protocol describes a coupled spectrophotometric assay for GPAT activity.
Principle: The glutamate produced in the GPAT reaction is oxidized by glutamate dehydrogenase (GDH), with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.
Reagents:
-
1 M Potassium phosphate buffer, pH 8.0
-
0.5 M L-Glutamine
-
0.1 M PRPP
-
0.5 M NAD⁺
-
Glutamate Dehydrogenase (GDH)
-
GPAT enzyme preparation
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-glutamine, PRPP, and NAD⁺.
-
Add GDH to the reaction mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the GPAT enzyme preparation.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADH formation, which is proportional to the GPAT activity.
Assay for IMP Dehydrogenase (IMPDH) Activity
This protocol describes a direct spectrophotometric assay for IMPDH activity.[6]
Principle: The conversion of IMP to XMP is accompanied by the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored directly.
Reagents:
-
50 mM KH₂PO₄ buffer, pH 8.5, containing 5 mM DTT
-
1 mM IMP
-
40 mM NAD⁺
-
IMPDH enzyme preparation
Procedure:
-
Prepare a reaction buffer of 50 mM KH₂PO₄, pH 8.5, with 5 mM DTT.
-
Add the IMPDH enzyme to the buffer.
-
Pre-incubate the enzyme-buffer mixture at 36°C for 10 minutes.
-
Initiate the reaction by adding NAD⁺ to a final concentration of 1 mM.
-
Immediately monitor the increase in absorbance at 340 nm at 25-36°C.
-
The rate of increase in absorbance is directly proportional to the IMPDH activity.
Assay for Adenylosuccinate Synthetase (ADSS) Activity
This protocol describes a continuous spectrophotometric assay for ADSS activity.
Principle: The formation of adenylosuccinate from IMP and aspartate can be monitored by the increase in absorbance at 280 nm.
Reagents:
-
100 mM HEPES buffer, pH 7.0
-
10 mM MgCl₂
-
10 mM L-Aspartate
-
1 mM GTP
-
1 mM IMP
-
ADSS enzyme preparation
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, L-aspartate, and GTP.
-
Add the ADSS enzyme preparation to the mixture.
-
Equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding IMP.
-
Monitor the increase in absorbance at 280 nm over time.
-
The rate of absorbance increase is proportional to the ADSS activity.
Conclusion
The regulation of the de novo purine synthesis pathway is a complex and multi-layered process involving allosteric feedback inhibition, transcriptional control, and the formation of metabolons. The key enzymes PRPP synthetase and glutamine-PRPP amidotransferase serve as the primary control points, integrating signals about the cell's energy status and the availability of purine nucleotides. The branch point enzymes, IMP dehydrogenase and adenylosuccinate synthetase, ensure a balanced production of GMP and AMP. A thorough understanding of these regulatory mechanisms is essential for the rational design of novel therapeutics that target this critical pathway for the treatment of cancer and other diseases characterized by rapid cell proliferation.
References
- 1. Phosphoribosyl pyrophosphate synthetase activity affects growth and riboflavin production in Ashbya gossypii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biohim.pdmu.edu.ua [biohim.pdmu.edu.ua]
- 3. A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of the synergistic end-product regulation of Bacillus subtilis glutamine phosphoribosylpyrophosphate amidotransferase by nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Binding of purine nucleotides to two regulatory sites results in synergistic feedback inhibition of glutamine 5-phosphoribosylpyrophosphate amidotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystal Structure of the Chloroplastic Glutamine Phosphoribosylpyrophosphate Amidotransferase GPRAT2 From Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. On-demand utilization of phosphoribosyl pyrophosphate by downstream anabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Crucial Role of Glycinamide Ribonucleotide (GAR) in the De Novo Synthesis of Inosine Monophosphate (IMP)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The de novo purine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy transfer, and signaling. A key intermediate in this pathway is glycinamide ribonucleotide (GAR). This technical guide provides an in-depth exploration of the enzymatic conversion of GAR to inosine monophosphate (IMP), the precursor for all purine nucleotides. We will detail the sequential enzymatic reactions, present quantitative kinetic data for the involved enzymes, and provide comprehensive experimental protocols for their study. Furthermore, this guide includes detailed diagrams of the biochemical pathway, experimental workflows, and logical relationships to facilitate a deeper understanding of this critical metabolic route and its potential as a target for therapeutic intervention.
Introduction
The synthesis of purine nucleotides can occur through two main pathways: the salvage pathway, which recycles pre-existing purine bases and nucleosides, and the de novo pathway, which builds the purine ring from simpler precursors. The de novo pathway is a highly conserved and energy-intensive process consisting of ten enzymatic steps, culminating in the formation of inosine monophosphate (IMP).[1][2] this compound (GAR) is the product of the second step and serves as the substrate for the third step, a critical formylation reaction. Understanding the enzymes that metabolize GAR and its downstream intermediates is of significant interest, particularly in the fields of oncology and infectious diseases, as rapidly proliferating cells and various pathogens are highly dependent on the de novo purine pathway.[3]
This guide focuses on the segment of the pathway that begins with GAR and culminates in the synthesis of IMP, detailing the function and characteristics of the following key enzymes:
-
This compound Transformylase (GART)
-
Formylthis compound Amidotransferase (FGAM Synthetase)
-
Aminoimidazole Ribonucleotide Synthetase (AIR Synthetase)
-
Phosphoribosylaminoimidazole Carboxylase (AIR Carboxylase)
-
Phosphoribosylaminoimidazole-Succinocarboxamide Synthetase (SAICAR Synthetase)
-
Adenylosuccinate Lyase (ADSL)
-
Aminoimidazole Carboxamide Ribonucleotide Transformylase (AICAR Transformylase)
-
Inosine Monophosphate Cyclohydrolase (IMP Cyclohydrolase)
The Enzymatic Conversion of GAR to IMP: A Step-by-Step Guide
The conversion of GAR to IMP involves a series of seven enzymatic reactions that progressively build the imidazole and then the pyrimidine rings of the purine structure onto the ribose-5-phosphate backbone.
Step 3: Formylation of GAR by this compound Transformylase (GART)
The first committed step in the metabolism of GAR is its formylation by This compound Transformylase (GART) . This enzyme catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to the amino group of GAR, yielding formylthis compound (FGAR) and tetrahydrofolate (THF).[3] This reaction is crucial as it incorporates the C8 atom of the purine ring. In higher eukaryotes, GART exists as a domain of a trifunctional protein that also includes this compound synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS) activities.[4]
Step 4: Amidation of FGAR by Formylthis compound Amidotransferase (FGAM Synthetase)
Following formylation, Formylthis compound Amidotransferase (FGAM Synthetase) catalyzes the ATP-dependent conversion of FGAR to formylglycinamidine ribonucleotide (FGAM).[5] This enzyme utilizes glutamine as a nitrogen donor, releasing glutamate. This reaction is essential for the subsequent cyclization step.
Step 5: Cyclization of FGAM by Aminoimidazole Ribonucleotide Synthetase (AIR Synthetase)
Aminoimidazole Ribonucleotide Synthetase (AIR Synthetase) catalyzes the ATP-dependent cyclization of FGAM to form 5-aminoimidazole ribonucleotide (AIR).[6] This reaction closes the imidazole ring of the purine structure. In vertebrates, this enzyme is part of the same trifunctional protein as GART.
Step 6: Carboxylation of AIR by Phosphoribosylaminoimidazole Carboxylase (AIR Carboxylase)
The sixth step is the carboxylation of AIR to carboxyaminoimidazole ribonucleotide (CAIR), catalyzed by Phosphoribosylaminoimidazole Carboxylase (AIR Carboxylase) .[7] This reaction incorporates a carboxyl group, which will become the C6 atom of the purine ring.
Step 7: Formation of SAICAR by Phosphoribosylaminoimidazole-Succinocarboxamide Synthetase (SAICAR Synthetase)
Phosphoribosylaminoimidazole-Succinocarboxamide Synthetase (SAICAR Synthetase) catalyzes the ATP-dependent condensation of CAIR with aspartate to form 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR).[8]
Step 8: Cleavage of SAICAR by Adenylosuccinate Lyase (ADSL)
Adenylosuccinate Lyase (ADSL) is responsible for the cleavage of SAICAR, which releases fumarate and yields 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[9][10] Fumarate can then enter the citric acid cycle.
Step 9: Formylation of AICAR by AICAR Transformylase
The penultimate step in IMP synthesis is the formylation of AICAR by Aminoimidazole Carboxamide Ribonucleotide Transformylase (AICAR Transformylase) . This enzyme utilizes 10-formyl-THF as the formyl donor to produce 5-formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR).[11]
Step 10: Cyclization to IMP by IMP Cyclohydrolase
Finally, Inosine Monophosphate Cyclohydrolase (IMP Cyclohydrolase) catalyzes the cyclization of FAICAR to form the first fully formed purine nucleotide, inosine monophosphate (IMP), with the release of a water molecule.[11] In humans, AICAR transformylase and IMP cyclohydrolase activities are catalyzed by a single bifunctional enzyme known as ATIC.
Quantitative Data on Enzyme Kinetics
The following table summarizes the available kinetic parameters for the enzymes involved in the conversion of GAR to IMP. It is important to note that these values can vary depending on the species and the specific experimental conditions.
| Step | Enzyme | Species | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |
| 3 | This compound Transformylase (GART) | E. coli | GAR | 16.7 | 16 | |
| 10-formyl-THF | - | - | ||||
| 4 | Formylthis compound Amidotransferase (FGAM Synthetase) | Thermotoga maritima | FGAR | 340 | 0.51 | [2] |
| ATP | 500 | - | [2] | |||
| Glutamine | 1500 | - | [2] | |||
| 6 | Phosphoribosylaminoimidazole Carboxylase (AIR Carboxylase) | Gallus gallus | HCO₃⁻ | 1000 | - | [7] |
| 7 | Phosphoribosylaminoimidazole-Succinocarboxamide Synthetase (SAICAR Synthetase) | Saccharomyces cerevisiae | CAIR | - | - | [12] |
| Aspartate | - | - | ||||
| ATP | - | - | ||||
| 8 | Adenylosuccinate Lyase (ADSL) | Human | SAICAR | 1.8 | - | [9][10] |
| 9 | AICAR Transformylase (ATIC) | Human | AICAR | - | 2.9 | |
| C. neoformans | AICAR | 130 | 7.5 | |||
| 10 | IMP Cyclohydrolase (ATIC) | Human | FAICAR | - | - |
Note: A hyphen (-) indicates that the data was not available in the cited sources under comparable conditions.
Experimental Protocols
This section provides detailed methodologies for the expression and purification of recombinant GART, as well as enzyme assays for key steps in the pathway from GAR to IMP.
Expression and Purification of Recombinant Human GART
This protocol is adapted from established procedures for the high-level expression and purification of the human GART domain in E. coli.[4][13]
4.1.1. Expression
-
Transform E. coli BL21(DE3) cells with a plasmid containing the human GART gene fused to an N-terminal His-tag (e.g., pET vector).
-
Inoculate a 5 mL LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of Terrific Broth (TB) medium supplemented with glycerol and antibiotics.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 2.0.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue the culture overnight at 18°C.
-
Harvest the cells by centrifugation at 4,400 x g for 10 minutes at 4°C.
4.1.2. Purification
-
Resuspend the cell pellet in lysis buffer (e.g., 100 mM HEPES pH 8.0, 500 mM NaCl, 10% glycerol, 10 mM imidazole, 0.5 mM TCEP) supplemented with protease inhibitors, lysozyme, and benzonase.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 34,000 x g for 60 minutes at 4°C.
-
Apply the supernatant to a HisTrap HP column (GE Healthcare) equilibrated with binding buffer (lysis buffer with 10 mM imidazole).
-
Wash the column with binding buffer containing 25 mM imidazole.
-
Elute the protein with elution buffer (binding buffer with 500 mM imidazole).
-
Further purify the protein by size-exclusion chromatography on a Superdex 200 column (GE Healthcare) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 0.5 mM TCEP).
-
Pool the fractions containing pure GART, assess purity by SDS-PAGE, and store at -80°C.
Continuous Spectrophotometric Assay for GART Activity
This assay continuously monitors the GART-catalyzed reaction by coupling the production of THF to the oxidation of a chromogenic substrate.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM β-mercaptoethanol.
-
GAR solution (concentration to be varied).
-
10-formyl-THF solution (concentration to be varied).
-
Purified recombinant GART enzyme.
Procedure:
-
Set up a reaction mixture in a quartz cuvette containing the assay buffer, GAR, and 10-formyl-THF.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.
-
Initiate the reaction by adding a known amount of GART enzyme.
-
Monitor the increase in absorbance at 298 nm, which corresponds to the formation of THF from 10-formyl-THF.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of THF.
Coupled Assay for FGAM Synthetase Activity
This is a discontinuous coupled assay that measures the formation of FGAM.[14]
Reagents:
-
Assay Buffer: 100 mM Tris pH 8.0, 20 mM KCl, 20 mM MgCl₂.
-
1.5 mM Phosphoenolpyruvate (PEP).
-
10 U/mL Pyruvate Kinase (PK).
-
20 U/mL His-tagged AIR Synthetase (coupling enzyme).
-
750 mM NH₄Cl.
-
10 mM ATP.
-
5 mM β-FGAR.
-
Purified FGAM Synthetase.
-
Quenching Solution: 1.33 M K₂HPO₄ pH 1.4 / 20% trichloroacetic acid.
-
Bratton-Marshall reagents for colorimetric detection of AIR.
Procedure:
-
Prepare a 400 µL reaction mixture containing assay buffer, PEP, PK, His-PurM, NH₄Cl, ATP, and β-FGAR.
-
Initiate the reaction by adding the FGAM synthetase enzyme (1-10 µg).
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding 100 µL of the quenching solution.
-
Derivatize and quantify the amount of AIR produced using the Bratton-Marshall assay.
Radiometric Assay for SAICAR Synthetase Activity
This highly sensitive assay measures the incorporation of radiolabeled aspartate into SAICAR.[8]
Reagents:
-
L-[⁴-¹⁴C]aspartic acid.
-
5-amino-4-imidazolecarboxylic acid ribonucleotide (CAIR).
-
ATP and MgCl₂.
-
Tris-HCl buffer, pH 7.8.
-
Partially purified or purified SAICAR synthetase.
-
Enzyme for decarboxylation of unreacted aspartate (e.g., aspartate β-decarboxylase).
-
Scintillation cocktail.
Procedure:
-
Set up a reaction mixture containing Tris-HCl buffer, CAIR, ATP, MgCl₂, and L-[⁴-¹⁴C]aspartic acid.
-
Initiate the reaction by adding the SAICAR synthetase enzyme preparation.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction (e.g., by boiling).
-
Add aspartate β-decarboxylase to remove unreacted L-[⁴-¹⁴C]aspartic acid as ¹⁴CO₂.
-
Measure the remaining radioactivity, which corresponds to the [¹⁴C]SAICAR formed, using a scintillation counter.
Spectrophotometric Assay for Adenylosuccinate Lyase (ADSL) Activity
This continuous assay monitors the cleavage of SAICAR by measuring the decrease in absorbance.[1][9]
Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.0, containing 1 mM EDTA.
-
SAICAR solution (concentration to be varied).
-
Purified ADSL enzyme.
Procedure:
-
In a quartz cuvette, mix the assay buffer and the SAICAR solution.
-
Equilibrate to 25°C in a spectrophotometer and record the baseline absorbance at 280 nm.
-
Initiate the reaction by adding the ADSL enzyme solution and mix immediately.
-
Record the decrease in absorbance at 280 nm for approximately 5 minutes.
-
Calculate the initial reaction rate from the linear portion of the curve, using the molar extinction coefficient difference between SAICAR and its products.
Visualizing the Pathway and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the de novo purine biosynthesis pathway from GAR to IMP, a typical experimental workflow for an enzyme assay, and a logical flow for inhibitor screening.
De Novo Purine Biosynthesis Pathway: GAR to IMP
Caption: The enzymatic cascade from GAR to IMP in de novo purine synthesis.
Experimental Workflow for a Continuous Spectrophotometric GART Assay
Caption: Workflow for a continuous spectrophotometric GART enzyme assay.
Logical Flow for GART Inhibitor Screening
Caption: Logical workflow for screening and identifying GART inhibitors.
Conclusion
The enzymatic pathway transforming GAR to IMP is a cornerstone of cellular metabolism, providing the essential building blocks for nucleic acid synthesis and other vital processes. The enzymes involved in this pathway, particularly GART and others that are unique to the de novo route, represent attractive targets for the development of novel therapeutics. This technical guide has provided a comprehensive overview of this pathway, including quantitative kinetic data and detailed experimental protocols, to serve as a valuable resource for researchers and drug development professionals. The provided visualizations of the pathway and experimental workflows are intended to further aid in the conceptualization and execution of research in this critical area. A thorough understanding of the intricacies of GAR's involvement in IMP formation will undoubtedly pave the way for future discoveries and the development of innovative therapeutic strategies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. Formylthis compound Amidotransferase from Thermotoga maritima: Structural Insights into Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human this compound transformylase domain: purification, characterization, and kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate specificity of formylglycinamidine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Carboxylases in de novo purine biosynthesis. Characterization of the Gallus gallus bifunctional enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two complementary radiometric methods for the measurement of 5-amino-4-imidazole-N-succinocarboxamide ribonucleotide synthetase (SAICAR synthetase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. IMP cyclohydrolase - Wikipedia [en.wikipedia.org]
- 12. Glutamine active site of formylthis compound amidotransferase. 1. Labeling of the enzyme with iodoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural studies of tri-functional human GART - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complexed Structures of Formylthis compound Amidotransferase from Thermotoga maritima Describe a Novel ATP-binding Protein Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of β-Glycinamide Ribonucleotide for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-Glycinamide ribonucleotide (β-GAR) is a key intermediate in the de novo purine biosynthesis pathway, a fundamental metabolic process for the synthesis of nucleotides, the building blocks of DNA and RNA.[1] The enzyme glycinamide ribonucleotide transformylase (GART) catalyzes the formylation of β-GAR to N-formylthis compound (fGAR), a critical step in the formation of the purine ring.[1] Due to its essential role in cell proliferation, the GART enzyme is a validated target for the development of anticancer agents. Access to high-quality, synthetically derived β-GAR is crucial for studying the kinetics and inhibition of GART, as well as for the development of novel therapeutics targeting this pathway.
This document provides detailed protocols for the chemical synthesis of β-GAR, based on a stereoselective nine-step synthesis from D-ribose.[1][2] Additionally, a standard protocol for an enzymatic assay utilizing synthetic β-GAR to determine GART activity is presented.
Data Presentation
Table 1: Quantitative Summary of the Nine-Step Synthesis of β-Glycinamide Ribonucleotide. The following table outlines the typical yields for each step in the synthesis of β-GAR, starting from D-ribose. The overall yield for the nine-step synthesis is approximately 5%.[1][2]
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1-3 | Acetonide protection, acylation, and azide displacement | D-Ribose | 2,3-O-Isopropylidene-5-O-acetyl-β-D-ribofuranosyl azide | 35 |
| 4-5 | Acetonide deprotection and benzylidene protection | 2,3-O-Isopropylidene-5-O-acetyl-β-D-ribofuranosyl azide | 2,3-O-Benzylidene-5-O-acetyl-β-D-ribofuranosyl azide | 85 |
| 6 | Staudinger reaction with N-Cbz-glycine | 2,3-O-Benzylidene-5-O-acetyl-β-D-ribofuranosyl azide | 5-O-acetyl-2,3-O-Benzylidene-1-N-(benzyloxycarbonylglycyl)-d-ribofuranosylamine | 65 |
| 7 | Deacetylation | 5-O-acetyl-2,3-O-Benzylidene-1-N-(benzyloxycarbonylglycyl)-d-ribofuranosylamine | 2,3-O-Benzylidene-1-N-(benzyloxycarbonylglycyl)-d-ribofuranosylamine (β-anomer) | 27 |
| 8 | Phosphorylation | 2,3-O-Benzylidene-1-N-(benzyloxycarbonylglycyl)-d-ribofuranosylamine (β-anomer) | N-Cbz-Dibenzyl-β-glycinamide Ribonucleotide | 83 |
| 9 | Global deprotection | N-Cbz-Dibenzyl-β-glycinamide Ribonucleotide | β-Glycinamide Ribonucleotide (β-GAR) | 86 |
Signaling Pathway
The synthesis of β-glycinamide ribonucleotide is a critical step in the de novo purine biosynthesis pathway. This pathway is a major route for the production of purine nucleotides, which are essential for DNA and RNA synthesis. The diagram below illustrates the central role of β-GAR in this pathway.
Caption: De Novo Purine Biosynthesis Pathway Highlighting β-GAR.
Experimental Workflow
The chemical synthesis of β-glycinamide ribonucleotide from D-ribose is a multi-step process involving protection, functional group interconversion, and purification of intermediates. The following diagram outlines the key stages of the synthesis.
Caption: Workflow for the Chemical Synthesis of β-GAR.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of β-Glycinamide Ribonucleotide (β-GAR)
This protocol is adapted from Ngu et al. (2022).[1][2]
Materials:
-
D-Ribose
-
Acetone
-
Acetyl chloride
-
Pyridine
-
Tin(IV) chloride
-
Sodium azide
-
Methanol
-
Trifluoroacetic acid
-
Benzaldehyde dimethyl acetal
-
Triphenylphosphine
-
Di(2-pyridyl) disulfide
-
N-Cbz-glycine
-
Toluene
-
Sodium methoxide in methanol
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Dichloromethane (DCM)
-
Dibenzyl N,N-diisopropylphosphoramidite
-
Tetrazole in acetonitrile
-
Hydrogen peroxide (35% in H₂O)
-
Palladium on carbon (Pd-C)
-
Silica gel for column chromatography
Procedure:
Steps 1-3: Synthesis of 2,3-O-Isopropylidene-5-O-acetyl-β-D-ribofuranosyl azide
A detailed multi-step procedure starting from D-ribose leads to the formation of the azide intermediate in a 35% overall yield.[1] This involves acetonide protection, acylation, and a tin tetrachloride-promoted azide displacement.[1]
Steps 4-5: Synthesis of 2,3-O-Benzylidene-5-O-acetyl-β-D-ribofuranosyl azide
The acetonide on the product from step 3 is replaced by a benzylidene group in a two-step process with an overall yield of 85%.[1]
Step 6: Synthesis of 5-O-acetyl-2,3-O-Benzylidene-1-N-(benzyloxycarbonylglycyl)-d-ribofuranosylamine
To a solution of the azide from step 5 in toluene, add triphenylphosphine, di(2-pyridyl) disulfide, and N-Cbz-glycine. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Purify the crude product by silica gel chromatography to yield the product as a mixture of anomers (65% yield).
Step 7: Deacetylation and Separation of the β-anomer
Dissolve the product from step 6 in methanol and add sodium methoxide in methanol at 0 °C. Stir for 30 minutes. After evaporation of methanol, extract the product with diethyl ether. Separate the β-anomer by column chromatography on silica gel using 80% EtOAc/Hexane as the eluent to obtain a white solid (27% yield of the pure β-anomer).[1]
Step 8: Synthesis of N-Cbz-Dibenzyl-β-glycinamide Ribonucleotide
Dissolve the β-anomer from step 7 in dry DCM. Add a solution of dibenzyl N,N-diisopropylphosphoramidite in dry DCM, followed by tetrazole in acetonitrile. Stir at room temperature for 1 hour. Cool the reaction to 0 °C and add hydrogen peroxide. Stir for 45 minutes. Quench the reaction and purify the product by column chromatography to obtain the phosphorylated product (83% yield).[1]
Step 9: Global Deprotection to Yield β-GAR
Dissolve the product from step 8 in a mixture of methanol and water. Add Pd-C and stir the mixture under a hydrogen atmosphere overnight. Filter the reaction mixture through a PTFE syringe filter to remove the catalyst and lyophilize the filtrate to obtain β-GAR as a flaky solid (86% yield).[1]
Protocol 2: Spectrophotometric Assay for this compound Transformylase (GART) Activity
This protocol allows for the determination of GART enzyme activity by monitoring the formation of a product at a specific wavelength.
Materials:
-
Purified GART enzyme
-
Synthesized β-Glycinamide Ribonucleotide (β-GAR)
-
10-formyl-5,8-dideazafolate (fDDF) or 10-formyltetrahydrofolate (10-formyl-THF) as the formyl donor
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Sodium chloride (NaCl)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM Tris-HCl buffer, pH 8.0, containing 0.1 M NaCl.
-
Prepare stock solutions of β-GAR and fDDF in the Tris-HCl buffer. The exact concentrations will depend on the desired final assay concentrations (typically in the µM range).[3]
-
Prepare a stock solution of the purified GART enzyme in an appropriate buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, pH 8.0). The concentration should be determined using a protein assay.
-
-
Assay Setup:
-
Enzyme Reaction and Measurement:
-
Equilibrate the reaction mixture at 25 °C in the spectrophotometer.[3]
-
Initiate the reaction by adding a small volume of the GART enzyme solution (e.g., 3 to 6 nM final concentration).[3]
-
Immediately start monitoring the change in absorbance at 295 nm. This wavelength corresponds to the formation of 5,8-dideazafolate, a product of the reaction when fDDF is used as the substrate.[3] The molar extinction coefficient (Δε) for this product is 18.9 mM⁻¹cm⁻¹.[3]
-
Record the absorbance at regular intervals (e.g., every 10 seconds) for a period of 3-5 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 295 nm against time.
-
Determine the initial velocity (v₀) of the reaction from the linear portion of the curve (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mg) = (v₀ / Δε) * (1 / mg of enzyme) * 1000
-
Where:
-
v₀ is the initial rate of reaction in Absorbance units per minute.
-
Δε is the molar extinction coefficient of the product (18.9 mM⁻¹cm⁻¹).[3]
-
mg of enzyme is the amount of enzyme in the assay.
-
-
-
Conclusion
The stereoselective synthesis of β-glycinamide ribonucleotide provides a reliable source of this critical intermediate for research purposes. The detailed protocol outlined here, along with the quantitative data, offers a clear path for its preparation in a laboratory setting. The availability of synthetic β-GAR enables the detailed study of the de novo purine biosynthesis pathway and the characterization of the GART enzyme, which is a significant target in drug discovery. The provided enzyme assay protocol serves as a fundamental tool for researchers to investigate GART kinetics and screen for potential inhibitors.
References
Purification of Glycinamide Ribonucleotide from a Reaction Mixture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of glycinamide ribonucleotide (GAR) from both chemical and enzymatic reaction mixtures. GAR is a key intermediate in the de novo purine biosynthesis pathway, making its purified form essential for biochemical assays, structural studies, and as a starting material for the synthesis of nucleotide analogs for drug development.[1] The protocols herein describe two primary chromatographic techniques: Anion-Exchange Chromatography (AEC) and Hydrophilic Interaction Liquid Chromatography (HILIC), providing researchers with robust methods to obtain high-purity GAR.
Introduction
This compound (GAR) is a central molecule in cellular metabolism, serving as a precursor in the biosynthesis of purine nucleotides, which are the building blocks of DNA and RNA.[1] The enzymatic synthesis of GAR is catalyzed by this compound synthetase (GARS), which condenses 5-phospho-D-ribosylamine (PRA) with glycine in an ATP-dependent manner.[2] Chemical synthesis routes have also been developed, often involving multi-step processes with protection and deprotection strategies.[3][4]
Regardless of the synthetic route, the crude reaction mixture contains a variety of impurities, including unreacted starting materials, byproducts, and in the case of chemical synthesis, protecting groups and coupling reagents. For enzymatic synthesis, common impurities include adenosine triphosphate (ATP), adenosine diphosphate (ADP), inorganic phosphate, and excess glycine. In chemical synthesis, failure sequences and other structurally related byproducts can be present.[] The polar and charged nature of GAR necessitates specialized purification techniques to achieve the high purity required for downstream applications.
This document outlines detailed protocols for the purification of GAR using Anion-Exchange Chromatography (AEC) and Hydrophilic Interaction Liquid Chromatography (HILIC), techniques well-suited for the separation of polar and charged molecules like nucleotides.
Data Presentation: Comparison of Synthesis and Purification Methods
The following tables summarize quantitative data from published literature on the synthesis and purification of this compound.
Table 1: Yield Data for this compound Synthesis
| Synthesis Method | Key Steps | Reported Yield | Reference |
| Chemical Synthesis | Nine-step synthesis from D-ribose | 9.5% overall yield | [3] |
| Chemical Synthesis | Nine-step synthesis from D-ribose | 5% overall yield | [4] |
| Chemical Synthesis | Final deprotection and lyophilization | 86% | [6] |
| Enzymatic Synthesis | Conversion of ribose-5-phosphate to GAR | 10% production yield | [7] |
Table 2: Overview of Purification Techniques for GAR and Related Compounds
| Purification Technique | Stationary Phase | Elution Principle | Applicability for GAR | Key Considerations |
| Anion-Exchange Chromatography (AEC) | Strong anion-exchange resin (e.g., quaternary ammonium functionality) | Elution with an increasing salt gradient (e.g., NaCl or ammonium bicarbonate) | High. Separates based on the negative charge of the phosphate group. | High salt concentrations in the eluent may require a subsequent desalting step.[8] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar stationary phase (e.g., silica, amide, or diol) | Elution with an increasing aqueous component in a highly organic mobile phase. | High. Separates based on polarity. | High organic content of the mobile phase is compatible with mass spectrometry.[9] |
| Silica Gel Chromatography | Silica gel | Elution with a gradient of non-polar to polar organic solvents (e.g., hexane/ethyl acetate). | Limited to protected, less polar GAR intermediates. | Not suitable for the final, unprotected, polar GAR molecule. |
| Lyophilization | Not applicable (drying method) | Sublimation of solvent from a frozen state. | Used as a final step to obtain a solid product after chromatographic purification. | Effective for removing volatile buffers like ammonium bicarbonate. |
Experimental Protocols
Protocol 1: Purification of GAR using Anion-Exchange Chromatography (AEC)
This protocol is adapted from a generic method for nucleotide purification and is suitable for purifying GAR from an enzymatic synthesis reaction mixture.[10]
3.1.1. Materials and Reagents
-
Crude Reaction Mixture: Containing GAR, unreacted ATP, glycine, and co-products like ADP and inorganic phosphate.
-
AEC Column: A prepacked strong anion-exchange column (e.g., Tosoh TSKgel SuperQ-5PW or similar).
-
Binding Buffer (Buffer A): 20 mM Ammonium Bicarbonate, pH 8.0.
-
Elution Buffer (Buffer B): 1 M Ammonium Bicarbonate, pH 8.0.
-
HPLC or FPLC System: With UV detection capabilities at 210-220 nm (for the amide bond of GAR).
-
Filtration Units: 0.22 µm syringe filters.
-
Lyophilizer.
3.1.2. Experimental Workflow
References
- 1. Glycineamide ribonucleotide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Stereoselective Synthesis of β-Glycinamide Ribonucleotide | NSF Public Access Repository [par.nsf.gov]
- 6. ymc.co.jp [ymc.co.jp]
- 7. conductscience.com [conductscience.com]
- 8. agilent.com [agilent.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Assay of Glycinamide Ribonucleotide Transformylase (GART)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycinamide ribonucleotide transformylase (GART) is a critical enzyme in the de novo purine biosynthesis pathway. It catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (or a synthetic analog) to this compound (GAR), producing formylthis compound (FGAR). This step is essential for the formation of purine nucleotides, which are fundamental building blocks of DNA and RNA. Due to its vital role in cell proliferation, GART is a significant target for the development of anticancer drugs.
These application notes provide a detailed protocol for a continuous spectrophotometric assay to measure the enzymatic activity of GART. The assay is based on monitoring the formation of the product, which results in a change in absorbance at a specific wavelength. This method is suitable for kinetic studies, inhibitor screening, and characterizing the enzymatic properties of GART.
Principle of the Assay
The GART enzymatic assay is a continuous spectrophotometric method that monitors the increase in absorbance resulting from the conversion of the folate co-substrate. In this protocol, a synthetic folate analog, 10-formyl-5,8-dideazafolate (fDDF), is used as the formyl donor. The transfer of the formyl group to GAR results in the formation of 5,8-dideazafolate, which has a distinct absorbance at 295 nm. The rate of increase in absorbance at 295 nm is directly proportional to the GART enzyme activity. The reaction is as follows:
This compound (GAR) + 10-formyl-5,8-dideazafolate (fDDF) --(GART)--> Formylthis compound (FGAR) + 5,8-dideazafolate
Data Presentation
The following table summarizes the key quantitative data for the human GART enzymatic assay.
| Parameter | Value | Reference |
| Optimal pH | 8.0 | [1] |
| Optimal Temperature | 25 °C | [1] |
| Wavelength of Detection | 295 nm | [1] |
| Molar Extinction Coefficient Change (Δε) | 18.9 mM⁻¹cm⁻¹ | [1] |
| Substrate (GAR) Kₘ | ~100 µM | [2] |
| Co-substrate (fDDF) Kₘ | ~1-10 µM | [3] |
| Vₘₐₓ | Varies with enzyme preparation | N/A |
Experimental Protocols
Reagent Preparation
1. Assay Buffer (100 mM Tris-HCl, 0.1 M NaCl, pH 8.0):
-
Dissolve 12.11 g of Tris base in approximately 800 mL of deionized water.
-
Add 5.84 g of NaCl.
-
Adjust the pH to 8.0 at 25 °C with concentrated HCl.
-
Bring the final volume to 1 L with deionized water.
-
Filter the buffer through a 0.22 µm filter.
2. This compound (GAR) Stock Solution (e.g., 10 mM):
-
Prepare GAR in deionized water. The synthesis of GAR can be complex; it is often synthesized enzymatically or chemically. For a detailed chemical synthesis protocol, refer to specialized literature.
-
Determine the exact concentration spectrophotometrically or by other appropriate methods.
-
Store aliquots at -20°C.
3. 10-formyl-5,8-dideazafolate (fDDF) Stock Solution (e.g., 1 mM):
-
The synthesis of fDDF is a multi-step chemical process. For detailed synthesis protocols, refer to publications on folate analog synthesis.[4][5]
-
Dissolve the synthesized fDDF in a suitable solvent, such as DMSO, to prepare a concentrated stock solution.
-
Determine the exact concentration spectrophotometrically.
-
Store aliquots at -80°C, protected from light.
4. GART Enzyme Solution:
-
The concentration of the GART enzyme should be determined based on its specific activity.
-
Dilute the enzyme in the assay buffer to a final concentration that provides a linear rate of absorbance change over the desired time course (e.g., 1-10 nM).
-
Keep the enzyme on ice during the experiment.
Enzymatic Assay Protocol
This protocol is designed for a standard 1 mL cuvette-based spectrophotometer. The volumes can be scaled down for use in a microplate reader.
-
Set up the Spectrophotometer:
-
Set the spectrophotometer to read absorbance at 295 nm.
-
Equilibrate the spectrophotometer cell holder to 25 °C.
-
-
Prepare the Reaction Mixture:
-
In a 1 mL quartz cuvette, add the following components in the order listed, ensuring to mix gently after each addition:
-
Assay Buffer: to a final volume of 1 mL (e.g., 880 µL if adding 100 µL of GAR and 10 µL of each of the other reagents).
-
GAR Stock Solution: to the desired final concentration (e.g., 100 µL of a 10 mM stock for a final concentration of 1 mM).
-
fDDF Stock Solution: to the desired final concentration (e.g., 10 µL of a 1 mM stock for a final concentration of 10 µM).
-
-
Incubate the reaction mixture in the spectrophotometer at 25 °C for 5 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the GART enzyme solution to the cuvette (e.g., 10 µL of a diluted enzyme stock).
-
Quickly mix the contents of the cuvette by gently inverting it with a cuvette cap or by gentle pipetting.
-
-
Monitor the Reaction:
-
Immediately start recording the absorbance at 295 nm at regular intervals (e.g., every 15 or 30 seconds) for a period of 5-10 minutes.
-
Ensure that the initial phase of the reaction is linear.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (ΔA₂₉₅/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA₂₉₅/min) / (Δε × path length)
where:
-
ΔA₂₉₅/min is the initial rate of absorbance change per minute.
-
Δε is the molar extinction coefficient change (18.9 mM⁻¹cm⁻¹).[1]
-
path length is the path length of the cuvette (typically 1 cm).
-
-
To calculate the specific activity (µmol/min/mg) , divide the enzyme activity by the concentration of the enzyme in the assay in mg/mL.
Specific Activity = Activity (µmol/min/mL) / [Enzyme] (mg/mL)
-
Mandatory Visualizations
References
- 1. Human this compound Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity of human this compound transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10-Formyl-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid (10-formyl-DDACTHF): a potent cytotoxic agent acting by selective inhibition of human GAR Tfase and the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 10-acetyl-5,8-dideazafolic acid: a potent inhibitor of this compound transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological properties of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Glycyl-tRNA Synthetase (GARS) Activity in Cell Lysates
Introduction
Glycyl-tRNA Synthetase (GARS) is a ubiquitously expressed enzyme essential for protein synthesis.[1] It belongs to the family of aminoacyl-tRNA synthetases (aaRSs) that catalyze the crucial two-step reaction of attaching an amino acid to its cognate tRNA molecule.[1][2][3] Specifically, GARS ligates glycine to its corresponding tRNA (tRNA-Gly).[1] Mutations in the GARS1 gene have been implicated in peripheral neuropathies, such as Charcot-Marie-Tooth disease type 2D (CMT2D), highlighting its importance beyond its canonical role in translation.[1][4] Therefore, accurately measuring GARS activity in biological samples like cell lysates is critical for basic research, disease modeling, and the development of therapeutic inhibitors.
The enzymatic activity of GARS, like other aaRSs, can be determined by monitoring the consumption of ATP or the production of one of its byproducts, inorganic pyrophosphate (PPi).[2][5] This document provides detailed protocols for preparing cell lysates and subsequently measuring GARS activity using two common and robust methods: a colorimetric pyrophosphate detection assay and a luminescence-based ATP depletion assay.
Principle of GARS Activity Assays
The aminoacylation reaction catalyzed by GARS proceeds in two main steps, both of which occur at the enzyme's active site:
-
Amino Acid Activation : Glycine is activated by ATP to form a glycyl-adenylate (Gly-AMP) intermediate, releasing inorganic pyrophosphate (PPi).[2][5][6]
-
GARS + Glycine + ATP ↔ GARS•(Gly-AMP) + PPi
-
-
Aminoacyl Transfer : The activated glycine is transferred from the adenylate intermediate to the 3'-end of its cognate tRNA, releasing AMP.[2][5][6]
-
GARS•(Gly-AMP) + tRNAGly ↔ Gly-tRNAGly + GARS + AMP
-
Assays are designed to quantify either the PPi produced in the first step or the ATP consumed.
Diagrams and Visualizations
References
- 1. Functional Analyses of Glycyl-tRNA Synthetase Mutations Suggest a Key Role for tRNA-Charging Enzymes in Peripheral Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycyl-tRNA sequestration is a unifying mechanism underlying GARS1-associated peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Charcot–Marie–Tooth disease - Wikipedia [en.wikipedia.org]
- 5. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for GAR Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Glycinamide Ribonucleotide (GAR) inhibitors in cancer research. This document details their mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential experiments.
Application Notes
Introduction to GAR Inhibitors
This compound formyltransferase (GARFT) is a critical enzyme in the de novo purine biosynthesis pathway, which is essential for the production of purines, the building blocks of DNA and RNA.[1] Cancer cells, due to their rapid proliferation, have a significantly higher demand for nucleotides compared to normal cells, making the enzymes in this pathway attractive targets for cancer therapy.[1] GAR inhibitors are small molecules designed to specifically block the activity of GARFT.[1] By doing so, they disrupt the synthesis of purine nucleotides, leading to a deficit of these vital components. This selective targeting of the metabolic needs of cancer cells can induce cell cycle arrest and programmed cell death (apoptosis), while having a lesser effect on normal, healthy cells.[1]
Mechanism of Action
GAR inhibitors function by binding to the active site of GARFT, which prevents the enzyme from catalyzing the formylation of this compound to formylthis compound. This inhibition leads to an accumulation of upstream substrates and a depletion of the downstream purine products necessary for DNA replication and RNA transcription.[1] The resulting metabolic stress and DNA damage in cancer cells ultimately trigger their death and can lead to a reduction in tumor growth.[1] Research has shown that many cancer cells are more dependent on the de novo purine biosynthesis pathway than normal cells, which can utilize salvage pathways to recycle purines. This dependency makes them particularly vulnerable to GARFT inhibition.[1]
Therapeutic Potential and Applications
Preclinical studies have demonstrated that GAR inhibitors possess potent anticancer activity against a range of tumor types, including breast cancer, lung cancer, and leukemia.[1] Beyond their use as single agents, GAR inhibitors show potential for use in combination therapies. They may enhance the efficacy of DNA-damaging drugs or be used alongside immune checkpoint inhibitors to overcome resistance mechanisms.[1] The primary application of GAR inhibitors is in oncology, but their ability to modulate purine metabolism suggests potential for treating other diseases characterized by aberrant cell proliferation, such as certain autoimmune and inflammatory conditions.[1]
Quantitative Data Summary
The following tables summarize the inhibitory activity of various GAR inhibitors against their target enzyme and cancer cell lines.
| Inhibitor | Target | Ki (nM) | Cell Line | IC50 (nM) | Reference |
| AG2034 | Human GARFT | 28 | L1210 | 4 | [2] |
| AG2034 | Human GARFT | 28 | CCRF-CEM | 2.9 | [2] |
| Inhibitor | Target Enzyme | Cell Line Extract | IC50 (µM) | Reference |
| (6R,S)-H4HPteGlu4–6 | GARFT | Manca human lymphoma | 0.3 - 1.3 | [3] |
| HPteGlu4–6 | AICARFT | Manca human lymphoma | ~2 | [3] |
| HPteGlu5–6 | Thymidylate synthase | Manca human lymphoma | 8 | [3] |
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| HPteGlu | Manca | 6 | [3] |
| (6R,S)-5-methyl-H4HPteGlu | Manca | 8 | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol outlines a method to determine the effect of GAR inhibitors on the proliferation of cancer cells in vitro using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
GAR inhibitor stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the GAR inhibitor in complete culture medium. It is critical to ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the GAR inhibitor. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a GAR inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
GAR inhibitor formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1x10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the GAR inhibitor to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle solution to the control group.
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Visualizations
Caption: The de novo purine biosynthesis pathway and the site of action of GAR inhibitors.
Caption: Workflow for an in vitro cell-based screening assay to identify GAR inhibitors.
Caption: Workflow for an in vivo tumor xenograft study to evaluate GAR inhibitor efficacy.
References
Application Notes and Protocols for the Development of Glycinamide Ribonucleotide Transformylase (GART) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycinamide ribonucleotide transformylase (GART) is a critical enzyme in the de novo purine biosynthesis pathway, responsible for catalyzing the transfer of a formyl group from 10-formyltetrahydrofolate to this compound (GAR).[1] This pathway is essential for the production of purine nucleotides, the building blocks of DNA and RNA.[2] In many cancer cells, there is an increased reliance on this de novo pathway to sustain rapid proliferation, making GART an attractive target for the development of anticancer therapeutics.[3] Inhibiting GART disrupts purine synthesis, leading to metabolic stress, cell cycle arrest, and ultimately apoptosis in cancer cells.[2]
These application notes provide a comprehensive overview of the methodologies and protocols required for the identification and characterization of GART inhibitors. This document outlines the key signaling pathways, experimental workflows, and detailed protocols for enzyme and cell-based assays, as well as biophysical and structural biology techniques crucial for inhibitor development.
GART in the De Novo Purine Biosynthesis Pathway
GART is a key enzyme in the multi-step de novo purine biosynthesis pathway that synthesizes purine nucleotides from basic precursors. In mammals, GART is part of a trifunctional protein that also contains this compound synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS) activities. The GART activity itself catalyzes the third step in this pathway.
Workflow for GART Inhibitor Development
The development of GART inhibitors typically follows a structured, multi-disciplinary workflow. This process begins with target validation and progresses through hit identification, lead optimization, and preclinical evaluation.
Quantitative Data for Known GART Inhibitors
The following table summarizes the inhibitory activities of several known GART inhibitors. This data is essential for comparing the potency of novel compounds against established benchmarks.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Cell Line | Reference(s) |
| Lometrexol (DDATHF) | GART | 60 | - | - | [2] |
| AG2034 | GART | 28 | 4 | L1210 | [4] |
| AG2034 | GART | 28 | 2.9 | CCRF-CEM | [4] |
| 10R-3 (10-methylthio-DDACTHF) | rhGART | 210 | 80 | CCRF-CEM | [1] |
| 10S-3 (10-methylthio-DDACTHF) | rhGART | 180 | 50 | CCRF-CEM | [1] |
| Compound 12 | rhGART | 130 | 40 | CCRF-CEM | [5] |
Experimental Protocols
GART Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against purified recombinant human GART. The assay monitors the formation of 5,8-dideazafolate, a product of the enzymatic reaction, which absorbs light at 295 nm.
Materials:
-
Purified recombinant human GART enzyme
-
This compound (GAR)
-
10-formyl-5,8-dideazafolate (fDDF)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, with 0.1 M NaCl
-
Test compounds dissolved in DMSO
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of GART enzyme in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 3-6 nM).
-
Prepare stock solutions of GAR and fDDF in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound dilution (or DMSO for control)
-
GAR solution (final concentration typically 1.25-55 µM)
-
fDDF solution (final concentration typically 1.25-40 µM)
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding the GART enzyme solution to each well.
-
Immediately place the plate in the spectrophotometer and begin monitoring the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each compound concentration.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (GAR) and the inhibitor. Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of GART inhibitors on the proliferation of cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, which is proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., CCRF-CEM, L1210)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as negative controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Biophysical Characterization of Inhibitor Binding
TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to screen for ligand binding by measuring the change in a protein's thermal stability upon ligand binding.
Materials:
-
Purified recombinant human GART protein
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay Buffer: 100 mM HEPES pH 7.5, 150 mM NaCl
-
Test compounds
-
Real-time PCR instrument with a thermal melting program
Procedure:
-
Reaction Setup (in a 96-well PCR plate):
-
Prepare a master mix containing GART protein (final concentration ~2 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.
-
Aliquot the master mix into the wells of the PCR plate.
-
Add the test compounds to the wells (final concentration typically 10-50 µM). Include a DMSO control.
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Run a thermal melting program, typically from 25°C to 95°C with a ramp rate of 1°C/minute, measuring fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus temperature to obtain a melting curve.
-
The melting temperature (Tm) is the midpoint of the unfolding transition.
-
A significant increase in Tm in the presence of a compound compared to the DMSO control indicates ligand binding and stabilization of the protein.
-
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS, and stoichiometry).
Materials:
-
Purified recombinant human GART protein
-
Test compound
-
ITC Buffer (dialysis buffer for the protein)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the GART protein extensively against the ITC buffer.
-
Dissolve the test compound in the final dialysis buffer. Ensure the DMSO concentration is identical and minimal in both protein and ligand solutions.
-
Accurately determine the concentrations of the protein and the ligand.
-
-
ITC Experiment:
-
Load the GART protein solution (typically 10-50 µM) into the sample cell.
-
Load the test compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution at a constant temperature.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).
-
X-ray Crystallography of GART-Inhibitor Complex
Determining the three-dimensional structure of GART in complex with an inhibitor provides invaluable insights into the binding mode and facilitates structure-based drug design.
Materials:
-
Highly purified and concentrated recombinant human GART protein (>95% purity, 5-10 mg/mL)
-
Test inhibitor
-
Crystallization screens and reagents
-
Crystallization plates (e.g., sitting drop or hanging drop)
-
X-ray diffraction equipment (in-house or synchrotron source)
Procedure:
-
Protein-Inhibitor Complex Formation:
-
Incubate the purified GART protein with a 2-5 fold molar excess of the inhibitor for at least 1 hour on ice prior to setting up crystallization trials.
-
-
Crystallization Screening:
-
Use sparse-matrix screening kits to test a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
-
Set up crystallization trials using vapor diffusion methods (sitting or hanging drop). Typically, 1 µL of the protein-inhibitor complex is mixed with 1 µL of the reservoir solution.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, protein, and buffer pH to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known GART structure as a search model.
-
Refine the structure and build the inhibitor into the electron density map.
-
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow and decision-making process in the early stages of GART inhibitor characterization.
Conclusion
The development of potent and selective GART inhibitors holds significant promise for the treatment of cancers that are dependent on de novo purine biosynthesis. The application notes and protocols provided herein offer a comprehensive guide for researchers to effectively identify, characterize, and optimize novel GART inhibitors. A systematic approach, combining robust enzymatic and cellular assays with detailed biophysical and structural characterization, is paramount to advancing these promising therapeutic agents from the laboratory to the clinic.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 4. AG2034: a novel inhibitor of this compound formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Utilizing Glycinamide Ribonucleotide Analogues in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The de novo purine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy metabolism, and signaling. Glycinamide ribonucleotide (GAR) is a key intermediate in this pathway, and its subsequent transformation is catalyzed by this compound formyltransferase (GARFT). Due to the high demand for nucleotides in rapidly proliferating cells, GARFT has emerged as a significant target for the development of anticancer agents. This compound analogues are a class of molecules designed to interfere with this critical step, acting as inhibitors or metabolic probes to study purine metabolism.
These application notes provide detailed protocols and data for the use of GAR analogues in metabolic research, catering to the needs of researchers, scientists, and drug development professionals. The information herein will facilitate the study of de novo purine biosynthesis, the evaluation of novel GARFT inhibitors, and the elucidation of the metabolic consequences of pathway disruption.
Data Presentation: Quantitative Analysis of GAR Analogue Activity
The following tables summarize the inhibitory activities of various GAR analogues against GARFT and their cytotoxic effects on different cancer cell lines. This data is crucial for selecting the appropriate analogue and concentration for specific experimental needs.
Table 1: In Vitro GARFT Inhibition by this compound Analogues
| Compound | Analogue Type | Target Enzyme | Kᵢ (nM) | IC₅₀ (nM) | Cell Line/System | Reference |
| AG2034 | Thienoyl-L-glutamic acid derivative | Human GARFT | 28 | - | Recombinant Human GARFT | [1] |
| LY309886 | 5,10-dideazatetrahydrofolic acid derivative | GARFT | - | - | RAW 264.7 Macrophage | [2] |
| LY329201 | Pyrido[2,3-d]pyrimidine derivative | GARFT | - | - | RAW 264.7 Macrophage | [2] |
| Homofolate Polyglutamates (H₄HPteGlu₄₋₆) | Folate Analogue | GARFT | - | 300 - 1300 | Manca human lymphoma & L1210 murine leukemia cell extracts |
Table 2: Cellular Activity of this compound Analogues
| Compound | Cell Line | Cell Type | IC₅₀ (nM) | Assay Type | Reference |
| AG2034 | L1210 | Murine Leukemia | 4 | Growth Inhibition | [1] |
| AG2034 | CCRF-CEM | Human T-cell Leukemia | 2.9 | Growth Inhibition | [1] |
| LY309886 | RAW 264.7 | Murine Macrophage | 90 (EC₅₀) | Purine Biosynthesis Inhibition | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving GAR analogues.
Protocol 1: In Vitro GARFT Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of GAR analogues on GARFT.
Materials:
-
Recombinant human GARFT enzyme
-
This compound (GAR)
-
10-formyl-5,8-dideazafolate (FDDF), a stable analogue of the folate co-substrate
-
GAR analogue (inhibitor)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Prepare Reagents:
-
Dissolve GAR and FDDF in Assay Buffer to desired stock concentrations.
-
Prepare a serial dilution of the GAR analogue in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer.
-
Add 25 µL of the GAR analogue dilution (or vehicle control).
-
Add 25 µL of GAR solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of pre-warmed GARFT enzyme solution to each well to start the reaction.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition:
-
Measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes. The product of the reaction, 5,8-dideazafolate, has a higher absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT assay to assess the cytotoxic effects of GAR analogues on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, HCT116)
-
Complete cell culture medium
-
GAR analogue
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the GAR analogue in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the GAR analogue.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration to determine the IC₅₀ value.
-
Protocol 3: Metabolomic Analysis of Purine Pathway Intermediates by LC-MS/MS
This protocol describes the extraction and analysis of intracellular purine metabolites from cells treated with GAR analogues.
Materials:
-
Cancer cell line
-
GAR analogue
-
6-well cell culture plates
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with the GAR analogue at the desired concentration for a specific time period (e.g., 24 hours). Include vehicle-treated controls.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and incubate at -80°C for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation:
-
Transfer the supernatant to a new tube.
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Use a suitable column (e.g., C18) and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the metabolites.
-
Use multiple reaction monitoring (MRM) mode on the mass spectrometer to detect and quantify specific purine pathway intermediates (e.g., GAR, FGAR, IMP, AMP, GMP).
-
-
Data Analysis:
-
Integrate the peak areas for each metabolite.
-
Normalize the data to the cell number or total protein content.
-
Compare the metabolite levels between the GAR analogue-treated and control samples to identify significant changes.
-
Visualizations
De Novo Purine Biosynthesis Pathway
The following diagram illustrates the de novo purine biosynthesis pathway, highlighting the role of GARFT and the point of intervention for GAR analogues.
References
Application Notes and Protocols for the Expression and Purification of Recombinant Human GART Domain
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human trifunctional purine biosynthetic protein adenosine-3 (GART) is a key enzyme in the de novo purine biosynthesis pathway. It catalyzes three separate reactions: glycinamide ribonucleotide synthetase (GARS), aminoimidazole ribonucleotide synthetase (AIRS), and this compound transformylase (GARTfase).[1] Due to its critical role in nucleotide metabolism, GART is a potential therapeutic target for anti-proliferative drugs.[1] This document provides a detailed protocol for the expression of the recombinant human GART domain in Escherichia coli and its subsequent purification using a two-step chromatography process.
Data Presentation
While specific yields can vary between expression batches, the following table summarizes typical quantitative data obtained from the expression and purification of a 6-His-tagged human GART construct.
| Parameter | Value | Reference |
| Expression System | E. coli BL21(DE3) Gold pRARE2 | [1] |
| Vector | pNIC28-Bsa4 | [1] |
| Purification Steps | Immobilized Metal Affinity Chromatography (IMAC), Size-Exclusion Chromatography (SEC) | [1] |
| Final Protein Concentration | 21.5 mg/ml | [1] |
| Purity (as determined by SDS-PAGE) | >85% | [2] |
| Storage Conditions | -80°C in small aliquots | [1] |
Experimental Workflow
The overall workflow for the expression and purification of the recombinant human GART domain is depicted below.
Caption: Workflow for recombinant human GART expression and purification.
Experimental Protocols
Cloning, Transformation, and Expression
1.1. Gene Amplification and Cloning The sequence encoding the full-length human GART (residues 1-1003) is amplified by PCR.[1] The PCR product is then inserted into the pNIC28-Bsa4 vector using ligation-independent cloning. This vector incorporates an N-terminal tag containing a 6x-Histidine sequence (MHHHHHHSSGVDLGTENLYFQSM) for subsequent affinity purification.[1]
1.2. Transformation The pNIC28-Bsa4 vector containing the GART insert is transformed into the Escherichia coli BL21(DE3) Gold pRARE2 strain.[1] This strain is suitable for the expression of human proteins.
1.3. Protein Expression
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Use the starter culture to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotics.
-
Incubate the culture at a reduced temperature, such as 16°C, until it reaches the mid-logarithmic growth phase.[3]
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3 mM.[3]
-
Continue to incubate the culture for an extended period, for instance, 5 hours, to allow for protein expression.[3]
-
Harvest the bacterial cells by centrifugation.
Protein Purification
2.1. Cell Lysis
-
Thaw the harvested cell pellet and resuspend it in lysis buffer.[1]
-
Lysis Buffer: 100 mM HEPES pH 8.0, 500 mM NaCl, 10% glycerol, 10 mM imidazole, and 0.5 mM TCEP.[1]
-
-
Add a protease inhibitor cocktail, lysozyme, and benzonase to the cell suspension.[1]
-
Lyse the cells by sonication.[1]
-
Clarify the lysate by centrifugation for 60 minutes at 34,000 x g to pellet the cell debris.[1]
-
Filter the soluble fraction through a 0.45 µm filter.[1]
2.2. Immobilized Metal Affinity Chromatography (IMAC) Affinity chromatography is a powerful technique that separates proteins based on a specific and reversible interaction between the target protein and a ligand immobilized on a chromatography matrix.[4][5][6] In this case, the 6-His tag on the recombinant GART protein binds to nickel ions immobilized on the column resin.[6][7]
-
Equilibrate a HisTrap HP 5 ml (IMAC) column with binding buffer.[1]
-
Binding Buffer: 20 mM HEPES pH 7.5, 10 mM imidazole, 500 mM NaCl, 10% glycerol, 0.5 mM TCEP.[1]
-
-
Load the filtered, soluble fraction of the cell lysate onto the column.[1]
-
Wash the column with binding buffer supplemented with 25 mM imidazole to remove non-specifically bound proteins.[1]
-
Elute the bound GART protein with elution buffer.[1]
-
Elution Buffer: Binding buffer supplemented with 500 mM imidazole.[1]
-
2.3. Size-Exclusion Chromatography (SEC) Size-exclusion chromatography, also known as gel filtration, separates molecules based on their size.[8][9] Larger molecules elute from the column first, followed by smaller molecules that can enter the pores of the chromatography beads, thus taking a longer path.[8] This step is crucial for removing remaining contaminants and protein aggregates.
-
Equilibrate a Superdex 200 High Load 16/60 Prep Grade column with gel filtration buffer.[1]
-
Gel Filtration Buffer: 20 mM HEPES, pH 7.5, 300 mM NaCl, 10% glycerol, 0.5 mM TCEP.[1]
-
-
Load the eluted protein from the IMAC step onto the SEC column.[1]
-
Collect the fractions corresponding to the monomeric GART protein peak.[1]
-
Pool the fractions containing the purified protein.
Protein Concentration and Storage
-
Concentrate the pooled protein fractions using a centrifugal concentrator with an appropriate molecular weight cutoff (e.g., 10 kDa) to a final concentration of approximately 21.5 mg/ml.[1]
-
Add fresh TCEP to a final concentration of 2 mM.[1]
-
Prepare small aliquots of the concentrated protein, flash-freeze them in liquid nitrogen, and store them at -80°C.[1]
Signaling Pathway Context
The human GART protein is a component of the de novo purine synthesis pathway, which is essential for the production of purine nucleotides.
References
- 1. Structural studies of tri-functional human GART - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Employing Escherichia coli to functionally express, purify, and characterize a human transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Affinity chromatography: general methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. What is size-exclusion chromatography? | AAT Bioquest [aatbio.com]
Kinetic Analysis of Glycinamide Ribonucleotide Transformylase (GART): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycinamide ribonucleotide transformylase (GART) is a crucial enzyme in the de novo purine biosynthesis pathway, catalyzing the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to this compound (GAR). This reaction produces formylthis compound (FGAR) and tetrahydrofolate (THF). The vital role of this pathway in DNA and RNA synthesis makes GART a significant target for the development of anticancer and antimicrobial therapies.[1][2] This document provides detailed application notes and protocols for the kinetic analysis of GART, intended to aid researchers, scientists, and drug development professionals in their study of this important enzyme.
In mammals, including humans, GART exists as a domain of a large trifunctional protein that also contains this compound synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS) activities.[3][4] In contrast, in organisms like E. coli, GART is a monofunctional enzyme.[5] Understanding the kinetic properties of GART is fundamental to elucidating its catalytic mechanism and for the development of potent and specific inhibitors.
Data Presentation: Kinetic Parameters of GART
The following tables summarize key kinetic parameters for human and E. coli GART, providing a comparative overview of substrate affinity and catalytic efficiency.
Table 1: Kinetic Constants for Human GART
| Substrate | Km (μM) | kcat (s-1) | pH | Temperature (°C) | Reference |
| GAR | 1.1 ± 0.2 | 7.5 | 8.0 | 25 | [1] |
| 10-formyl-5,8-dideazafolate (fDDF) | 0.9 ± 0.2 | 7.5 | 8.0 | 25 | [1] |
| GAR | 1.1 ± 0.2 | 6.3 | 7.5 | Not Specified | [1] |
| 10-formyl-5,8-dideazafolate (fDDF) | 1.5 ± 0.4 | 6.3 | 7.5 | Not Specified | [1] |
*fDDF is a stable analogue of the natural folate substrate used in many kinetic assays.
Table 2: Kinetic Constants for E. coli GART
| Reaction Direction | Substrate | Km | kcat | Reference |
| Forward | GAR | Similar to reverse | ~10x higher than reverse | [6][7] |
| Forward | Formyl dideazafolate | Similar to reverse | ~10x higher than reverse | [6][7] |
| Reverse | fGAR | Similar to forward | ~10x lower than forward | [6][7] |
| Reverse | Dideazafolate | Similar to forward | ~10x lower than forward | [6][7] |
Table 3: Inhibition Constants (Ki) for GART Inhibitors
| Inhibitor | Target GART | Ki (nM) | Reference |
| Lometrexol | Not Specified | 60 | [8] |
| AG2034 | Not Specified | 28 | [8][9] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for GART Activity
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of GART. The assay monitors the formation of 5,8-dideazafolate (DDF) from 10-formyl-5,8-dideazafolate (fDDF), a stable analog of the natural folate substrate.
Materials:
-
Purified GART enzyme
-
This compound (GAR)
-
10-formyl-5,8-dideazafolate (fDDF)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, with ionic strength adjusted to 0.1 M with NaCl.[1]
-
UV-Vis Spectrophotometer capable of reading at 295 nm, maintained at 25°C.[1][10]
-
Cuvettes (1 cm path length)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of GAR and fDDF in the assay buffer. The concentration of the β-anomer of GAR should be determined enzymatically with excess fDDF.[1]
-
Prepare a working solution of GART enzyme in the assay buffer. The final enzyme concentration in the assay will typically be in the range of 3 to 6 nM for active enzymes.[1]
-
-
Assay Setup:
-
In a 1 ml cuvette, combine the assay buffer, GAR, and fDDF to a final volume of just under 1 ml. For initial velocity studies, vary the concentration of one substrate while keeping the other constant and saturating. Typical concentration ranges are 1.25-55 µM for GAR and 1.25-40 µM for fDDF.[1]
-
Incubate the mixture at 25°C for 3 minutes to allow for temperature equilibration.[10]
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the GART enzyme solution to the cuvette to bring the final volume to 1 ml. Mix gently but thoroughly.[1][10]
-
Immediately begin monitoring the increase in absorbance at 295 nm. This corresponds to the formation of 5,8-dideazafolate (DDF). The change in molar extinction coefficient (Δε) for this reaction is 18.9 mM-1cm-1.[1][10]
-
Record the absorbance change over time. The initial linear portion of the curve represents the initial velocity (v0).
-
-
Data Analysis:
-
Calculate the initial velocity (v0) from the slope of the linear portion of the absorbance versus time plot using the Beer-Lambert law: v0 (μM/min) = (ΔA/min) / (Δε * path length) * 1000
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (or a suitable equation for a sequential mechanism) to determine the kinetic parameters Km and Vmax. The catalytic constant (kcat) can be calculated from Vmax and the enzyme concentration ([E]): kcat = Vmax / [E].[1]
-
Protocol 2: Equilibrium Dialysis for Substrate Binding Studies
This protocol can be used to determine the dissociation constants (Kd) for the binding of substrates to GART.
Materials:
-
Purified GART enzyme
-
β-GAR or fDDF
-
Dialysis Buffer: 100 mM Tris-HCl, 50 mM NaCl, pH 8.0.[1]
-
Equilibrium dialyzer apparatus.[1]
-
Method for quantifying substrate concentration (e.g., enzymatic assay).[1]
Procedure:
-
Place a known concentration of GART enzyme (typically 5-65 µM) in one chamber of the dialysis unit.[1]
-
In the other chamber, place the dialysis buffer containing a range of concentrations of either β-GAR (5-1000 µM) or fDDF (5-750 µM).[1]
-
Allow the system to equilibrate by rotating at 8 rpm for 20 hours at 4°C. It is important to confirm that equilibrium is reached within this timeframe.[1]
-
After equilibration, carefully measure the concentration of the substrate in both chambers using a suitable enzymatic assay.[1]
-
The concentration of bound ligand can be calculated by subtracting the free ligand concentration (from the buffer-only chamber) from the total ligand concentration in the enzyme-containing chamber.
-
Plot the concentration of bound ligand against the free ligand concentration and fit the data to a suitable binding isotherm (e.g., the Scatchard equation) to determine the dissociation constant (Kd).
Mandatory Visualizations
De Novo Purine Biosynthesis Pathway
The following diagram illustrates the position of the GART-catalyzed reaction within the broader context of the de novo purine biosynthesis pathway.
Caption: The GART-catalyzed step in de novo purine biosynthesis.
Experimental Workflow for GART Kinetic Analysis
This diagram outlines the general workflow for determining the kinetic parameters of GART.
Caption: Workflow for spectrophotometric kinetic analysis of GART.
Kinetic Mechanism of GART
The kinetic mechanism of GART has been investigated, with studies suggesting a sequential mechanism. Some studies indicate an ordered sequential mechanism where the folate substrate binds first, particularly for the mammalian enzyme.[11][12] However, other research, especially on the E. coli enzyme, points towards a random sequential mechanism where either substrate can bind to the enzyme first.[1][6][7]
Caption: Representation of a random sequential kinetic mechanism for GART.
References
- 1. Human this compound Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GART inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structural studies of tri-functional human GART - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifunctional purine biosynthetic protein adenosine-3 - Wikipedia [en.wikipedia.org]
- 5. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]
- 6. Evaluation of the kinetic mechanism of Escherichia coli this compound transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Mammalian this compound transformylase. Kinetic mechanism and associated de novo purine biosynthetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The human this compound transformylase domain: purification, characterization, and kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Site-Directed Mutagenesis of GART Active Site Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycinamide ribonucleotide transformylase (GART) is a crucial enzyme in the de novo purine biosynthesis pathway, which is essential for the production of DNA and RNA.[1] This pathway is particularly important for rapidly proliferating cells, such as cancer cells, making GART a validated and attractive target for cancer chemotherapy.[1][2] This document provides detailed application notes and protocols for performing site-directed mutagenesis on the active site residues of human GART, a key technique for studying enzyme mechanism, function, and for the development of novel inhibitors.
The active site of human GART contains several highly conserved residues that are critical for its catalytic activity. Site-directed mutagenesis allows for the precise substitution of these amino acids to probe their roles in substrate binding and catalysis.[1][2] Understanding the function of these residues is paramount for designing specific and potent GART inhibitors for therapeutic use. Here, we focus on the key active site residues N106, H108, D144, and K170.[1][2]
Data Presentation
Site-directed mutagenesis studies have revealed the critical roles of specific active site residues in GART's catalytic function. The following table summarizes the kinetic parameters for wild-type human GART and two catalytically active mutants, N106Q and K170R. Mutations of other key residues, such as H108 and D144, have been shown to result in inactive enzymes, although these mutants retained the ability to bind substrates, indicating their importance in the catalytic step rather than substrate recognition.[1][2]
| Enzyme | kcat (s⁻¹) | Km (GAR) (μM) | Km (fDDF) (μM) | kcat/Km (GAR) (s⁻¹μM⁻¹) | kcat/Km (fDDF) (s⁻¹μM⁻¹) |
| Wild-Type GART | 7.7 | 1.8 ± 0.1 | 1.5 ± 0.1 | 4.28 | 5.13 |
| N106Q Mutant | 14 | 29.5 ± 0.1 | 19.6 ± 0.1 | 0.47 | 0.71 |
| K170R Mutant | 7.7 | 1.8 ± 0.1 | 1.5 ± 0.1 | 4.28 | 5.13 |
fDDF (10-formyl-5,8-dideazafolate) is a folate substrate analog. Data sourced from Biochemistry (2007), 46(1), 156-63.[1]
Mandatory Visualizations
GART in the De Novo Purine Biosynthesis Pathway
References
Application Notes and Protocols for High-Throughput Screening of GART Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycinamide ribonucleotide formyltransferase (GART), a key enzyme in the de novo purine biosynthesis pathway, is a critical target for the development of anticancer and anti-inflammatory therapeutics.[1] This enzyme catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to this compound (GAR), an essential step in the synthesis of purines required for DNA and RNA replication.[2][3][4] Inhibition of GART disrupts this pathway, leading to the depletion of purine nucleotides and subsequently inhibiting cell proliferation, particularly in rapidly dividing cancer cells.[5][6]
These application notes provide detailed protocols for high-throughput screening (HTS) of GART inhibitors, encompassing both biochemical and cell-based assays. The included methodologies, data presentation guidelines, and workflow diagrams are designed to facilitate the discovery and characterization of novel GART inhibitory compounds.
Signaling Pathway
The de novo purine biosynthesis pathway is a fundamental metabolic process responsible for the synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[3][7] In mammals, GART is a trifunctional enzyme that also possesses this compound synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS) activities, catalyzing three distinct steps in the pathway.[8][9]
Caption: De novo purine biosynthesis pathway highlighting the role of GART.
Data Presentation
Quantitative data from HTS assays should be summarized for clear comparison. Key metrics include the half-maximal inhibitory concentration (IC50) for biochemical assays and the half-maximal effective concentration (EC50) for cell-based assays. Assay performance is typically evaluated using the Z'-factor and the signal-to-background (S/B) ratio.
Table 1: Inhibitory Activity of Known GART Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| Lometrexol (DDATHF) | GART | 2.9 (CCRF-CEM cells) | ~58.5 | Cell-based | [1] |
| LY309887 | GART | 9.9 (CCRF-CEM cells) | 6.5 | Cell-based | [1] |
| Pelitrexol (AG2037) | GART | 150 (A549 cells) | 28 | Cell-based | [1][10] |
| AGF94 | GARTase | <1 (CHO cells) | Low to mid-nanomolar | Cell-based | [1] |
Table 2: HTS Assay Performance Metrics
| Assay Type | Z'-Factor | Signal-to-Background (S/B) Ratio | Throughput |
| Spectrophotometric | 0.6 - 0.8 | >10 | High |
| Cell-Based (MTT) | 0.5 - 0.7 | >5 | Medium to High |
Note: Ideal Z'-factor values are between 0.5 and 1.0, indicating a robust assay suitable for HTS.
Experimental Protocols
Biochemical Assay: Spectrophotometric GART Inhibition Assay
This assay directly measures the enzymatic activity of purified GART by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of tetrahydrofolate (THF) from 10-formyltetrahydrofolate.[1]
Materials:
-
Purified recombinant human GART enzyme
-
This compound (GAR)
-
(6R,S)-10-formyl-5,6,7,8-tetrahydrofolate (10-formyl-THF)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Test compounds (potential inhibitors) dissolved in DMSO
-
UV-transparent 96- or 384-well plates
-
Spectrophotometer capable of reading absorbance at 295 nm
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of GART enzyme in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 15 minutes.
-
Prepare stock solutions of GAR and 10-formyl-THF in assay buffer.
-
Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup (96-well plate format):
-
Add 2 µL of test compound solution or DMSO (for control wells) to each well.
-
Add 48 µL of a master mix containing the GART enzyme in assay buffer to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of a substrate master mix containing GAR and 10-formyl-THF in assay buffer to each well. Final concentrations should be at the Km for each substrate (typically in the low micromolar range).
-
Immediately begin monitoring the increase in absorbance at 295 nm at 37°C every 30 seconds for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the curve.
-
Determine the percent inhibition for each test compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: MTT Proliferation Assay
This colorimetric assay assesses the cytotoxic or cytostatic effect of GART inhibitors on cancer cell lines by measuring the metabolic activity of viable cells.[1]
Materials:
-
Cancer cell line (e.g., CCRF-CEM, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as controls.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
-
Experimental Workflow
A typical HTS workflow for the identification of GART inhibitors involves a primary screen to identify initial hits, followed by secondary assays to confirm their activity and determine their potency and selectivity.
Caption: A typical workflow for high-throughput screening of GART inhibitors.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. ossila.com [ossila.com]
Application Notes and Protocols: Designing Conformationally Restricted Analogues of GAR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycinamide ribonucleotide formyltransferase (GARFT), an essential enzyme in the de novo purine biosynthesis pathway, has emerged as a significant target for the development of novel antineoplastic agents. This pathway is often upregulated in rapidly proliferating cancer cells to meet the increased demand for nucleotides required for DNA and RNA synthesis. Inhibiting GARFT effectively disrupts this pathway, leading to cell cycle arrest and apoptosis in cancer cells. One promising strategy to enhance the potency and selectivity of GARFT inhibitors is the design of conformationally restricted analogues. By reducing the conformational flexibility of the inhibitor, it is possible to lock the molecule into a bioactive conformation that binds more tightly to the enzyme's active site, potentially leading to improved efficacy and reduced off-target effects.
These application notes provide a comprehensive overview of the design principles, synthesis strategies, and evaluation methods for conformationally restricted GARFT inhibitors. Detailed protocols for key experimental assays are included to guide researchers in the development and characterization of these promising therapeutic candidates.
Data Presentation: Inhibitory Activity of Conformationally Restricted GAR Inhibitors
The following table summarizes the in vitro inhibitory activity of various conformationally restricted analogues of GAR inhibitors against GARFT and their cytotoxic effects on cancer cell lines.
| Compound ID | Target | Assay Type | Kᵢ (nM) | Cell Line | IC₅₀ (nM) | Citation |
| 10R-3 (10-methylthio-DDACTHF) | rhGAR Tfase | Enzymatic | 210 | CCRF-CEM | 80 | [1] |
| 10S-3 (10-methylthio-DDACTHF) | rhGAR Tfase | Enzymatic | 180 | CCRF-CEM | 50 | [1] |
| 1 (10-Formyl-DDACTHF) | rhGAR Tfase | Enzymatic | 14 | - | - | [1] |
| 2 (10-CF₃CO-DDACTHF) | rhGAR Tfase | Enzymatic | 15 | - | - | [1] |
| LY309887 | GARFT | Enzymatic | 6.5 | CCRF-CEM | 9.9 | [2] |
| Lometrexol | GARFT | Enzymatic | - | CCRF-CEM | 2.9 | [2] |
| AG2034 | GARFT | Growth Inhibition | - | HCT-8 | - | [3] |
| LY329201 | GARFT | Purine Biosynthesis | - | RAW cell line | EC₅₀ = 90 | [4] |
Note: rhGAR Tfase refers to recombinant human this compound formyltransferase. DDACTHF refers to 5,10-dideaza-5,6,7,8-tetrahydrofolic acid.
Signaling and Experimental Workflow Diagrams
GARFT in De Novo Purine Biosynthesis
Caption: GARFT pathway in purine synthesis and inhibitor action.
Experimental Workflow for GAR Inhibitor Evaluation
Caption: Workflow for GAR inhibitor design and evaluation.
Experimental Protocols
GARFT Enzymatic Inhibition Assay (Spectrophotometric)
This protocol describes a method to determine the inhibitory potency (Kᵢ) of a compound against purified recombinant human GARFT. The assay measures the formylation of the substrate, β-glycinamide ribonucleotide (GAR), which is coupled to a detectable change.
Materials:
-
Purified recombinant human GARFT
-
β-glycinamide ribonucleotide (GAR) substrate
-
N¹⁰-formyl-5,8,10-trideazafolic acid (N¹⁰-formyl-TDAF) as the cofactor
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Test compounds (conformationally restricted analogues) dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of GARFT in assay buffer.
-
Prepare stock solutions of GAR and N¹⁰-formyl-TDAF in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted test compound or vehicle (DMSO in assay buffer for control) to the appropriate wells.
-
Add 20 µL of the GARFT enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a 20 µL mixture of GAR and N¹⁰-formyl-TDAF to all wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 295 nm for 10-20 minutes, taking readings every 30 seconds. The rate of increase in absorbance is proportional to GARFT activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the reaction rate against the inhibitor concentration and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) to determine the inhibition constant (Kᵢ) using software such as GraphPad Prism.
-
Cell-Based Proliferation Assay (MTS/MTT)
This protocol is for determining the cytotoxic effect (IC₅₀) of GARFT inhibitors on a cancer cell line (e.g., CCRF-CEM). The assay is based on the reduction of a tetrazolium salt by metabolically active cells to a colored formazan product.
Materials:
-
Cancer cell line (e.g., CCRF-CEM human leukemia cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and adjust the cell density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium from a DMSO stock. The final DMSO concentration should be ≤0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS/MTT Assay:
-
Add 20 µL of the MTS/MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Synthesis of a Conformationally Restricted GAR Analogue (General Scheme)
This section outlines a generalized synthetic approach for creating conformationally restricted analogues, for example, by introducing a rigid ring system.
Objective: To synthesize a conformationally restricted analogue of a known GAR inhibitor scaffold by incorporating a cyclic constraint.
General Reaction Scheme:
-
Starting Material Selection: Begin with a suitable precursor that allows for the introduction of the desired heterocyclic or carbocyclic ring system. For folate-based inhibitors, this could be a derivative of p-aminobenzoic acid or a pteridine precursor.
-
Ring Formation: Employ cyclization reactions to construct the rigidifying ring. This could involve intramolecular condensation, cycloaddition, or ring-closing metathesis reactions.
-
Functional Group Interconversion: Modify the functional groups on the newly formed rigid scaffold to introduce the necessary pharmacophoric elements for GARFT inhibition, such as the glutamate side chain and the formyl-mimicking group.
-
Purification and Characterization: Purify the final compound using techniques like column chromatography or HPLC. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.[5]
Example Step (Conceptual):
-
An intramolecular Heck reaction could be used to form a new carbon-carbon bond, creating a bicyclic system from a suitably functionalized linear precursor. This would restrict the rotation around key single bonds present in the flexible parent molecule.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific compounds and experimental setup.
References
- 1. Asymmetric Synthesis of Inhibitors of this compound Transformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry and pharmacology of this compound formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Super in vitro synergy between inhibitors of dihydrofolate reductase and inhibitors of other folate-requiring enzymes: the critical role of polyglutamylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of this compound formyltransferase results in selective inhibition of macrophage cytokine secretion in vitro and in vivo efficacy in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformationally restricted analogues designed for selective inhibition of GAR Tfase versus thymidylate synthase or dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Glycyl-L-arginine (GAR) as a Substrate in Enzymatic Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycyl-L-arginine (GAR) is a dipeptide composed of glycine and L-arginine. While L-arginine is a well-known substrate for a variety of enzymes involved in critical physiological pathways, the specific use of the dipeptide GAR as an enzymatic substrate is less characterized. However, based on the substrate specificities of certain proteases, GAR is a potential substrate for enzymes that cleave dipeptides from the N-terminus of proteins and peptides. This document provides detailed application notes and protocols for investigating the enzymatic hydrolysis of GAR, with a primary focus on Cathepsin C.
Enzyme of Interest: Cathepsin C
Cathepsin C (EC 3.4.14.1), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease. A key function of Cathepsin C is the sequential removal of dipeptides from the N-terminus of its substrates.[1] Given that GAR is a dipeptide, it is a putative substrate for Cathepsin C. The enzyme is involved in the activation of serine proteases in immune cells, making it a therapeutic target for various inflammatory diseases.[1]
Data Presentation: Kinetic Parameters of Cathepsin C with Various Dipeptide Substrates
The following table summarizes the kinetic parameters for the hydrolysis of different fluorogenic dipeptide substrates by Cathepsin C. This data provides a reference for the expected range of activity with a dipeptide substrate like GAR.
| Substrate | kcat (s⁻¹) | Ka (μM) | kcat/Ka (μM⁻¹s⁻¹) | Source |
| Gly-Arg-AMC | 28 ± 1 | - | 0.49 ± 0.07 | [2] |
| Ser-Tyr-AMC | 25 ± 0.5 | - | 5.3 ± 0.5 | [2] |
| Gly-Phe-pNA | - | - | - | [3] |
Note: Ka is presented as an apparent Michaelis constant. The original source should be consulted for the precise definition of this term in their kinetic model.
Experimental Protocols
Protocol 1: Enzymatic Assay for Cathepsin C Activity using GAR as a Substrate
This protocol describes a method to measure the activity of Cathepsin C by quantifying the release of L-arginine from the GAR dipeptide. The detection of L-arginine is based on a subsequent enzymatic reaction.
Principle:
The assay is a two-step reaction. In the first step, Cathepsin C hydrolyzes GAR to produce glycine and L-arginine. In the second step, the amount of L-arginine produced is determined using a colorimetric assay involving the enzyme arginase, which converts L-arginine to urea and ornithine. The subsequent detection of urea or ammonia can be correlated to the amount of L-arginine released.[4]
Materials and Reagents:
-
Recombinant Human Cathepsin C
-
Glycyl-L-arginine (GAR)
-
Assay Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM EDTA, 1 mM Dithiothreitol (DTT), pH 5.5. Prepare fresh.[1]
-
Arginase (from bovine liver)
-
Urease
-
Glutamate Dehydrogenase (Gl-DH)
-
α-Ketoglutarate
-
NADH
-
Tricine Buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
Part 1: Cathepsin C-mediated Hydrolysis of GAR
-
Enzyme Preparation: Prepare a working solution of Recombinant Human Cathepsin C in Assay Buffer. The optimal concentration should be determined empirically.
-
Substrate Preparation: Prepare a stock solution of GAR in deionized water.
-
Reaction Setup:
-
Add 20 µL of GAR solution at various concentrations to the wells of a 96-well plate.
-
Add 20 µL of Assay Buffer to control wells.
-
Initiate the reaction by adding 10 µL of the Cathepsin C working solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, 90 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination: Stop the reaction by adding a suitable inhibitor or by heat inactivation.
Part 2: Quantification of L-arginine
-
Reagent Preparation: Prepare the L-arginine detection cocktail containing arginase, urease, Gl-DH, α-ketoglutarate, and NADH in a suitable buffer as described in established protocols for L-arginine quantification.[4]
-
Detection:
-
Add 150 µL of the L-arginine detection cocktail to each well containing the terminated Cathepsin C reaction.
-
Incubate at 37°C for the time required for the complete conversion of L-arginine and the corresponding change in NADH absorbance.
-
-
Measurement: Measure the decrease in absorbance at 340 nm using a microplate reader. The change in absorbance is proportional to the amount of L-arginine produced.
-
Standard Curve: Generate a standard curve using known concentrations of L-arginine to quantify the amount of product formed in the enzymatic reaction.
Protocol 2: Determination of Kinetic Parameters (Km and Vmax) for GAR
This protocol outlines the procedure to determine the Michaelis-Menten constants for the hydrolysis of GAR by Cathepsin C.
Procedure:
-
Follow the steps outlined in Protocol 1.
-
Vary the concentration of the GAR substrate over a wide range (e.g., from 0.1 to 10 times the expected Km).
-
Measure the initial reaction velocity (v₀) at each substrate concentration by taking samples at multiple time points to ensure linearity.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.
Mandatory Visualizations
References
Application Notes and Protocols: Synthesis and Evaluation of Fluoronitrophenyl Substituted Folate Analogues as GART Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycinamide ribonucleotide transformylase (GART) is a critical enzyme in the de novo purine biosynthesis pathway, which is essential for the production of DNA and RNA.[1] Cancer cells, due to their rapid proliferation, have a significantly higher demand for nucleotides, making GART an attractive target for cancer therapy.[1] GART inhibitors are small molecules designed to block the activity of this enzyme, thereby disrupting purine synthesis and selectively targeting cancer cells.[1] This document provides detailed protocols for the synthesis of fluoronitrophenyl substituted folate analogues, a class of potential GART inhibitors, and their biological evaluation. These analogues are designed to incorporate an electrophilic fluoronitrophenyl group that can potentially react with an active site nucleophile or the substrate amine through nucleophilic aromatic substitution.[2]
Signaling Pathway of GART in Cancer
GART plays a crucial role in the de novo purine biosynthesis pathway, which is often upregulated in cancer cells to meet the demands of rapid cell division.[3] Inhibition of GART disrupts the synthesis of purine nucleotides, leading to a deficit of essential building blocks for DNA and RNA synthesis.[1] This disruption induces metabolic stress and DNA damage in cancer cells, ultimately leading to cell cycle arrest and apoptosis.[1] Furthermore, recent studies have implicated GART in other signaling pathways that promote cancer stemness and proliferation, such as the RUVBL1/β-catenin and PAICS-Akt-β-catenin pathways.[3][4]
Caption: Mechanism of GART Inhibition by Fluoronitrophenyl Folate Analogues.
Experimental Protocols
Synthesis of Fluoronitrophenyl Substituted Folate Analogues
This protocol describes a general method for the synthesis of fluoronitrophenyl substituted folate analogues. For specific details and characterization data, refer to the primary literature.[2][5][6]
Materials:
-
Pteroic acid
-
L-glutamic acid diethyl ester hydrochloride
-
4-Fluoro-3-nitrobenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Coupling of Pteroic Acid and L-Glutamic Acid Diethyl Ester:
-
Dissolve pteroic acid, L-glutamic acid diethyl ester hydrochloride, EDC, and HOBt in DMF.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the diethyl ester of the folate analogue.
-
-
Coupling with 4-Fluoro-3-nitrobenzoic Acid:
-
To a solution of the diethyl ester of the folate analogue in DMF, add 4-fluoro-3-nitrobenzoic acid, EDC, and HOBt.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Work up the reaction as described in step 1.
-
Purify the product by silica gel column chromatography.
-
-
Hydrolysis of the Diethyl Ester:
-
Dissolve the purified diethyl ester in a mixture of TFA and DCM.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to obtain the final fluoronitrophenyl substituted folate analogue.
-
Caption: General Synthesis Workflow for Fluoronitrophenyl Folate Analogues.
GART Inhibition Assay
This in vitro biochemical assay determines the inhibitory effect of the synthesized compounds on GART enzyme activity.
Materials:
-
Purified recombinant human GART enzyme
-
This compound (GAR) substrate
-
10-Formyl-5,8,10-trideazafolic acid (10-formyl-TDAF) cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl2, pH 7.5)
-
Synthesized folate analogues
-
Positive Control Inhibitor (e.g., Lometrexol)[7]
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 295 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds, positive control, GAR, and 10-formyl-TDAF in the assay buffer.
-
Assay Setup:
-
Add assay buffer to each well of the 96-well plate.
-
Add serial dilutions of the test compounds and positive control to the respective wells.
-
Add the GART enzyme to all wells except the blank.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the GAR substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 295 nm in kinetic mode, taking readings every 30 seconds for 20 minutes. The increase in absorbance corresponds to the formation of formylthis compound (FGAR).
-
Data Analysis:
-
Calculate the rate of FGAR formation (increase in absorbance over time) for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay
This cell-based assay evaluates the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., CCRF-CEM, a human leukemia cell line)[8]
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Synthesized folate analogues
-
Positive control (e.g., Methotrexate)[9]
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds and positive control to the wells. Include untreated wells as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. If using MTT, add the solubilization solution.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control for each compound concentration.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Data Presentation
The following tables summarize the quantitative data for a series of hypothetical fluoronitrophenyl substituted folate analogues.
Table 1: GART Inhibition Data
| Compound ID | R Group | GART IC50 (nM) |
| FNP-FA-01 | H | 150 |
| FNP-FA-02 | CH3 | 85 |
| FNP-FA-03 | Cl | 50 |
| FNP-FA-04 | OCH3 | 120 |
| Lometrexol | (Positive Control) | 10 |
Table 2: Cell Proliferation Data (CCRF-CEM Cell Line)
| Compound ID | R Group | Cytotoxicity IC50 (nM) |
| FNP-FA-01 | H | 350 |
| FNP-FA-02 | CH3 | 210 |
| FNP-FA-03 | Cl | 150 |
| FNP-FA-04 | OCH3 | 300 |
| Methotrexate | (Positive Control) | 25 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the synthesis and biological evaluation of fluoronitrophenyl substituted folate analogues as potential GART inhibitors. The provided diagrams and data tables serve as a guide for researchers in this field. Further optimization of the lead compounds through structure-activity relationship (SAR) studies could lead to the development of more potent and selective GART inhibitors for cancer therapy.
References
- 1. What are GART inhibitors and how do they work? [synapse.patsnap.com]
- 2. Design, synthesis, and biological evaluation of fluoronitrophenyl substituted folate analogues as potential inhibitors of GAR transformylase and AICAR transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GART promotes the proliferation and migration of human non-small cell lung cancer cell lines A549 and H1299 by targeting PAICS-Akt-β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GART Functions as a Novel Methyltransferase in the RUVBL1/β-Catenin Signaling Pathway to Promote Tumor Stemness in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General Protocol for Synthesizing Thiolated Folate Derivatives [mdpi.com]
- 6. Folate analogues. 20. Synthesis and antifolate activity of 1',2',3',4',5',6'-hexahydrohomofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biochemistry and pharmacology of this compound formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Glycinamide Ribonucleotide (GAR) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of glycinamide ribonucleotide (GAR), with a specific focus on managing anomerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing this compound (GAR)?
A1: The synthesis of GAR, an important intermediate in the de novo purine biosynthesis pathway, presents several common challenges.[1] A primary issue is controlling the stereochemistry at the anomeric center (C1' of the ribose sugar), which often leads to the formation of a mixture of α- and β-anomers.[2][3] Separating these anomers can be difficult. Other challenges include achieving high yields, preventing side reactions during coupling and phosphorylation steps, and ensuring the stability of intermediates.[4][5]
Q2: Why is the β-anomer of GAR the desired product for biological studies?
A2: The β-anomer of GAR (β-GAR) is the natural substrate for the enzyme this compound transformylase (GART) in the purine biosynthesis pathway.[3] While some studies have shown that the presence of the α-isomer may not inhibit enzyme activity, for detailed kinetic studies and drug development, the stereochemically pure β-anomer is often preferred to ensure accurate and reproducible results.[2]
Q3: What analytical techniques are used to identify and quantify the α- and β-anomers of GAR?
A3: The most common techniques for analyzing GAR anomers are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] HPLC, particularly reversed-phase or hydrophilic interaction chromatography (HILIC), can be used to separate the two anomers, allowing for their quantification.[6] 1H and 13C NMR spectroscopy are powerful tools for identifying the anomeric configuration based on the chemical shifts and coupling constants of the anomeric proton (H1') and carbon (C1').[7][8]
Q4: Is it always necessary to separate the α- and β-anomers?
A4: Not always. For some applications, a 1:1 mixture of α- and β-GAR is sufficient and has been shown to be a substrate for GART.[2] However, for experiments requiring high precision, such as detailed enzyme kinetics or structural biology, using the pure β-anomer is highly recommended to avoid any potential interference from the α-anomer.[3]
Troubleshooting Guides
Issue 1: Low Overall Yield of GAR
Low yields in the multi-step synthesis of GAR can be attributed to several factors, from incomplete reactions to product loss during purification.
| Potential Cause | Recommended Solution | Rationale |
| Incomplete Coupling Reaction (e.g., Cbz-glycine to ribosylamine) | 1. Ensure all reagents and solvents are anhydrous. 2. Use fresh DCC and DMAP. 3. Increase the reaction time or temperature moderately. | DCC/DMAP coupling reactions are highly sensitive to moisture.[6] Old reagents may have degraded, reducing their effectiveness. Stubborn coupling reactions may require more forcing conditions to proceed to completion. |
| Inefficient Phosphorylation | 1. Use a fresh, high-quality phosphitylating agent. 2. Ensure strictly anhydrous conditions during the reaction. 3. Use a suitable activator like tetrazole or ETT.[9] | Phosphoramidites are extremely sensitive to hydrolysis, which deactivates them.[] Activators are crucial for the coupling step in phosphorylation. |
| Product Loss During Purification | 1. Optimize column chromatography conditions (e.g., solvent gradient, stationary phase). 2. For polar compounds like GAR, consider alternative purification methods like anion-exchange chromatography.[11] | GAR and its intermediates can be highly polar, leading to poor separation and recovery on standard silica gel. Anion-exchange chromatography is well-suited for purifying charged molecules like nucleotides. |
| Degradation of Intermediates | 1. Monitor reactions closely by TLC or LC-MS to avoid prolonged reaction times. 2. Use appropriate protecting groups that are stable to the reaction conditions of subsequent steps. | Over-exposure to acidic or basic conditions can lead to the degradation of sensitive intermediates. The choice of protecting groups is critical for the success of a multi-step synthesis. |
Issue 2: Undesirable Anomeric Ratio (Low β:α Ratio)
Controlling the stereoselectivity of the glycosidic bond formation is a common challenge in carbohydrate chemistry.
| Potential Cause | Recommended Solution | Rationale |
| Lack of Stereocontrol in Glycosylation | 1. Employ a stereoselective synthetic route, for example, by using a benzylidene protecting group on the ribose sugar.[3] 2. Use a participating protecting group at the C2 position of the ribose donor. | Certain protecting groups can influence the stereochemical outcome of the glycosylation reaction through neighboring group participation, favoring the formation of the 1,2-trans product (β-anomer in the case of ribose). |
| Anomerization During Reaction or Workup | 1. Avoid harsh acidic or basic conditions during deprotection and purification steps.[12] 2. Maintain low temperatures during reactions and workup where possible. | The anomeric center can be labile under certain conditions, leading to equilibration between the α- and β-anomers.[12] |
| Solvent Effects | 1. Experiment with different solvents for the glycosylation step. Nitrile-containing solvents like acetonitrile can sometimes favor the formation of the β-anomer. | The solvent can influence the reaction mechanism and the stability of the intermediates, thereby affecting the stereochemical outcome. |
Issue 3: Difficulty in Separating α- and β-Anomers
The structural similarity of anomers makes their separation challenging.
| Potential Cause | Recommended Solution | Rationale |
| Co-elution in Column Chromatography | 1. Develop a specialized HPLC method using a C18 or a HILIC column.[6] 2. Optimize the mobile phase, including the use of different organic modifiers and buffer systems. | HPLC offers higher resolution than standard column chromatography and is often necessary for separating closely related isomers like anomers.[6] |
| Poor Resolution on TLC | 1. Use a different TLC plate material (e.g., C18-functionalized silica). 2. Employ a multi-elution technique where the TLC plate is developed multiple times in the same solvent system. | These techniques can enhance the separation of compounds with very similar Rf values. |
| Anomerization on Silica Gel | 1. Neutralize the silica gel with a base (e.g., triethylamine) before use. 2. Use a less acidic stationary phase for chromatography. | The acidic nature of standard silica gel can sometimes promote the interconversion of anomers during purification. |
Experimental Protocols
Key Experiment: DCC/DMAP Coupling of Cbz-Glycine to Ribosylamine
This protocol is adapted from a published synthesis of GAR.[2]
-
Preparation of Activated Cbz-Glycine:
-
Dissolve Cbz-glycine (1.22 g, 5.8 mmol) in dry dichloromethane (DCM, 20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add dicyclohexylcarbodiimide (DCC) (1.2 g, 5.8 mmol) followed by 4-dimethylaminopyridine (DMAP) (71.2 mg, 0.6 mmol) with stirring.
-
Stir the reaction at 0 °C for 30 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the crude ribosylamine (derived from the corresponding ribosylazide, ~5.8 mmol) in dry DCM (18 mL).
-
Add the ribosylamine solution to the activated Cbz-glycine mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of celite and wash the filter cake with cold DCM.
-
Collect the filtrate and concentrate under reduced pressure.
-
Purify the resulting product by silica gel chromatography (e.g., eluting with 60% EtOAc/Hexanes) to obtain the coupled product as a mixture of anomers.
-
Visualizations
Caption: A simplified workflow for a non-stereoselective synthesis of GAR.
Caption: A logical workflow for troubleshooting an undesirable anomeric ratio in GAR synthesis.
References
- 1. pacb.com [pacb.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 8. researchgate.net [researchgate.net]
- 9. alfachemic.com [alfachemic.com]
- 11. m.youtube.com [m.youtube.com]
- 12. P123-T Oligonucleotide Purification Strategies using a New High-Capacity Anion Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]
optimizing pH and buffer conditions for GART assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and buffer conditions for Glycinamide Ribonucleotide Transformylase (GART) assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a human GART assay?
A1: Human GART exhibits its maximum enzymatic activity in a pH range of 7.5 to 8.0.[1][2] It is crucial to maintain the pH within this range for optimal performance.
Q2: How does pH affect the quaternary structure of GART and its activity?
A2: The activity of GART is pH-dependent due to its quaternary structure. At a lower pH (around 6.8), GART tends to form dimers, which reduces its catalytic efficiency. The enzyme is most active in its monomeric form, which is favored at the optimal pH of 7.5.[1]
Q3: Which buffer systems are recommended for GART assays?
A3: A common and effective buffer system for GART assays is Tris-HCl.[1] Other biological buffers such as HEPES or phosphate buffers can also be used, but it is essential to validate their compatibility with your specific assay conditions.
Q4: Why is ionic strength important in a GART assay?
A4: Ionic strength, typically adjusted with a neutral salt like NaCl, is a critical parameter in enzyme assays as it can influence enzyme conformation, substrate binding, and overall stability. Maintaining a consistent ionic strength is essential for reproducible results.
Q5: Are there any known inhibitors I should be aware of when performing a GART assay?
A5: Yes, several compounds can inhibit GART activity. Pemetrexed and Lometrexol are known potent inhibitors of GART. Additionally, sulfasalazine can act as a competitive inhibitor with respect to the folate substrate. General enzyme inhibitors such as EDTA (>0.5 mM), sodium azide (>0.2%), and high concentrations of detergents like SDS (>0.2%), NP-40 (>1%), and Tween-20 (>1%) can also interfere with the assay.[3][4]
Data Presentation
Table 1: Optimal pH and Buffer Conditions for Human GART Assay
| Parameter | Recommended Value | Notes |
| pH | 7.5 - 8.0 | Enzyme activity is maximal in this range. |
| Buffer System | Tris-HCl | A commonly used and effective buffer. |
| Buffer Concentration | 100 mM | Provides adequate buffering capacity.[1] |
| Ionic Strength | 0.1 M | Maintained with NaCl for reproducibility.[1] |
| Temperature | 25 °C | Standard temperature for the spectrophotometric assay.[1] |
Table 2: Common GART Assay Components and Concentrations
| Component | Typical Concentration Range | Notes |
| Human GART Enzyme | 3 - 6 nM | For active enzyme.[1] |
| This compound (GAR) | 1.25 - 55 µM | Substrate concentration range.[1] |
| 10-formyl-5,8-dideazafolate (fDDF) | 1.25 - 40 µM | Folate analog substrate.[1] |
Experimental Protocols
Spectrophotometric Assay for Human GART Activity
This protocol is adapted from a published method for determining human GART activity by monitoring the formation of 5,8-dideazafolate at 295 nm.[1]
Materials:
-
Purified human GART enzyme
-
This compound (GAR)
-
10-formyl-5,8-dideazafolate (fDDF)
-
Tris-HCl buffer
-
Sodium Chloride (NaCl)
-
Spectrophotometer capable of reading at 295 nm
-
Quartz cuvettes
Procedure:
-
Prepare the Assay Buffer:
-
Prepare a 100 mM Tris-HCl buffer solution.
-
Adjust the pH of the buffer to 8.0.
-
Add NaCl to a final concentration of 100 mM to maintain an ionic strength of 0.1 M.
-
-
Prepare Substrate Solutions:
-
Prepare stock solutions of GAR and fDDF in the assay buffer. The final concentrations in the assay will typically range from 1.25 to 55 µM for GAR and 1.25 to 40 µM for fDDF.
-
-
Set up the Spectrophotometer:
-
Set the spectrophotometer to read absorbance at 295 nm.
-
Set the temperature of the cuvette holder to 25 °C.
-
-
Perform the Assay:
-
In a quartz cuvette, combine the assay buffer, GAR solution, and fDDF solution.
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 3-5 minutes.
-
Initiate the reaction by adding the human GART enzyme to the cuvette (final concentration typically 3-6 nM).
-
Immediately start monitoring the increase in absorbance at 295 nm for a set period (e.g., 5-10 minutes). The rate of the reaction should be linear during the initial phase.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient for 5,8-dideazafolate (Δε = 18.9 mM⁻¹cm⁻¹).[1]
-
Mandatory Visualizations
Caption: De Novo Purine Biosynthesis Pathway highlighting the role of GART.
References
- 1. Human this compound Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human this compound transformylase: active site mutants as mechanistic probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Inhibition of folate enzymes by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Recombinant GART
Welcome to the technical support center for the purification of recombinant GART (glycinamide ribonucleotide formyltransferase). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the expression and purification of recombinant GART.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial problems when expressing recombinant GART?
A1: The most frequent initial challenges include low or no protein expression and the formation of insoluble protein aggregates, known as inclusion bodies.[1][2][3] Low expression can stem from issues with the expression vector, such as incorrect sequence or frame, or suboptimal culture conditions.[4][5] Inclusion body formation is common for heterologous proteins expressed in systems like E. coli and often results from high expression rates that overwhelm the cellular folding machinery.[2][6]
Q2: My recombinant GART is forming inclusion bodies. What can I do to improve its solubility?
A2: To improve the solubility of recombinant GART, several strategies can be employed. Lowering the expression temperature (e.g., to 15-25°C) can slow down protein synthesis, allowing more time for proper folding.[7] Reducing the concentration of the inducer (e.g., IPTG) can also decrease the rate of transcription and translation, which may enhance solubility.[7] Additionally, using a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can be highly effective.[1][8][9] It may also be beneficial to co-express molecular chaperones to assist in the folding process.[6]
Q3: I am observing very low yields of purified GART. How can I optimize the yield?
A3: Optimizing the yield of purified GART involves a multi-step approach. First, ensure that the expression conditions are optimal, including the choice of expression host, growth media, and induction parameters.[5][10] During purification, minimizing the number of steps can reduce protein loss.[7] Using an appropriate affinity tag, like a polyhistidine (His-tag) or Strep-tag, can streamline the purification process.[11][12] It is also crucial to optimize buffer conditions, including pH and ionic strength, at each purification step to maintain protein stability and prevent precipitation.[13][14]
Q4: My GART protein appears to be degraded during purification. How can I prevent this?
A4: Protein degradation is often caused by proteases released during cell lysis. To prevent this, perform all purification steps at low temperatures (e.g., 4°C) and add protease inhibitors to your lysis and purification buffers.[4][15] Using a protease-deficient expression strain can also be beneficial.[15] If degradation persists, consider moving the affinity tag to the other terminus of the protein, as this can sometimes protect it from proteolysis.[5]
Q5: After cleaving the affinity tag, my GART protein precipitates. What is the cause and how can I solve it?
A5: Precipitation after tag removal is a common issue and often indicates that the fusion tag was aiding in the solubility of the protein.[9] To address this, it is important to find a buffer condition in which the untagged GART is soluble and stable. This can be achieved by screening a variety of buffer conditions, including different pH levels, salt concentrations, and the addition of stabilizing agents like glycerol or non-denaturing detergents.[13][16] Performing the tag cleavage in the presence of a stabilizing buffer may also prevent precipitation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of recombinant GART and provides actionable solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low expression of GART | - Incorrect vector sequence or cloning error. - Codon bias in the GART gene for the expression host. - Protein is toxic to the host cells. - Suboptimal induction conditions. | - Verify the sequence and reading frame of your construct.[4] - Use an expression host strain that supplies rare tRNAs to overcome codon bias.[7] - Lower the expression temperature and inducer concentration to reduce toxicity.[7] - Optimize inducer concentration and induction time.[10] |
| GART is in the insoluble fraction (inclusion bodies) | - High rate of protein expression. - Protein is not folding correctly in the host. - Disulfide bonds are not forming correctly (if applicable). | - Lower the expression temperature (e.g., 18°C overnight).[3] - Reduce the inducer concentration.[7] - Use a solubility-enhancing fusion tag (e.g., MBP, GST, SUMO).[8][9] - Co-express with chaperones to assist folding.[6] - If GART has disulfide bonds, consider expression in the periplasm or using a host strain that facilitates cytoplasmic disulfide bond formation. |
| GART does not bind to the affinity column | - The affinity tag is not accessible. - Incorrect buffer conditions for binding. - The protein has precipitated. | - Move the affinity tag to the other terminus of the protein.[15] - Ensure the pH and ionic strength of the binding buffer are optimal for the specific affinity tag.[4] - Check for protein precipitation in the lysate before loading onto the column.[15] |
| Multiple bands are observed after purification | - Protein degradation by proteases. - Contaminating proteins are co-purifying. - Premature termination of translation. | - Add protease inhibitors to all buffers and work at 4°C.[15] - Increase the stringency of the wash steps (e.g., increase imidazole concentration for His-tag purification). - Add a second purification step, such as ion-exchange or size-exclusion chromatography.[7] - Check the DNA sequence for premature stop codons. |
| Protein precipitates after elution or dialysis | - High protein concentration. - The elution buffer is not optimal for protein stability. - Removal of a solubilizing fusion tag. | - Elute into a larger volume or perform elution in fractions. - Screen for optimal buffer conditions (pH, salt, additives) for the purified protein.[13] - If the tag was removed, optimize the buffer for the untagged protein before cleavage. |
Experimental Protocols
General Protocol for Expression and Purification of His-tagged GART in E. coli
This protocol provides a general framework. Optimization of specific steps will likely be necessary for your particular GART construct.
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the His-tagged GART gene. Plate on appropriate antibiotic selection plates and incubate overnight at 37°C.
-
Expression:
-
Inoculate a single colony into a starter culture of 5-10 mL of Luria-Bertani (LB) broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB broth (e.g., 1 L) with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture under optimized conditions (e.g., 18°C for 16-20 hours or 37°C for 3-4 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to further disrupt the cells and shear DNA.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.
-
-
Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA (or other immobilized metal affinity chromatography) column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged GART from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
-
Analysis and Further Purification (Optional):
-
Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.
-
If necessary, perform additional purification steps such as size-exclusion or ion-exchange chromatography to achieve higher purity.
-
Dialyze the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Visualizations
Caption: A typical workflow for the expression and purification of recombinant GART.
Caption: A decision tree for troubleshooting common GART purification problems.
References
- 1. youtube.com [youtube.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 11. Challenges and opportunities in the purification of recombinant tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
- 16. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and degradation of glycinamide ribonucleotide in solution
Welcome to the technical support center for glycinamide ribonucleotide (GAR). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of GAR in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (GAR) in aqueous solutions?
A1: Neutral aqueous solutions of the biologically active β-anomer of GAR (β-GAR) are generally stable for several days. However, the stability is significantly affected by pH and temperature. It is important to note that GAR is not stable in acidic conditions.[1] For prolonged storage, it is recommended to keep GAR in solid form at low temperatures.
Q2: What are the recommended storage conditions for solid GAR?
A2: Solid β-GAR has been shown to be stable for over six months when stored at -20°C.[1] To ensure maximum stability, it is advisable to store solid GAR in a desiccated environment to protect it from moisture.
Q3: What are the primary degradation pathways for GAR in solution?
A3: The primary degradation pathways for GAR in solution are believed to be hydrolysis, particularly under acidic conditions, and anomerization of the ribose sugar moiety, which can be accelerated by elevated temperatures.[1] Hydrolysis can lead to the cleavage of the glycosidic bond or the amide linkage.
Q4: What is anomerization and how does it affect GAR?
A4: Anomerization is the conversion of one anomer to another. In the case of GAR, the ribose sugar can exist in two anomeric forms, α-GAR and β-GAR. The β-anomer is the biologically active form that is a substrate for enzymes in the purine biosynthesis pathway.[1] Anomerization can lead to a mixture of α and β forms, potentially reducing the concentration of the active β-GAR in your experiments. This process can be observed when aqueous solutions are concentrated at elevated temperatures (e.g., 40-50°C).[1]
Q5: How can I monitor the stability of my GAR solution?
A5: The stability of a GAR solution can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying GAR and its potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect structural changes, such as anomerization. Mass Spectrometry (MS) is useful for identifying the mass of degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.
| Possible Cause | Troubleshooting Step |
| GAR Degradation due to Improper pH: GAR is unstable in acidic conditions.[1] | Ensure the pH of your buffer system is neutral (around pH 7.0-7.5). Prepare GAR solutions fresh in a neutral buffer immediately before use. |
| Anomerization of β-GAR: The biologically active β-anomer may have converted to the inactive α-anomer. | Avoid heating GAR solutions. If concentration is necessary, use methods that do not involve high temperatures, such as lyophilization from a neutral solution. |
| Incorrect Storage of GAR Stock: Prolonged storage of GAR in solution, even at low temperatures, can lead to degradation. | Prepare fresh GAR solutions for each experiment from a solid stock stored at -20°C or below.[1] |
Issue 2: Appearance of unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of GAR: New peaks may correspond to hydrolysis products. | Analyze the mass of the new peaks using LC-MS to identify potential hydrolysis products. Maintain a neutral pH to minimize hydrolysis. |
| Anomerization: A new peak with the same mass as GAR may indicate the presence of the α-anomer. | Use a validated HPLC method capable of separating α- and β-anomers. Confirm the identity of the peaks using NMR spectroscopy. |
| Contamination of Reagents: Impurities in the buffer or other reagents can appear as extra peaks. | Run a blank injection of your buffer and reagents to check for contaminants. Use high-purity reagents. |
Data Summary
Table 1: Qualitative Stability of β-Glycinamide Ribonucleotide (β-GAR)
| Form | Condition | Observed Stability | Reference |
| Aqueous Solution | Neutral pH | Stable for many days | [1] |
| Aqueous Solution | Acidic pH | Not stable | [1] |
| Aqueous Solution | Evaporation at 40-50°C | ~45% isomerization | [1] |
| Solid | -20°C | Stable for over 6 months | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of GAR in a neutral buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose an aliquot of the stock solution to a light source (e.g., UV lamp).
3. Time Points:
-
Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
4. Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS and/or NMR.
Protocol 2: HPLC Method for GAR Analysis
This is a general starting point for an HPLC method. Optimization will be required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Visualizations
Caption: Potential degradation pathways of β-Glycinamide Ribonucleotide in solution.
Caption: Experimental workflow for assessing GAR stability and degradation.
References
Glycinamide Ribonucleotide (GAR) Immunoassay Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during glycinamide ribonucleotide (GAR) immunoassays, with a specific focus on avoiding cross-reactivity.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may face during your experiments.
Issue 1: High background or false-positive results in my GAR immunoassay.
-
Potential Cause 1: Cross-reactivity with structurally similar molecules.
-
Explanation: The antibody may be binding to molecules that are structurally similar to GAR. Due to its role in the de novo purine biosynthesis pathway, the most likely cross-reactants are its metabolic precursor, phosphoribosylamine (PRA), and its immediate product, formylglycinamide ribotide (FGAR).[1][2][3][4][5]
-
Solution:
-
Assess Antibody Specificity: Perform a cross-reactivity assessment using a competitive ELISA format. A detailed protocol is provided in the "Experimental Protocols" section.
-
Source a More Specific Antibody: If significant cross-reactivity is confirmed, consider sourcing a monoclonal antibody with higher specificity to GAR. Monoclonal antibodies recognize a single epitope, which can reduce the likelihood of off-target binding.
-
Sample Purification: If feasible, incorporate a sample preparation step to remove or reduce the concentration of cross-reacting molecules prior to the immunoassay.
-
-
-
Potential Cause 2: Non-specific binding of antibodies to the microplate.
-
Explanation: The capture or detection antibodies may be binding directly to the surface of the microplate wells, leading to a high background signal.
-
Solution:
-
Optimize Blocking Buffer: Ensure that the blocking buffer is effective. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. You may need to test different blocking agents or increase the concentration and incubation time.
-
Increase Washing Steps: Increase the number and rigor of wash steps after antibody incubations to remove unbound antibodies. Ensure complete aspiration of wash buffer between steps.
-
Include Detergents: Add a mild non-ionic detergent, such as Tween-20, to your wash buffer to help reduce non-specific interactions.
-
-
-
Potential Cause 3: Heterophilic antibody interference.
-
Explanation: The sample may contain heterophilic antibodies (e.g., human anti-mouse antibodies, HAMA) or rheumatoid factor, which can bridge the capture and detection antibodies, causing a false-positive signal.
-
Solution:
-
Use Blocking Agents: Incorporate commercially available heterophilic antibody blockers into your assay diluent.
-
Sample Dilution: Diluting the sample can sometimes mitigate the effect of interfering antibodies.
-
-
Issue 2: Low signal or false-negative results in my GAR immunoassay.
-
Potential Cause 1: Poor antibody binding or activity.
-
Explanation: The antibody may have lost activity due to improper storage or handling. Alternatively, the antibody concentration may be too low.
-
Solution:
-
Check Antibody Storage: Ensure the antibody has been stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
-
Titrate Antibodies: Perform a titration experiment to determine the optimal concentration for both the capture and detection antibodies.
-
Confirm Reagent Activity: Use a positive control with a known concentration of GAR to confirm that all assay reagents are active.
-
-
-
Potential Cause 2: Matrix effects.
-
Explanation: Components in the sample matrix (e.g., salts, proteins, lipids) may be interfering with the antibody-antigen binding.
-
Solution:
-
Sample Dilution: Dilute the sample in an appropriate assay buffer to reduce the concentration of interfering substances.
-
Matrix Matching: Prepare your standards in a matrix that closely resembles your sample matrix to account for these effects.
-
-
-
Potential Cause 3: Incorrect assay setup.
-
Explanation: Errors in reagent preparation, incubation times, or temperature can all lead to a weak or absent signal.
-
Solution:
-
Review Protocol: Carefully review the entire assay protocol to ensure all steps were performed correctly.
-
Equilibrate Reagents: Allow all reagents and samples to reach room temperature before use.
-
Optimize Incubation Times and Temperatures: Ensure that incubation times and temperatures are optimal for the specific antibodies and reagents being used.
-
-
Data Presentation: Cross-Reactivity Assessment
A crucial step in troubleshooting is to quantify the cross-reactivity of your anti-GAR antibody with its potential analogs. The following table illustrates how to present such data, which you would generate using the competitive ELISA protocol provided below.
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound (GAR) | 10 | 100% |
| Phosphoribosylamine (PRA) | 500 | 2% |
| Formylglycinamide Ribotide (FGAR) | 250 | 4% |
| Glycine | >10,000 | <0.1% |
| Ribose-5-phosphate | >10,000 | <0.1% |
% Cross-Reactivity is calculated as: (IC50 of GAR / IC50 of test compound) x 100
Experimental Protocols
Protocol for Assessing Antibody Cross-Reactivity in a Competitive ELISA
This protocol is designed to determine the specificity of an anti-GAR antibody by measuring its binding to GAR and potential cross-reactants.
Materials:
-
Microtiter plates
-
Anti-GAR antibody
-
GAR standard
-
Potential cross-reactants (e.g., PRA, FGAR, glycine, ribose-5-phosphate)
-
GAR-enzyme conjugate (e.g., GAR-HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with the anti-GAR antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the GAR standard and each potential cross-reactant.
-
In a separate tube, mix the diluted standards or cross-reactants with a fixed concentration of the GAR-enzyme conjugate.
-
Add these mixtures to the wells of the coated plate.
-
Incubate for 1-2 hours at room temperature. During this incubation, the free analyte (GAR or cross-reactant) and the GAR-enzyme conjugate will compete for binding to the immobilized antibody.
-
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for GAR and each potential cross-reactant.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for GAR and each test compound.
-
Calculate the percent cross-reactivity using the formula provided in the data presentation table.
-
Mandatory Visualizations
Caption: De Novo Purine Biosynthesis Pathway Highlighting GAR.
References
Technical Support Center: Troubleshooting Unexpected Results in GAR Enzymatic Reactions
Welcome to the technical support center for Glycinamide Ribonucleotide (GAR) enzymatic reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My GAR transformylase reaction shows very low or no activity. What are the common causes?
A1: Low or no enzyme activity is a frequent issue that can stem from several factors:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or age. Always store enzymes at the recommended temperature (-20°C or -80°C) and in a buffer that maintains stability, potentially with glycerol.
-
Suboptimal Reaction Conditions: GAR transformylase activity is highly dependent on pH and temperature. Ensure your assay buffer is within the optimal pH range and the reaction is incubated at the correct temperature.
-
Missing or Degraded Cofactors/Substrates: The reaction requires both this compound (GAR) and a formyl donor, typically 10-formyltetrahydrofolate (10-formyl-THF). 10-formyl-THF is particularly unstable and can degrade, especially at non-optimal pH and in the presence of oxygen.[1] Similarly, ensure the GAR substrate has not degraded.[2]
-
Presence of Inhibitors: Your sample or reagents may contain known or unknown inhibitors of GAR transformylase.
Q2: The reaction rate is not linear over time. What does this indicate?
A2: A non-linear reaction rate can be due to:
-
Substrate Depletion: If the reaction proceeds too quickly, the substrate concentration may fall below saturating levels, causing the rate to decrease. This can be addressed by using a lower enzyme concentration.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions, losing activity over the course of the reaction. Consider adding stabilizing agents like BSA to the reaction buffer.
-
Product Inhibition: In some enzymatic reactions, the product can bind to the enzyme and inhibit its activity.
-
Substrate Inhibition: At very high concentrations, the substrate itself can sometimes inhibit the enzyme's activity.
Q3: I'm observing high background signal in my no-enzyme control. What could be the cause?
A3: A high background signal can be caused by:
-
Substrate Instability: One of the substrates may be spontaneously converting to a product that is detected by your assay method.
-
Contaminated Reagents: One or more of your reagents might be contaminated with a substance that mimics the product or interferes with the detection method.
-
Autofluorescence/Absorbance: If using a fluorescence or absorbance-based assay, components in your sample matrix or the buffer itself might be contributing to the signal.
Troubleshooting Guides
Issue 1: Lower than Expected Enzyme Activity
If you are observing lower than expected or no enzyme activity, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no enzyme activity.
Corrective Actions:
-
Verify Enzyme Integrity:
-
Thaw a fresh aliquot of the enzyme.
-
Run a positive control with a known potent substrate or under previously validated conditions.
-
-
Optimize Reaction Conditions:
-
Prepare fresh assay buffer and verify its pH. Human GAR transformylase has an optimal pH of 7.5-8.0.[3]
-
Ensure the incubation temperature is optimal. Most assays for human GAR transformylase are performed at 25°C or 37°C.[4][5]
-
Check the ionic strength of the buffer; an ionic strength of 0.1 M is commonly used.[4]
-
-
Prepare Fresh Reagents:
-
Prepare fresh solutions of GAR and 10-formyl-THF immediately before the assay. 10-formyl-THF is susceptible to oxidation.[1]
-
Ensure the purity of your substrates.
-
-
Test for Inhibitors:
-
If your enzyme is active with control substrates but not your test compound, the compound may be an inhibitor.
-
Perform control experiments with your sample matrix to check for interfering substances.
-
Issue 2: Inconsistent Results Between Replicates
Inconsistent results can be frustrating. Here's a logical approach to identifying the source of variability:
Caption: Troubleshooting workflow for inconsistent replicate results.
Corrective Actions:
-
Pipetting: Ensure pipettes are calibrated and use proper pipetting techniques. For small volumes, consider preparing a master mix.
-
Mixing: Thoroughly mix all stock solutions and reaction mixtures before dispensing.
-
Temperature Control: Use a temperature-controlled incubator or water bath to maintain a consistent temperature throughout the experiment.
-
Reagent Preparation: Ensure all powdered reagents are fully dissolved and solutions are homogeneous before use.
Data Presentation
Table 1: Optimal Reaction Conditions for Human GAR Transformylase
| Parameter | Optimal Range/Value | Notes |
| pH | 7.5 - 8.0 | Activity decreases significantly at lower pH values.[3] |
| Temperature | 25°C - 37°C | Assays are commonly run at 25°C.[4] Higher temperatures may be optimal for thermophilic enzymes but can denature human GAR transformylase.[5] |
| Ionic Strength | 0.1 M | Maintained with NaCl.[4] |
| Enzyme Concentration | 3 - 6 nM | For active enzymes in initial velocity studies.[4] |
| GAR Substrate Conc. | 1.25 - 55 µM | The Km for GAR is approximately 1.1 µM.[4] |
| Cofactor (fDDF) Conc.* | 1.25 - 40 µM | The Km for fDDF is approximately 0.9 µM.[4] |
*fDDF (5,8-dideazafolate) is a stable analogue of 10-formyl-THF often used in spectrophotometric assays.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Human GAR Transformylase Activity
This protocol is adapted from established methods for measuring human GAR transformylase (GART) activity.[4][6]
Materials:
-
Purified human GAR transformylase
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, with 0.1 M NaCl
-
β-Glycinamide ribonucleotide (GAR) stock solution
-
5,8-dideazafolate (fDDF) stock solution (a stable analog of 10-formyl-THF)
-
Spectrophotometer capable of reading at 295 nm
-
Temperature-controlled cuvette holder (25°C)
Procedure:
-
Reagent Preparation:
-
Prepare fresh stock solutions of GAR and fDDF in the assay buffer.
-
Equilibrate all reagents and the spectrophotometer to 25°C.
-
-
Assay Setup:
-
In a 1 mL cuvette, combine the following:
-
Assay Buffer to a final volume of 1 mL
-
GAR to a final concentration between 1.25 µM and 55 µM
-
fDDF to a final concentration between 1.25 µM and 40 µM
-
-
Mix gently by pipetting and incubate in the spectrophotometer at 25°C for 3-5 minutes to allow for temperature equilibration.
-
-
Initiate the Reaction:
-
Add GAR transformylase to a final concentration of 3-6 nM to initiate the reaction.
-
Immediately start monitoring the increase in absorbance at 295 nm, which corresponds to the formation of 5,8-dideazafolate (Δε = 18.9 mM⁻¹cm⁻¹).[4]
-
-
Data Analysis:
-
Record the absorbance over time. The initial linear portion of the curve represents the initial reaction velocity (V₀).
-
Calculate the rate of product formation using the Beer-Lambert law.
-
Control Experiments:
-
No-Enzyme Control: Perform a reaction with all components except the enzyme to measure the background rate of non-enzymatic reaction or substrate degradation.
-
No-Substrate Control: Conduct a reaction with the enzyme but without one of the substrates (either GAR or fDDF) to ensure that the observed activity is substrate-dependent.
Signaling Pathways
This compound (GAR) transformylase is a key enzyme in the de novo purine biosynthesis pathway, which is essential for the production of purine nucleotides required for DNA and RNA synthesis.
Caption: The de novo purine biosynthesis pathway, highlighting the role of GAR Transformylase.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Synthesis of β-Glycinamide Ribonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of human GAR Tfase at low and high pH and with substrate beta-GAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human this compound Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. pnas.org [pnas.org]
Technical Support Center: Optimizing Substrate Concentrations for GART Kinetic Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing substrate concentrations for kinetic studies of Glycinamide Ribonucleotide Formyltransferase (GART). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is GART and what are its substrates?
A1: GART (this compound Formyltransferase) is a trifunctional enzyme that plays a crucial role in de novo purine biosynthesis.[1][2] The GART domain catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to this compound (GAR), producing formylthis compound (fGAR) and tetrahydrofolate (THF).[1][3][4][5] Therefore, the primary substrates for GART kinetic studies are GAR and 10-formyl-THF.
Q2: What are the optimal conditions for human GART enzyme activity?
A2: Human GART exhibits maximal activity at a pH of approximately 7.5-8.0. The optimal temperature for the GALT enzyme, a related enzyme in galactose metabolism, has been found to be 37°C in chicken intestine and liver powder, which is a common physiological temperature used for mammalian enzyme assays.
Q3: What are the reported Km values for the substrates of mammalian GART?
A3: Kinetic studies on mammalian GART from transformed cells have reported the following Michaelis-Menten constants (Km):
-
For β-glycinamide ribonucleotide (GAR): 0.94 ± 0.21 µM
-
For 10-formyl-5,8-dideazafolate (a stable analog of 10-formyl-THF): 1.58 ± 0.25 µM[6]
It is important to note that 10-formyltetrahydrofolate is the natural cofactor for the enzyme.[6]
Q4: How do I determine the optimal substrate concentrations for my GART kinetic assay?
A4: The optimal substrate concentrations should be determined empirically by performing substrate titrations. A general approach is to vary the concentration of one substrate while keeping the other at a saturating concentration (typically 5-10 times its Km). By measuring the initial reaction velocities at each substrate concentration, you can generate a Michaelis-Menten curve and determine the Km and Vmax for each substrate.
Quantitative Data Summary
| Parameter | Value | Source Organism/Cell Line | Reference |
| Km for β-glycinamide ribonucleotide (GAR) | 0.94 ± 0.21 µM | Murine L1210 and Sarcoma 180 cells | [6] |
| Km for 10-formyl-5,8-dideazafolate | 1.58 ± 0.25 µM | Murine L1210 and Sarcoma 180 cells | [6] |
| Optimal pH | 7.5 - 8.0 | Human | |
| Optimal Temperature | 37°C | Chicken (related enzyme) |
Experimental Protocols
Representative Spectrophotometric Assay for GART Activity
This protocol is a representative method and may require optimization for your specific experimental conditions. It is based on monitoring the change in absorbance resulting from the conversion of 10-formyl-THF.
Materials:
-
Purified human GART enzyme
-
β-glycinamide ribonucleotide (GAR) stock solution
-
10-formyltetrahydrofolate (10-formyl-THF) stock solution
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM MgCl2 and 1 mM DTT
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Reagent Preparation:
-
Prepare fresh assay buffer on the day of the experiment.
-
Prepare stock solutions of GAR and 10-formyl-THF in the assay buffer. The exact concentrations will depend on the desired final concentrations for the assay. Due to the instability of 10-formyl-THF, it is crucial to prepare it fresh and keep it on ice, protected from light.
-
-
Enzyme Preparation:
-
Dilute the purified GART enzyme in cold assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.
-
-
Assay Setup (96-well plate format):
-
To determine the Km of GAR, prepare a series of dilutions of GAR in the assay buffer. Keep the concentration of 10-formyl-THF constant and saturating (e.g., 5-10 times its estimated Km).
-
To determine the Km of 10-formyl-THF, prepare a series of dilutions of 10-formyl-THF in the assay buffer. Keep the concentration of GAR constant and saturating.
-
Add the appropriate volume of assay buffer, GAR, and 10-formyl-THF to each well.
-
Include appropriate controls:
-
No-enzyme control: All components except the enzyme.
-
No-substrate control: All components except one of the substrates.
-
-
-
Reaction Initiation and Measurement:
-
Equilibrate the plate to the assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the diluted GART enzyme to each well.
-
Immediately start monitoring the change in absorbance over time at a specific wavelength. The conversion of 10-formyl-THF to THF can be monitored by a decrease in absorbance around 295-300 nm. The exact wavelength should be determined empirically.
-
Record data at regular intervals (e.g., every 15-30 seconds) for a period where the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot V0 against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.
-
Troubleshooting Guides
Problem 1: Low or No Enzyme Activity
| Possible Cause | Suggestion |
| Inactive Enzyme | - Ensure proper storage of the enzyme at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Test enzyme activity with a known positive control. |
| Incorrect Assay Conditions | - Verify the pH of the assay buffer is within the optimal range (7.5-8.0). - Ensure the assay temperature is appropriate (e.g., 37°C). |
| Degraded Substrates | - Prepare 10-formyl-THF fresh for each experiment and protect it from light and oxygen. - Check the quality and purity of the GAR substrate. |
| Presence of Inhibitors | - Ensure all reagents are free from contaminating inhibitors. - If using cell lysates, consider potential endogenous inhibitors. |
Problem 2: High Background Signal or Non-linear Kinetics
| Possible Cause | Suggestion |
| Substrate Instability | - 10-formyl-THF can degrade spontaneously. Monitor the absorbance of a no-enzyme control to assess the rate of non-enzymatic degradation. |
| Substrate Precipitation | - Visually inspect the assay mixture for any turbidity. - If precipitation occurs, consider using a lower substrate concentration or adding a small percentage of a co-solvent like DMSO (ensure it does not inhibit the enzyme).[1] |
| Product Inhibition | - Measure initial reaction rates where product accumulation is minimal (typically <10% of substrate converted). |
| Interference from other enzyme activities (in trifunctional GART) | - Ensure that the assay conditions are specific for the GART reaction. The GARS and AIRS domains have different substrate requirements (e.g., ATP, glycine) which should be absent from the GART assay mixture. |
| Instrument Settings | - Ensure the spectrophotometer is set to the correct wavelength and that the readings are within the linear range of the instrument. |
Problem 3: Inconsistent Results Between Replicates
| Possible Cause | Suggestion |
| Pipetting Errors | - Calibrate pipettes regularly. - Use a master mix for common reagents to minimize pipetting variations. |
| Temperature Fluctuations | - Ensure all reagents and the plate are properly equilibrated to the assay temperature before starting the reaction. |
| "Edge Effects" in 96-well plates | - Avoid using the outer wells of the plate, or fill them with buffer to minimize evaporation from adjacent wells. |
Visualizations
Caption: The enzymatic reaction catalyzed by GART.
Caption: A logical workflow for troubleshooting GART kinetic assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Formyltetrahydrofolate hydrolase, a regulatory enzyme that functions to balance pools of tetrahydrofolate and one-carbon tetrahydrofolate adducts in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | 5-phosphoribosylglycinamide (GAR) + 10-formyl-tetrahydrofolate => 5'-phosphoribosylformylglycinamide (FGAR) + tetrahydrofolate [reactome.org]
- 4. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]
- 5. Reactome | GAR + 10-Formyl-THF => FGAR + THF [reactome.org]
- 6. 10-Formyltetrahydrofolate synthetase. Evidence for a conformational change in the enzyme upon binding of tetrahydropteroylpolyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Expression and Purification of Soluble and Active GART
Welcome to the technical support center for the expression of soluble and active trifunctional purine biosynthetic protein adenosine-3 (GART). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the complexities of producing functional GART protein.
Frequently Asked Questions (FAQs)
Q1: What is GART, and why is its expression challenging?
A1: GART, or trifunctional purine biosynthetic protein adenosine-3, is a crucial enzyme in the de novo purine biosynthesis pathway. In humans, it is a large, multi-domain protein (approximately 110 kDa) that catalyzes three non-consecutive steps in the synthesis of inosine monophosphate (IMP), a precursor for AMP and GMP.[1][2] The three enzymatic activities are:
-
Phosphoribosylglycinamide Synthetase (GARS)
-
Phosphoribosylglycinamide Formyltransferase (GARTfase)
-
Phosphoribosylaminoimidazole Synthetase (AIRS)
The expression of GART can be challenging due to its large size, multi-domain nature, and the potential for misfolding when expressed in heterologous systems like E. coli.[3][4] These factors can lead to the formation of insoluble aggregates known as inclusion bodies, resulting in low yields of soluble, active protein.
Q2: Which expression system is recommended for producing recombinant human GART?
A2: Escherichia coli is a commonly used and cost-effective system for expressing human GART, particularly for structural and initial functional studies.[3][5] Strains like BL21(DE3) are often employed.[6] However, due to the protein's complexity, optimizing expression conditions is critical to maximize the yield of soluble protein. For studies requiring post-translational modifications, a eukaryotic expression system, such as insect or mammalian cells, may be necessary.
Q3: My GART protein is expressed but is completely insoluble. What should I do?
A3: Insoluble expression, resulting in the formation of inclusion bodies, is a common problem. Here are several strategies to improve solubility:
-
Lower the induction temperature: Reducing the temperature to 16-20°C after induction with IPTG slows down protein synthesis, which can promote proper folding.
-
Optimize IPTG concentration: High concentrations of IPTG can lead to rapid, overwhelming protein expression and aggregation. Test a range of lower IPTG concentrations (e.g., 0.1-0.5 mM).
-
Use a solubility-enhancing fusion tag: Fusing a tag like Maltose Binding Protein (MBP) to the N-terminus of GART can significantly improve its solubility.
-
Co-express molecular chaperones: Chaperone proteins can assist in the proper folding of your target protein.
-
Refold the protein from inclusion bodies: If the above strategies fail, you can purify the inclusion bodies and then use a denaturant (like urea or guanidine hydrochloride) to solubilize the protein, followed by a refolding protocol.
Q4: Are there any specific post-translational modifications of GART I should be aware of?
A4: Yes, human GART can undergo several post-translational modifications, including ubiquitination and glycosylation.[6] If these modifications are critical for your specific application, expression in a prokaryotic system like E. coli, which lacks the machinery for most eukaryotic PTMs, may not be suitable. In such cases, a eukaryotic expression system would be more appropriate.
Troubleshooting Guides
Issue 1: Low Yield of Soluble GART Protein
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Induction Conditions | Optimize IPTG concentration (try a range from 0.1 mM to 1.0 mM) and induction time (4 hours to overnight). Induce the culture at a mid-log phase (OD600 of 0.6-0.8). |
| Inefficient Cell Lysis | Ensure complete cell lysis by using a combination of lysozyme, sonication, and a lysis buffer containing detergents (e.g., Triton X-100). |
| Protein Degradation | Add a protease inhibitor cocktail to the lysis buffer. Perform all purification steps at 4°C to minimize protease activity. |
| Poor Expression Vector | Ensure your vector has a strong, inducible promoter (e.g., T7). Consider codon optimization of the GART gene for E. coli expression. |
Issue 2: GART is in Inclusion Bodies
| Potential Cause | Troubleshooting Strategy |
| High Expression Rate | Lower the induction temperature to 16-20°C and use a lower concentration of IPTG (0.1-0.4 mM). |
| Improper Protein Folding | Co-express with chaperone proteins (e.g., GroEL/GroES). Use a solubility-enhancing fusion tag such as MBP. |
| Suboptimal Buffer Conditions | Screen different buffer compositions with varying pH, salt concentrations, and additives (e.g., glycerol, L-arginine) to find conditions that favor solubility. |
| Formation of Disulfide Bonds | If disulfide bond formation is an issue, consider using an E. coli strain engineered for enhanced cytoplasmic disulfide bond formation (e.g., SHuffle). |
Issue 3: Purified GART has Low or No Enzymatic Activity
| Potential Cause | Troubleshooting Strategy |
| Protein Misfolding | Ensure that the protein was purified from the soluble fraction or was properly refolded from inclusion bodies. Confirm the protein's structural integrity using techniques like circular dichroism. |
| Missing Cofactors | The GARTfase domain requires 10-formyltetrahydrofolate as a cofactor.[7] Ensure this is present in your activity assay buffer. |
| Incorrect Assay Conditions | Verify the pH, temperature, and substrate concentrations for your enzyme assay. The optimal pH for human GARTfase activity is around 7.5-8.0.[8] |
| Protein Instability | Store the purified protein in a buffer containing stabilizing agents like glycerol (10-20%) and a reducing agent like DTT or TCEP. Aliquot the protein and store at -80°C to avoid multiple freeze-thaw cycles. |
Data Presentation
Table 1: Typical Yields of Recombinant GART in E. coli
| Expression Condition | Typical Yield Range (mg/L of culture) | Notes |
| Standard Induction (37°C, 1 mM IPTG) | 1-10 | Primarily insoluble protein in inclusion bodies. |
| Optimized Soluble Expression (18°C, 0.5 mM IPTG) | 10-50 | Yield of soluble, purified protein. |
| High-Density Fermentation | 50-200+ | Requires a fermenter for controlled growth and induction.[3] |
Note: Yields are highly dependent on the specific construct, E. coli strain, and purification protocol.
Table 2: Recommended Buffer Compositions for GART Purification
| Buffer Type | Component | Concentration | Purpose |
| Lysis Buffer | HEPES, pH 8.0 | 100 mM | Buffering agent |
| NaCl | 500 mM | Maintain ionic strength, reduce non-specific binding | |
| Imidazole | 10 mM | Reduce non-specific binding to Ni-NTA resin | |
| Glycerol | 10% (v/v) | Protein stabilization | |
| TCEP | 0.5 mM | Reducing agent to prevent oxidation | |
| Wash Buffer | HEPES, pH 7.5 | 20 mM | Buffering agent |
| NaCl | 500 mM | Maintain ionic strength | |
| Imidazole | 25 mM | Elute weakly bound contaminants | |
| Glycerol | 10% (v/v) | Protein stabilization | |
| TCEP | 0.5 mM | Reducing agent | |
| Elution Buffer | HEPES, pH 7.5 | 20 mM | Buffering agent |
| NaCl | 500 mM | Maintain ionic strength | |
| Imidazole | 500 mM | Elute His-tagged GART | |
| Glycerol | 10% (v/v) | Protein stabilization | |
| TCEP | 0.5 mM | Reducing agent | |
| Gel Filtration Buffer | HEPES, pH 7.5 | 20 mM | Buffering agent |
| NaCl | 300 mM | Maintain ionic strength for proper sizing | |
| Glycerol | 10% (v/v) | Protein stabilization | |
| TCEP | 0.5 mM | Reducing agent |
Experimental Protocols
Protocol 1: Expression of Soluble His-tagged Human GART in E. coli
-
Transformation: Transform a pET-based vector containing the human GART gene with an N-terminal His-tag into E. coli BL21(DE3) cells.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of Terrific Broth (TB) medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 1.5-2.0.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 2: Purification of Soluble His-tagged GART
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer (see Table 2) at a ratio of 5 mL per gram of wet cell paste. Add a protease inhibitor cocktail, lysozyme, and DNase I. Incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 30,000 x g for 45 minutes at 4°C to pellet cell debris and insoluble protein.
-
Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
-
Wash the column with 10 column volumes of Wash Buffer (see Table 2).
-
Elute the bound GART protein with 5 column volumes of Elution Buffer (see Table 2).
-
-
Size-Exclusion Chromatography:
-
Concentrate the eluted protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with Gel Filtration Buffer (see Table 2).
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure GART.
-
-
Storage: Pool the pure fractions, concentrate the protein to the desired concentration, and add fresh TCEP to 2 mM. Aliquot and flash-freeze in liquid nitrogen for storage at -80°C.
Protocol 3: GARTfase Activity Assay (Example)
This is a spectrophotometric assay that couples the production of tetrahydrofolate (THF) to the reduction of NADP+ by dihydrofolate reductase (DHFR).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
20 mM KCl
-
10 mM MgCl2
-
0.5 mM Glycinamide Ribonucleotide (GAR)
-
0.2 mM 10-formyltetrahydrofolate
-
0.2 mM NADPH
-
1 unit of Dihydrofolate Reductase (DHFR)
-
-
Initiate Reaction: Add purified GART enzyme to the reaction mixture to a final concentration of 1-10 µg/mL.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation of NADPH.
-
Calculation: Calculate the specific activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of THF per minute.
Visualizations
GART-Related Signaling Pathways
Caption: GART signaling in cancer and colitis.
Experimental Workflow for GART Expression and Purification
Caption: Workflow for GART expression and purification.
References
- 1. Trifunctional purine biosynthetic protein adenosine-3 - Wikipedia [en.wikipedia.org]
- 2. Phosphoribosylglycinamide formyltransferase - Wikiwand [wikiwand.com]
- 3. mdpi.com [mdpi.com]
- 4. Mutations in the Chinese hamster ovary cell GART gene of de novo purine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoribosylglycinamide synthetase [maayanlab.cloud]
- 6. Human this compound Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]
preventing proteolysis during GART purification
Welcome to the technical support center for the purification of the trifunctional enzyme Glycinamide Ribonucleotide Synthetase / Aminoimidazole Ribonucleotide Synthetase / this compound Transformylase (GART). This resource provides troubleshooting guides and frequently asked questions to help researchers prevent proteolysis and ensure the successful purification of high-quality, full-length GART.
Troubleshooting Guide: Proteolysis During GART Purification
Proteolytic degradation is a common challenge during the purification of large, multi-domain proteins like GART. The release of endogenous proteases during cell lysis can lead to cleavage of the protein, resulting in lower yields of the full-length, active enzyme. This guide provides a systematic approach to diagnosing and resolving proteolysis issues.
Problem: Observation of smaller protein fragments on SDS-PAGE along with the full-length GART band.
This is a classic sign of proteolytic degradation. The presence of distinct, smaller bands suggests that cleavage is occurring at specific, susceptible sites within the GART polypeptide chain.
Initial Steps to Mitigate Proteolysis:
-
Work Quickly and at Low Temperatures: All steps of the purification process, from cell lysis to column chromatography, should be performed at 4°C to minimize the activity of endogenous proteases.[1][2]
-
Use of Protease Inhibitors: The addition of a protease inhibitor cocktail to the lysis buffer is crucial.[3] These cocktails contain a mixture of inhibitors that target different classes of proteases.
Systematic Troubleshooting Approach:
| Potential Cause | Recommended Action | Rationale |
| Insufficient Protease Inhibition | 1. Ensure a broad-spectrum protease inhibitor cocktail is added to the lysis buffer immediately before use. For GART purification from E. coli, a cocktail targeting serine, cysteine, and metalloproteases is recommended.[4][5] 2. Consider increasing the concentration of the protease inhibitor cocktail. Some cell lysates have particularly high protease activity.[6] 3. For purification of His-tagged GART using Immobilized Metal Affinity Chromatography (IMAC), use an EDTA-free protease inhibitor cocktail to avoid stripping the metal ions from the resin.[3][7] | Proteases are released during cell lysis and can rapidly degrade the target protein.[1][8] A cocktail of inhibitors provides broad protection against various classes of proteases.[4][5][7] |
| Suboptimal Lysis Buffer Composition | 1. Maintain the pH of the lysis buffer between 7.5 and 8.0. Human GART shows optimal activity in this range, and it can help to minimize the activity of acid proteases.[2] 2. Include stabilizing agents in the lysis buffer, such as 10% glycerol, which was used in a published GART purification protocol.[9] | The composition of the lysis buffer can significantly impact protein stability and protease activity.[1][3] |
| Expression Host Considerations | 1. Use a protease-deficient E. coli strain for expression, such as BL21(DE3), which is deficient in the Lon and OmpT proteases.[10] | Reducing the baseline level of proteases in the expression host can significantly decrease proteolytic degradation during purification. |
| Extended Purification Time | 1. Streamline the purification workflow to minimize the time the protein is in the crude lysate.[1] 2. The initial chromatography step should be designed to separate GART from the bulk of cellular proteases as quickly as possible.[1][2] | Prolonged exposure of GART to the crude cell lysate increases the opportunity for proteolytic cleavage. |
Frequently Asked Questions (FAQs)
Q1: What is the composition of a typical protease inhibitor cocktail for purifying GART from E. coli?
A1: While the exact composition of commercial cocktails is often proprietary, a typical broad-spectrum cocktail for purification from bacterial cells would include inhibitors targeting serine, cysteine, and metalloproteases. A published protocol for human GART purification utilized a "complete, EDTA-free" protease inhibitor cocktail tablet.[9] Based on commercially available cocktails, the components would likely include inhibitors such as AEBSF, aprotinin, bestatin, E-64, leupeptin, and pepstatin A. For IMAC purification of His-tagged GART, an EDTA-free cocktail is essential.[3][7]
Q2: Are specific domains of the trifunctional GART protein more susceptible to proteolysis?
A2: While there is no direct published evidence detailing specific cleavage sites within GART, large multi-domain proteins often have flexible linker regions connecting the domains. These regions can be more accessible to proteases.[11][12] The human GART protein has a "seesaw" geometry with mobile terminal enzyme units connected by flexible linkers, which could be potential sites for proteolytic attack.[9]
Q3: I am still observing degradation even with a protease inhibitor cocktail. What else can I do?
A3: If proteolysis persists, consider the following:
-
Expression Strain: Ensure you are using a protease-deficient E. coli strain like BL21(DE3).[10]
-
Temperature Control: Strictly maintain a low temperature (4°C) throughout the entire purification process.[1][2]
-
Speed: Minimize the time from cell lysis to the first purification step.[1]
-
Buffer Optimization: Re-evaluate your lysis buffer composition. Ensure the pH is optimal for GART stability (pH 7.5-8.0) and consider additives like glycerol.[2][9]
-
Inhibitor Concentration: You may need to empirically determine the optimal concentration of your protease inhibitor cocktail for your specific experimental conditions.[6]
Q4: Can I add individual protease inhibitors instead of a cocktail?
A4: While it is possible to add individual inhibitors, it is generally recommended to use a cocktail for broad-spectrum protection, as it is often difficult to know which specific proteases are causing the degradation.[13] Using a cocktail ensures that multiple classes of proteases are inhibited.
Data Summary
Table 1: Common Protease Inhibitors and Their Targets
This table summarizes common components of protease inhibitor cocktails and the classes of proteases they inhibit.
| Inhibitor | Target Protease Class | Typical Working Concentration | Notes |
| AEBSF | Serine Proteases | 0.1 - 1 mM | A less toxic alternative to PMSF. |
| Aprotinin | Serine Proteases | 0.6 - 2 µg/mL | A reversible inhibitor. |
| Bestatin | Aminopeptidases | 1 - 10 µg/mL | Inhibits certain metalloproteases. |
| E-64 | Cysteine Proteases | 1 - 10 µg/mL | An irreversible inhibitor. |
| Leupeptin | Serine and Cysteine Proteases | 0.5 - 5 µg/mL | A reversible inhibitor. |
| Pepstatin A | Aspartic Proteases | 1 µg/mL | |
| EDTA | Metalloproteases | 1 - 5 mM | Chelates metal ions required for protease activity. Do not use with IMAC for His-tagged proteins. |
| PMSF | Serine Proteases | 0.1 - 1 mM | Highly toxic and has a short half-life in aqueous solutions. |
Concentrations are general recommendations and may need to be optimized for specific applications.
Experimental Protocols
Key Experiment: Lysis Buffer Preparation for GART Purification
This protocol is based on a published method for the purification of human GART.[9]
Objective: To prepare a lysis buffer that promotes GART stability and minimizes proteolytic degradation.
Materials:
-
HEPES
-
Sodium Chloride (NaCl)
-
Glycerol
-
Imidazole
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Protease Inhibitor Cocktail Tablets (EDTA-free)
-
Lysozyme
-
Benzonase Nuclease
-
Purified Water
-
pH meter
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.45 µm)
Procedure:
-
To prepare 1 liter of lysis buffer, dissolve the following in 800 mL of purified water:
-
100 mM HEPES (23.83 g)
-
500 mM NaCl (29.22 g)
-
10% (v/v) Glycerol (100 mL)
-
10 mM Imidazole (0.68 g)
-
0.5 mM TCEP (0.14 g)
-
-
Adjust the pH to 8.0 using a concentrated NaOH or HCl solution.
-
Bring the final volume to 1 liter with purified water.
-
Sterile filter the buffer through a 0.45 µm filter.
-
Store the buffer at 4°C.
-
Immediately before use , add the following to the required volume of lysis buffer:
-
One tablet of a complete, EDTA-free protease inhibitor cocktail per 50 mL of buffer.
-
Lysozyme to a final concentration of ~0.25 mg/mL.
-
Benzonase nuclease to a final concentration of ~1000 U/mL.
-
Visualizations
Diagram 1: Troubleshooting Logic for GART Proteolysis
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 4. Protease Inhibitor Cocktails | Protease Inhibitors [gbiosciences.com]
- 5. Protease Inhibitor Cocktail solution (plant cell & tissue extract use) | Hello Bio [hellobio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Protease Inhibitor Cocktail [worldwide.promega.com]
- 8. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural studies of tri-functional human GART - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of Recombinant Proteins in the lon-Deficient BL21(DE3) Strain of Escherichia coli in the Absence of the DnaK Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural determinants of limited proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predicting Structural Susceptibility of Proteins to Proteolytic Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
common pitfalls in restriction digestion of GART expression vectors
Welcome to the technical support center for GART expression vector manipulation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls associated with the restriction digestion of GART expression vectors.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a complete or partial failure of GART expression vector digestion?
A1: Incomplete or failed digestions typically stem from a few core issues:
-
Inactive Restriction Enzymes: Enzymes can lose activity due to improper storage, handling, or repeated freeze-thaw cycles.[1][2][3] Always check the expiration date and store enzymes at -20°C in a non-frost-free freezer.[2][3]
-
DNA Quality and Contaminants: The purity of your GART plasmid preparation is crucial. Contaminants such as ethanol, phenol, chloroform, or excessive salts from the purification process can inhibit enzyme activity.[1][4][5][6][7]
-
Suboptimal Reaction Conditions: Incorrect buffer composition, pH, or incubation temperature can significantly reduce enzyme efficiency.[4] Always use the buffer recommended by the enzyme manufacturer.
-
DNA Methylation: If your GART expression vector was propagated in a Dam or Dcm methyltransferase-proficient E. coli strain, methylation at or near the restriction site can block cleavage by methylation-sensitive enzymes.[1][4]
-
Insufficient Enzyme or Incubation Time: Too little enzyme or a short incubation period may not be sufficient for complete digestion, especially for supercoiled plasmid DNA.[1][4][8]
Q2: I see unexpected bands on my gel after digesting my GART vector. What could be the cause?
A2: Unexpected bands are often a result of "star activity," where the restriction enzyme cleaves at non-specific sites due to suboptimal reaction conditions.[9][10] This can also be caused by contamination with other nucleases or another restriction enzyme.[8][11]
Q3: What is "star activity" and how can I prevent it when digesting my GART plasmid?
A3: Star activity is the relaxation of an enzyme's specificity, leading to cleavage at sites similar, but not identical, to the true recognition sequence.[9] It is typically caused by non-optimal reaction conditions. To prevent it, adhere to the following guidelines:
-
Avoid excessive glycerol concentrations (keep below 5% v/v) in the final reaction mix.[9][10][12] Remember that enzymes are stored in glycerol, so the volume of enzyme added should not exceed 10% of the total reaction volume.[7][13]
-
Use the recommended buffer and ensure the pH is within the optimal range for the enzyme (typically 7.2-8.5).[10][14]
-
Do not use an excessive amount of enzyme; 1 unit per microgram of DNA for 1 hour is a good starting point for plasmids.[10][14]
-
Ensure your DNA preparation is free from organic solvents like ethanol.[10][12][14]
Q4: Can the structure of my GART expression vector affect digestion efficiency?
A4: Yes. Supercoiled plasmids may require more enzyme (3-5 fold more) for complete digestion compared to linear DNA because some restriction sites can be "buried" within the tightly wound structure.[10][14][15][16] Additionally, if you are performing a double digest with two restriction sites located very close to each other in the multiple cloning site (MCS), one enzyme may physically hinder the binding of the second.[11] In such cases, a sequential digest is recommended.
Troubleshooting Guides
Problem 1: Incomplete or No Digestion of GART Vector
If your agarose gel shows a smear, uncut supercoiled plasmid, or faint bands where you expect clear, digested fragments, consult the following table.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Verify the enzyme's expiration date and storage conditions (-20°C).[2] Avoid more than three freeze-thaw cycles.[2] Test enzyme activity on a control DNA template like lambda DNA.[3][8] |
| DNA Contamination | Re-purify the GART plasmid DNA. Consider performing an extra wash step during purification or a phenol/chloroform extraction followed by ethanol precipitation.[5][6] |
| Methylation Interference | Check if your enzyme is sensitive to Dam or Dcm methylation. If so, propagate your GART vector in a dam-/dcm- E. coli strain.[1][6] Alternatively, choose an isoschizomer that is not affected by methylation.[16] |
| Suboptimal Reaction Setup | Always use the buffer supplied with the enzyme. For double digests, ensure the buffer is compatible with both enzymes.[6] Add the enzyme last to the reaction mix.[6][13] Ensure the final glycerol concentration is below 5%.[6] |
| Insufficient Enzyme/Time | Increase the enzyme units (3-5 units per µg of plasmid DNA is a common recommendation).[1][6] Extend the incubation time by 1-2 hours.[1] For supercoiled DNA, consider using 5-10 units per µg.[15][16] |
| Missing Recognition Site | Re-verify the sequence of your GART expression vector to confirm the presence and correct sequence of the restriction site(s).[6] |
Problem 2: Unexpected Bands or Smearing on the Gel
If your gel analysis reveals bands of incorrect sizes or a general smearing pattern, consider the following.
| Potential Cause | Recommended Solution |
| Star Activity | Reduce the number of enzyme units in the reaction.[1] Use the minimum incubation time necessary for complete digestion.[1] Ensure the reaction buffer composition is optimal and the final glycerol concentration is <5%.[9][15] |
| Nuclease Contamination | Use a commercial kit to purify your GART plasmid, as this often includes RNase and removes other nucleases.[1] Use fresh, nuclease-free water and buffers for your reaction and gel electrophoresis.[1] |
| Enzyme Binding to DNA | Some enzymes have a high affinity for DNA and may not dissociate after cleavage, causing a "gel shift".[17] To resolve this, add SDS to a final concentration of 0.1-0.5% in your gel loading buffer.[1][17] |
| Partial Digestion | This will appear as extra bands corresponding to the linearized plasmid or other intermediate products.[2] Refer to the "Incomplete or No Digestion" guide to resolve this. |
Experimental Protocols
Protocol 1: High-Purity GART Plasmid Miniprep
This protocol is designed to yield high-purity plasmid DNA suitable for restriction digestion.
-
Inoculation: Inoculate 5 mL of LB broth containing the appropriate antibiotic with a single colony of E. coli harboring the GART expression vector.
-
Incubation: Grow the culture overnight (12-16 hours) at 37°C with vigorous shaking.
-
Cell Harvesting: Pellet the bacteria by centrifuging 1.5 mL of the culture in a microcentrifuge tube for 1 minute at maximum speed. Discard the supernatant.
-
Resuspension: Resuspend the bacterial pellet thoroughly in 250 µL of Resuspension Buffer (typically containing Tris-Cl, EDTA, and RNase A) by vortexing.
-
Lysis: Add 250 µL of Lysis Buffer (containing NaOH and SDS). Mix gently by inverting the tube 4-6 times until the solution is clear and viscous. Do not vortex.
-
Neutralization: Add 350 µL of Neutralization Buffer (often containing potassium acetate). Mix immediately and thoroughly by inverting the tube 4-6 times. A white precipitate should form.
-
Clarification: Centrifuge for 10 minutes at maximum speed.
-
Binding: Carefully transfer the supernatant to a spin column placed in a collection tube. Centrifuge for 1 minute. Discard the flow-through.
-
Washing: Add 700 µL of Wash Buffer (containing ethanol) to the spin column. Centrifuge for 1 minute. Discard the flow-through. Repeat this wash step.
-
Dry Spin: Centrifuge the empty column for an additional 1-2 minutes to remove any residual wash buffer.
-
Elution: Place the spin column in a clean 1.5 mL microcentrifuge tube. Add 50 µL of Elution Buffer (or nuclease-free water) to the center of the membrane. Let it stand for 1 minute, then centrifuge for 1 minute to elute the DNA.
-
Quantification: Measure the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer. A ratio of ~1.8 is indicative of pure DNA.
Protocol 2: Setting Up a Restriction Digest of GART Vector
-
Reaction Assembly: In a sterile microcentrifuge tube, assemble the following components on ice. It is critical to add the enzyme last.[6][13]
-
Nuclease-Free Water: to bring the final volume to 50 µL
-
10X Reaction Buffer: 5 µL
-
GART Plasmid DNA: 1 µg
-
Restriction Enzyme(s): 1 µL (typically 5-10 units)
-
-
Mixing: Mix the components gently by pipetting up and down or by flicking the tube.[7][13] Do not vortex the enzyme. Briefly centrifuge the tube to collect the contents at the bottom.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme(s) (usually 37°C) for 1-2 hours.
-
Stopping the Reaction: Stop the reaction by adding a gel loading dye containing EDTA or by heat inactivation according to the manufacturer's protocol.
-
Analysis: Analyze the digestion products by running the entire reaction on an agarose gel alongside an undigested plasmid control and a DNA ladder.[18]
Visualizations
Caption: Standard workflow for GART vector restriction digestion.
References
- 1. genscript.com [genscript.com]
- 2. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. goldbio.com [goldbio.com]
- 5. Troubleshooting Restriction Enzyme Digestions | Creative Enzymes [molecular-tools.creative-enzymes.com]
- 6. go.zageno.com [go.zageno.com]
- 7. neb.com [neb.com]
- 8. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Star activity - Wikipedia [en.wikipedia.org]
- 10. What can I do to prevent star activity in my restriction enzyme digestions? [promega.jp]
- 11. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. What causes star activity in restriction enzyme digestions? | AAT Bioquest [aatbio.com]
- 13. neb.com [neb.com]
- 14. What should I do to prevent star activity? | AAT Bioquest [aatbio.com]
- 15. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. youtube.com [youtube.com]
- 18. Resources/Troubleshooting/Restriction Digests and Ligations - 2017.igem.org [2017.igem.org]
Technical Support Center: Troubleshooting Guanidinylation Reactions
Welcome to the technical support center for Guanidinylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during the synthesis of guanidine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a guanidinylation reaction to fail?
A failed guanidinylation reaction, characterized by low to no product yield, can often be attributed to several key factors:
-
Poor quality of reagents: The amine substrate may be impure, or the guanidinylating reagent may have degraded.
-
Suboptimal reaction conditions: Issues with the solvent, temperature, or the choice and amount of base can hinder the reaction.
-
Steric hindrance: Bulky protecting groups on the guanidinylating reagent or a sterically hindered amine can prevent the reaction from proceeding.[1]
-
Low nucleophilicity of the amine: Aromatic and secondary amines are generally less reactive than primary amines and may require more forcing conditions or a more reactive guanidinylating reagent.[1]
-
Moisture in the reaction: Guanidinylating reagents can be sensitive to moisture, which can lead to their decomposition.
Q2: How can I monitor the progress of my guanidinylation reaction?
The progress of a guanidinylation reaction can be effectively monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to follow the consumption of the starting amine and the formation of the product.[2][3] A suitable solvent system should be chosen to achieve good separation between the starting material, product, and any potential byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when a more quantitative assessment is needed, LC-MS is the preferred method. It allows for the accurate monitoring of reactants and products and can help in the identification of side products.[3]
Q3: What are some common side reactions in guanidinylation, and how can they be minimized?
Several side reactions can occur during guanidinylation:
-
Reaction at multiple sites: In molecules with multiple amine groups, such as peptides, guanidinylation can occur at the N-terminal amino group in addition to the desired lysine side chain.[4] This can be minimized by using a protecting group on the N-terminus.
-
Formation of amidinourea: When using certain guanidinylating reagents, prolonged heating with an excess of a poorly nucleophilic amine can lead to the formation of an amidinourea compound.[1] Optimizing the reaction time and stoichiometry can help avoid this.
-
Guanidinylation by coupling reagents: In peptide synthesis, common coupling reagents like HATU can act as guanidinylating agents, leading to the unwanted guanidinylation of free amines.[5][6][7] This can be minimized by carefully selecting the coupling reagent and optimizing the reaction conditions.[7]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting amine.
-
The isolated yield of the desired guanidine product is significantly lower than expected.[8]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Guanidinylating Reagent | Use a freshly opened bottle of the reagent or purify the existing stock. Some reagents are sensitive to moisture and should be handled under an inert atmosphere.[2] |
| Low Amine Nucleophilicity | For less reactive amines (e.g., anilines, secondary amines), consider using a more powerful guanidinylating agent like N,N′-Di-Boc-N′′-triflylguanidine (Goodman's reagent).[9] Alternatively, increasing the reaction temperature or using a stronger base might be necessary.[1] |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates. For N,N′-di-Boc-N′′-triflylguanidine, nonpolar solvents like dichloromethane are often preferred, as reaction rates can slow with increasing solvent polarity.[10] For other reagents, polar aprotic solvents like DMF or THF may be more suitable.[11] |
| Incorrect Base | The base plays a crucial role in deprotonating the amine. For many guanidinylation reactions, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used.[3] For weakly nucleophilic amines, a stronger base like potassium tert-butoxide (KOtBu) might be required.[7] |
| Steric Hindrance | If the amine or the guanidinylating reagent is sterically hindered, the reaction may be slow or not proceed at all.[1] Using a less bulky protecting group on the guanidinylating reagent or a different guanidinylating agent altogether might be necessary. |
Problem 2: Difficulty in Product Purification
Symptoms:
-
The crude product is an inseparable mixture of compounds.
-
The product is lost during the workup or purification steps.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Product Solubility Issues | Protected guanidines are often soluble in organic solvents, while unprotected guanidinium salts are highly polar and soluble in water.[12] The workup procedure should be designed accordingly. An aqueous workup is common for protected guanidines to remove water-soluble impurities.[2] |
| Emulsion Formation during Extraction | Emulsions can form during the aqueous workup, leading to product loss. Breaking the emulsion by adding brine or filtering the mixture through celite can be effective. |
| Co-elution during Chromatography | If the product co-elutes with impurities during column chromatography, optimizing the eluent system is necessary. A gradient elution might be required to achieve good separation.[2] |
| Decomposition on Silica Gel | Some protected guanidines, particularly those with acid-sensitive protecting groups like Boc, can decompose on silica gel.[2] In such cases, using a different stationary phase (e.g., neutral alumina) or a different purification method (e.g., crystallization) should be considered. |
Experimental Protocols
Protocol 1: General Procedure for Guanidinylation using N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)
This protocol is a general guideline for the guanidinylation of a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.
-
Add N,N′-Di-Boc-N′′-triflylguanidine in one portion.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting di-Boc-protected guanidine by flash column chromatography.[3]
Visualizations
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 7. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
general troubleshooting guide for enzymatic assay kits
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the use of enzymatic assay kits.
Troubleshooting Guide
Encountering issues during an enzymatic assay is a common challenge. This section provides a systematic approach to identifying and resolving prevalent problems.
Diagram: General Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting enzymatic assays.
Frequently Asked Questions (FAQs)
Category 1: No or Low Signal
Q1: I am not getting any signal, or the signal is very weak. What are the common causes?
A1: A lack of signal is a frequent issue that can often be traced back to several key areas. First, verify the basics of your experimental setup.[1] Ensure all reagents were added in the correct order and have not expired.[1] It's also crucial that all solutions were prepared correctly and pipetted accurately.[1] Finally, confirm that all reagents were brought to room temperature before use, as temperature significantly impacts enzyme activity.[1][2]
Q2: How can I determine if the enzyme in my kit is inactive?
A2: Enzyme instability is a common reason for low signal.[1] To test for enzyme activity, run a positive control with a known substrate that should produce a strong signal. If this control fails, the enzyme may have lost its activity.[1] Proper storage is critical; always keep enzymes at their recommended temperature and avoid repeated freeze-thaw cycles.[1]
Q3: What should I do if I suspect my substrate concentration is not optimal?
A3: The concentration of the substrate directly influences the reaction rate.[1] If the concentration is too low, the resulting signal will be weak. To optimize this, you can perform a substrate titration experiment. This involves testing a range of substrate concentrations while keeping the enzyme concentration constant to find the optimal concentration for your assay.[1]
Category 2: High Background
Q4: What are the primary causes of high background in enzymatic assays?
A4: High background can obscure your signal and is often caused by several factors.[1] These include non-specific binding of assay components, substrate instability, or contamination of reagents.[1][3] For assays detecting phosphate, contamination of buffers or reagents with inorganic phosphate is a common source of high background.[3]
Q5: How can I reduce non-specific binding in my assay?
A5: To minimize non-specific binding, ensure you are using an appropriate blocking buffer. Optimizing the concentration of antibodies (if applicable) through titration is also important. Additionally, stringent washing steps are effective at removing non-specifically bound molecules.[4] Consider adding a non-ionic detergent, like Tween-20, to your wash buffers to further reduce background.[5]
Q6: My "no-enzyme" control shows a high signal. What does this indicate?
A6: A high signal in the no-enzyme control suggests that the substrate may be decomposing spontaneously or that there is contamination in the substrate solution.[1] It is recommended to prepare fresh substrate solution and ensure it is stored correctly.
Category 3: Poor Reproducibility and Inconsistent Results
Q7: My results are not consistent between wells or experiments. What could be the cause?
A7: Inconsistent results often stem from variations in experimental technique.[4] Key areas to focus on include:
-
Pipetting Errors: Ensure your pipettes are calibrated and that you are using proper pipetting techniques to avoid inaccuracies in reagent volumes.[5][6] Preparing a master mix for reagents can help ensure consistency across wells.[5]
-
Temperature Fluctuations: Uneven temperature across the microplate can lead to variability.[4] Ensure the plate is incubated at a stable and uniform temperature.
-
Mixing: Inadequate mixing of reagents within the wells can result in inconsistent reaction rates.[2]
Q8: What are "edge effects" and how can I prevent them?
A8: Edge effects refer to the phenomenon where the wells on the outer edges of a microplate show different results from the inner wells. This is often caused by uneven temperature distribution or evaporation.[4] To mitigate this, ensure the plate is equilibrated to room temperature before use and cover it with a plate sealer during incubations to prevent evaporation.[4]
Table 1: Common Interfering Substances
| Substance | Typical Interfering Concentration | Potential Effect | Mitigation Strategy |
| EDTA | > 0.5 mM | Chelates metal ions required by some enzymes. | Use alternative anticoagulants if possible or deproteinize the sample.[5] |
| Ascorbic Acid | > 0.2% | Can interfere with colorimetric or fluorometric readouts. | Deproteinize sample or use an alternative assay principle.[5] |
| SDS | > 0.2% | Can denature enzymes. | Avoid in sample preparation or use a lower concentration.[5] |
| Sodium Azide | > 0.2% | Inhibits horseradish peroxidase (HRP) and other enzymes. | Avoid using as a preservative in buffers for HRP-based assays.[5] |
| Tween-20 / NP-40 | > 1% | Can interfere with some enzyme kinetics. | Use at the recommended concentration in the protocol.[5] |
Experimental Protocols
Protocol 1: Standard Curve Preparation
A reliable standard curve is essential for accurate quantification.
-
Reconstitute the Standard: Carefully follow the kit's instructions to reconstitute the standard to the highest concentration.
-
Serial Dilutions: Perform a series of dilutions as specified in the protocol. Use the same diluent as used for the samples.
-
Pipetting: Use calibrated pipettes and change tips for each dilution to avoid cross-contamination.[6]
-
Mixing: Gently mix each dilution thoroughly before proceeding to the next.
-
Blank: Include a "zero standard" or blank, which contains only the diluent, to determine the background signal.
Diagram: Standard Curve Generation Workflow
Caption: Workflow for preparing a standard curve.
Protocol 2: Sample Preparation
Proper sample preparation is critical to avoid interference with the assay.
-
Sample Collection and Storage: Collect and store samples as recommended by the kit manufacturer to maintain the integrity of the target enzyme.[5]
-
Homogenization: For tissue or cell samples, ensure complete homogenization to release the enzyme.[5]
-
Deproteinization: If required by the protocol, deproteinize samples to remove interfering proteins.[5] This can often be done using a 10 kDa spin filter.[5]
-
Dilution: Dilute samples to ensure the enzyme activity falls within the linear range of the standard curve.[5]
Protocol 3: Assay Procedure Best Practices
-
Reagent Equilibration: Allow all kit components to reach room temperature before use.[5][7]
-
Master Mix Preparation: Whenever possible, prepare a master mix of the reaction components to minimize pipetting errors and ensure consistency between wells.[5]
-
Incubation: Adhere strictly to the incubation times and temperatures specified in the protocol.[5] Use a plate sealer to prevent evaporation during incubation.[7]
-
Plate Reading: Use the correct wavelength and filter settings on the microplate reader as recommended in the datasheet.[5] Ensure the correct type of microplate is being used (e.g., black plates for fluorescence, clear plates for colorimetric assays).[5]
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| No/Low Signal | Inactive enzyme | Run a positive control; ensure proper enzyme storage.[1] |
| Suboptimal reagent concentrations | Perform enzyme and substrate titrations.[1][8] | |
| Incorrect plate reader settings | Verify wavelength and filter settings.[5] | |
| High Background | Reagent contamination | Prepare fresh reagents; use high-purity water.[1][3] |
| Substrate instability | Prepare substrate solution fresh before use.[1] | |
| Insufficient washing | Increase the number and duration of wash steps.[4] | |
| Poor Reproducibility | Pipetting errors | Calibrate pipettes; use a master mix.[5] |
| Temperature variation | Ensure uniform plate incubation.[4] | |
| Edge effects | Use a plate sealer; avoid using outer wells if possible.[4] | |
| Non-Linear Standard Curve | Pipetting errors in standards | Prepare fresh standards carefully.[5] |
| Incorrect dilutions | Double-check calculations and pipetting technique.[5][7] | |
| Air bubbles in wells | Pipette gently against the side of the well.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. biomatik.com [biomatik.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Coordinated Degradation of Replisome Components and Genome Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the coordinated degradation of replisome components and its impact on genome stability. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for replisome disassembly at the end of DNA replication in eukaryotes?
Q2: Which E3 ubiquitin ligases are responsible for MCM7 ubiquitylation?
A2: The E3 ubiquitin ligases responsible for MCM7 ubiquitylation vary between organisms. In budding yeast, the SCFDia2 ligase is the key enzyme.[3] In metazoa, including humans, this role is primarily carried out by the CUL2LRR1 ubiquitin ligase during S-phase.[1][2][4] Additionally, a second pathway exists in metazoa that is activated during mitosis and is dependent on the TRAIP ubiquitin ligase.[2] In human cells, RNF8 has also been identified as an E3 ligase that catalyzes the K63-linked poly-ubiquitination of MCM7.[5][6]
Q3: What is the consequence of failed replisome degradation?
A3: Failure to properly disassemble the replisome can lead to severe consequences for genome stability. Persistent replisomes on chromatin can obstruct subsequent rounds of replication, impede chromosome segregation during mitosis, and lead to DNA damage and chromosomal rearrangements.[1][4] In metazoa, partial inactivation of the key E3 ligases can lead to synthetic lethality, highlighting the critical importance of this process.[4][7]
Q4: How can I study the ubiquitination of a specific replisome component?
A4: To study the ubiquitination of a specific replisome component, you can perform an in vitro ubiquitination assay followed by immunoprecipitation and western blotting. This involves incubating your protein of interest with purified E1, E2, the relevant E3 ligase, and ubiquitin. The reaction products can then be analyzed by western blot using an anti-ubiquitin antibody, which will show a characteristic high-molecular-weight smear or laddering pattern for a poly-ubiquitinated protein.[8][9][10]
Q5: What is the purpose of using proteasome inhibitors in studying protein degradation?
A5: Proteasome inhibitors, such as MG132 or bortezomib, are used to block the activity of the 26S proteasome.[8][11][12][13][14] In the context of replisome degradation, treating cells with a proteasome inhibitor will lead to the accumulation of ubiquitinated replisome components that would otherwise be degraded. This allows for the detection and study of these transient ubiquitinated species, providing strong evidence for a proteasome-dependent degradation mechanism.[8]
Troubleshooting Guides
Co-Immunoprecipitation (Co-IP) of Replisome Components
| Problem | Possible Cause | Solution |
| No or weak signal of interacting protein | Lysis buffer is too stringent, disrupting protein-protein interactions. | Use a milder lysis buffer (e.g., with NP-40 instead of SDS). Optimize detergent concentration.[15][16] |
| The interaction is weak or transient. | Perform crosslinking with formaldehyde before lysis to stabilize the interaction. Ensure all steps are performed at 4°C to minimize protein degradation and complex dissociation.[17] | |
| Antibody is blocking the interaction site. | Use an antibody that targets a different epitope on the bait protein.[17] | |
| High background/non-specific binding | Antibody concentration is too high. | Titrate the antibody to determine the optimal concentration.[15] |
| Insufficient washing. | Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by increasing the salt concentration).[18][19] | |
| Lysate not pre-cleared. | Incubate the lysate with protein A/G beads before adding the specific antibody to remove proteins that non-specifically bind to the beads.[20] | |
| Bait protein is not immunoprecipitated | Antibody is not binding to the bait protein effectively. | Verify the antibody's ability to recognize the native protein by other methods like immunofluorescence. Ensure the antibody isotype is compatible with the protein A/G beads.[15][17] |
| Protein degradation. | Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice.[18][21] |
In Vitro Ubiquitination Assay
| Problem | Possible Cause | Solution |
| No ubiquitination of the substrate | Inactive E1, E2, or E3 enzyme. | Test the activity of each enzyme individually. Use freshly prepared or properly stored enzymes. |
| Incorrect buffer conditions. | Ensure the reaction buffer contains ATP and MgCl2 at the correct concentrations and pH.[10] | |
| Substrate protein is misfolded or has no accessible lysine residues. | Use a denaturing agent to unfold and then refold the substrate. Confirm the presence of lysine residues in the protein sequence. | |
| High levels of E3 auto-ubiquitination masking substrate ubiquitination | E3 ligase concentration is too high. | Titrate the E3 ligase concentration to find the optimal balance between substrate ubiquitination and auto-ubiquitination. |
| Incubation time is too long. | Perform a time-course experiment to determine the optimal incubation time. | |
| Difficulty expressing and purifying the substrate protein | The protein is insoluble or unstable when expressed recombinantly. | Utilize immunoprecipitated substrate proteins from a heterologous expression system (e.g., from plant or mammalian cells) for the assay.[9] |
Isolation of Proteins on Nascent DNA (iPOND)
| Problem | Possible Cause | Solution |
| Low yield of purified nascent DNA-protein complexes | Insufficient EdU labeling. | Optimize the EdU concentration and labeling time for your specific cell line. Ensure cells are actively replicating.[22] |
| Inefficient click chemistry reaction. | Use fresh biotin-azide and catalysts (copper sulfate and sodium ascorbate). Ensure all components are at the correct concentrations. | |
| Inefficient streptavidin pulldown. | Use a sufficient amount of high-quality streptavidin beads. Ensure proper mixing and incubation times. | |
| High background of non-specific proteins | Contamination with bulk chromatin. | Use a pulse-chase experimental design. Label with EdU for a short period (pulse) and then chase with thymidine. Replisome components should only be present in the pulse sample.[22] |
| Insufficient washing after pulldown. | Increase the number and stringency of wash steps to remove non-specifically bound proteins. | |
| Variability between replicates | Inconsistent cell synchronization. | Optimize cell synchronization protocols (e.g., double thymidine block or nocodazole treatment) and verify synchronization efficiency by flow cytometry.[23][24][25][26] |
| Inconsistent sample handling. | Ensure all steps, especially cell harvesting and lysis, are performed consistently across all samples. |
Quantitative Data Summary
Table 1: Recommended Concentrations for Proteasome Inhibitors
| Inhibitor | Recommended Concentration | Incubation Time | Reference |
| MG132 | 10 µM | 1-4 hours | [8] |
| Bortezomib | Varies by cell line (typically nM range) | 4-24 hours | [11] |
| CB-5083 (p97 inhibitor) | Varies by experiment | Varies by experiment | [27] |
Table 2: Key Parameters for Experimental Protocols
| Experiment | Parameter | Value | Reference |
| Co-Immunoprecipitation | Centrifugation speed for lysate clarification | 20,000 x g | |
| Centrifugation speed for bead pelleting | 1,000-2,000 x g | ||
| iPOND | EdU labeling concentration | 10 µM | [28] |
| EdU labeling time | 2-15 minutes | [29] | |
| Xenopus Egg Extract Preparation | Crush spin centrifugation | 20,000 x g for 20 min | [30] |
| Clarifying spin centrifugation | 260,000 x g for 90 min | [30] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of the CMG Complex
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[31]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 13,000 x g for 10 minutes at 4°C.[31]
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C.
-
Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.[31]
-
-
Immunoprecipitation:
-
Add the primary antibody against a CMG component (e.g., anti-MCM7) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and western blotting with antibodies against other expected replisome components.
-
Protocol 2: In Vitro Ubiquitination of MCM7
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in ubiquitination buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1% Tween-20, 1 mM DTT):
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D2)
-
E3 ligase (e.g., purified CUL2LRR1 complex)
-
Ubiquitin
-
ATP
-
Purified MCM7 substrate protein
-
-
The final reaction volume is typically 20-50 µL.[10]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.[5]
-
-
Termination and Analysis:
-
Stop the reaction by adding 4x SDS sample loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and western blotting using an anti-MCM7 antibody to observe the shift in molecular weight and an anti-ubiquitin antibody to detect the ubiquitin smear.
-
Protocol 3: Isolation of Proteins on Nascent DNA (iPOND)
-
EdU Labeling:
-
Culture cells to ~80% confluency.
-
Add 10 µM 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium and incubate for 10-15 minutes at 37°C.[28]
-
-
Crosslinking and Lysis:
-
Fix the cells with 1% formaldehyde for 20 minutes at room temperature, then quench with 125 mM glycine.
-
Harvest and lyse the cells in a buffer containing 1% SDS.
-
Sonicate the lysate to shear the chromatin to fragments of 200-1000 bp.
-
-
Click Chemistry Reaction:
-
To the lysate, add biotin-azide, copper (II) sulfate, and sodium ascorbate.
-
Incubate for 1-2 hours at room temperature with rotation to couple the biotin to the EdU-labeled DNA.
-
-
Streptavidin Pulldown:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with high-salt and high-detergent buffers to remove non-specifically bound proteins.
-
Elute the crosslinked protein-DNA complexes by boiling in SDS sample buffer.
-
-
Analysis:
-
Reverse the crosslinks by heating at 95°C.
-
Analyze the proteins by western blotting or mass spectrometry.
-
Visualizations
Caption: Signaling pathways for replisome disassembly in S-phase and mitosis.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Experimental workflow for Isolation of Proteins on Nascent DNA (iPOND).
References
- 1. CUL-2LRR-1 and UBXN-3/FAF1 drive replisome disassembly during DNA replication termination and mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CUL2LRR1, TRAIP and p97 control CMG helicase disassembly in the mammalian cell cycle | EMBO Reports [link.springer.com]
- 3. In Vitro Reconstitution Defines the Minimal Requirements for Cdc48-Dependent Disassembly of the CMG Helicase in Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CUL-2LRR-1 and UBXN-3 drive replisome disassembly during DNA replication termination and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. RNF8-mediated multi-ubiquitination of MCM7: Linking disassembly of the CMG helicase with DNA damage response in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. rupress.org [rupress.org]
- 12. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Regulation of Protein Degradation by Proteasomes in Cancer [jcpjournal.org]
- 15. troubleshooting of Co-IP [assay-protocol.com]
- 16. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 17. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 18. kmdbioscience.com [kmdbioscience.com]
- 19. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. sinobiological.com [sinobiological.com]
- 22. Monitoring the spatiotemporal dynamics of proteins at replication forks and in assembled chromatin using Isolation of Proteins On Nascent DNA (iPOND) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Optimizing cell synchronization using nocodazole or double thymidine block - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Purification of proteins on newly synthesized DNA using iPOND - PMC [pmc.ncbi.nlm.nih.gov]
- 30. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 31. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
GART: A Validated Therapeutic Target in Oncology? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme Glycinamide Ribonucleotide Formyltransferase (GART) has emerged as a promising therapeutic target in oncology due to its critical role in the de novo purine biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cancer cells. This guide provides a comprehensive comparison of GART-targeted therapies against alternative and standard-of-care treatments in key cancer types, supported by experimental data and detailed protocols.
GART as a Therapeutic Target
GART is a key enzyme in the pathway that synthesizes purines, the building blocks of DNA and RNA. Cancer cells, with their high proliferation rates, are heavily dependent on this pathway for nucleotide supply.[1] Inhibition of GART leads to a depletion of purine pools, inducing metabolic stress, DNA damage, and ultimately, cancer cell death.[1] This selective vulnerability of cancer cells makes GART an attractive target for therapeutic intervention.
GART-Targeted Therapies: Preclinical and Clinical Performance
Two notable inhibitors of GART are lometrexol and pemetrexed. While both target the purine biosynthesis pathway, pemetrexed is a multi-targeted antifolate that also inhibits other enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR).
In Vitro Efficacy of GART Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Lometrexol | Breast Cancer | MCF-7 | Not explicitly found, but shown to inhibit proliferation | [2] |
| Lometrexol | Breast Cancer | ZR-75-1 | Not explicitly found, but shown to inhibit proliferation | |
| Pemetrexed | Non-Small Cell Lung Cancer | A549 | 1.861 (48h) - 4.653 (24h) | [1] |
| Pemetrexed | Non-Small Cell Lung Cancer | H1299 | Similar sensitivity to A549 | [3] |
In Vivo Efficacy of GART Inhibitors
Tumor growth inhibition (TGI) is a key measure of a drug's effectiveness in preclinical animal models.
| Inhibitor | Cancer Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| Lometrexol | Breast Cancer Xenograft | Data not available | Data not available | |
| Pemetrexed | NSCLC Xenograft (A549) | Pemetrexed alone | 28.87 | [4] |
| Pemetrexed | NSCLC Xenograft (A549) | Pemetrexed + Apatinib | 45.71 | [4] |
Signaling Pathways Involving GART
GART's role extends beyond metabolism, influencing key cancer-related signaling pathways. In colorectal cancer, GART has been shown to act as a methyltransferase, enhancing the stability of RuvB-like AAA ATPase 1 (RUVBL1) and aberrantly activating the Wnt/β-catenin pathway to promote tumor stemness. In non-small cell lung cancer, GART has been found to promote proliferation and migration by targeting the PAICS-Akt-β-catenin pathway.
Caption: GART's multifaceted role in cancer cell proliferation and signaling.
Comparison with Alternative Therapeutic Targets
Several other metabolic enzymes are being explored as oncology targets, offering potential alternatives or complementary approaches to GART inhibition.
| Target | Mechanism | Inhibitor Example | IC50 (µM) | Cancer Type | Reference |
| GART | Purine Biosynthesis | Pemetrexed | 1.861 - 4.653 | NSCLC | [1] |
| SHMT2 | Serine/Glycine Metabolism | AGF347 | Weak in vitro, active in vivo | Pancreatic | |
| MTHFD2 | Mitochondrial Folate Metabolism | LY345899 | 0.663 | Colorectal |
Performance Comparison in Key Oncology Settings
Estrogen Receptor-Positive (ER+) Breast Cancer
GART inhibition has shown promise in ER+ breast cancer, where it can induce the degradation of the estrogen receptor α (ERα) and inhibit cell proliferation.[2]
| Treatment | Mechanism | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| Lometrexol | GART Inhibition | Clinical data not available | Clinical data not available | |
| Endocrine Therapy (e.g., Letrozole) | Estrogen Receptor Antagonist | ~14 months (first line) | ~30-40% | |
| CDK4/6 Inhibitors + Endocrine Therapy | Cell Cycle Inhibition | ~25 months (first line) | ~50-60% |
Non-Small Cell Lung Cancer (NSCLC)
Pemetrexed, a GART inhibitor, is a standard-of-care chemotherapy for non-squamous NSCLC.
| Treatment | Mechanism | Median Overall Survival (OS) | Overall Response Rate (ORR) | Reference |
| Pemetrexed + Platinum | GART/TS/DHFR Inhibition | ~10.3 - 12.6 months | ~29-31% | |
| Standard Chemotherapy (e.g., Gemcitabine + Platinum) | DNA Synthesis Inhibition | ~10 months | ~20-30% | |
| EGFR Inhibitors (in EGFR-mutant NSCLC) | EGFR Signaling Inhibition | ~38.6 months (Osimertinib, first line) | ~80% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cell Viability Assay (MTS Assay)
This colorimetric assay assesses cell viability in response to therapeutic agents.
Caption: Workflow for determining cell viability using the MTS assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the inhibitor and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Caption: Workflow for an in vivo xenograft tumor model study.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Development: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups and begin administration of the inhibitor or vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice.
-
Analysis: Excise the tumors for weighing and further analysis, such as immunohistochemistry, to assess biomarkers of drug activity.
Conclusion
GART represents a rationally selected and validated therapeutic target in oncology. Inhibitors of GART have demonstrated preclinical and clinical activity in various cancer types. A comprehensive understanding of its performance in comparison to alternative and standard-of-care therapies is essential for the strategic development of novel anticancer agents. The data and protocols presented in this guide offer a framework for researchers to objectively evaluate the therapeutic potential of targeting GART in their specific areas of interest. Further research is warranted to identify predictive biomarkers for GART inhibitor sensitivity and to explore rational combination strategies to enhance their therapeutic efficacy.
References
- 1. The Growth of A549 Cell Line is Inhibited by Pemetrexed Through Up-regulation of hsa-MiR-320a Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A functional genetic screen for metabolic proteins unveils GART and the de novo purine biosynthetic pathway as novel targets for the treatment of luminal A ERα expressing primary and metastatic invasive ductal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequentially administrated of pemetrexed with icotinib/erlotinib in lung adenocarcinoma cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of GAR Transformylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Glycinamide ribonucleotide (GAR) transformylase is a critical enzyme in the de novo purine biosynthesis pathway, making it a key target for the development of antineoplastic agents. This guide provides a comparative analysis of the efficacy of various GAR transformylase inhibitors, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are also provided to aid in the evaluation and development of novel inhibitors.
Overview of GAR Transformylase and its Role in Purine Biosynthesis
GAR transformylase catalyzes the formylation of this compound (GAR) to formylthis compound (FGAR), a crucial step in the synthesis of purines, the building blocks of DNA and RNA.[1] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for nucleotide synthesis, making GAR transformylase an attractive target for cancer therapy.
Below is a diagram illustrating the de novo purine biosynthesis pathway and the central role of GAR transformylase.
Comparative Efficacy of GAR Transformylase Inhibitors
The efficacy of GAR transformylase inhibitors is typically evaluated based on their inhibition constant (Ki) against the purified enzyme and their half-maximal inhibitory concentration (IC50) in cell-based assays. The following tables summarize the quantitative data for several key inhibitors.
In Vitro Enzyme Inhibition
This table presents the inhibitory activity of various compounds against recombinant human GAR transformylase (rhGAR Tfase).
| Inhibitor | Ki (nM) | Reference |
| Lometrexol (DDATHF) | - | [2][3] |
| LY309887 | 6.5 | [2] |
| AG2034 | 28 | [4] |
| 10-Formyl-DDACTHF | 14 | [5] |
| 10-CF3CO-DDACTHF | 15 | [5][6] |
| 10R-Methylthio-DDACTHF | 210 | [7] |
| 10S-Methylthio-DDACTHF | 180 | [7] |
| Non-polyglutamatable Inhibitor (Compound 12) | 130 | [6] |
| 10-formyl-5,8,10-trideazafolic acid (10-formyl-TDAF) | 260 | [8] |
Cellular Potency
The following table summarizes the cytotoxic activity of GAR transformylase inhibitors against the human T-cell acute lymphoblastic leukemia cell line, CCRF-CEM.
| Inhibitor | IC50 (nM) in CCRF-CEM | Reference |
| Lometrexol (DDATHF) | 2.9 | [2] |
| LY309887 | 9.9 | [2] |
| AG2034 | 2.9 | [4] |
| 10-CF3CO-DDACTHF | 16 | [6] |
| 10R-Methylthio-DDACTHF | 80 | [7] |
| 10S-Methylthio-DDACTHF | 50 | [7] |
| Non-polyglutamatable Inhibitor (Compound 12) | 40 | [6] |
| 5,10-Dideazatetrahydrofolate (DDATHF) | 10-30 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
GAR Transformylase Activity Assay (Spectrophotometric)
This assay measures the activity of GAR transformylase by monitoring the production of 5,8-dideazatetrahydrofolate.[10]
Materials:
-
Recombinant human GAR transformylase (rhGAR Tfase)
-
This compound (GAR)
-
10-formyl-5,8-dideazafolate
-
HEPES buffer
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Prepare the assay buffer (0.1 M HEPES, pH 7.5).
-
Prepare a substrate solution containing 30 µM GAR and 5.4 µM 10-formyl-5,8-dideazafolate in the assay buffer.
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add 150 µL of the substrate solution to each well.
-
Add the desired concentration of the inhibitor to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 150 µL of 20 nM rhGAR Tfase solution to each well.
-
Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 295 nm for 2 minutes, taking readings every 15 seconds.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the Ki values by plotting the reciprocal of the reaction rate versus the inhibitor concentration (Dixon plot) or by using non-linear regression to fit the data to the appropriate inhibition model.
Cell Growth Inhibition Assay (CCRF-CEM)
This assay determines the cytotoxic effect of GAR transformylase inhibitors on the CCRF-CEM human leukemia cell line.
Materials:
-
CCRF-CEM cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test inhibitors
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Maintain CCRF-CEM cells in logarithmic growth phase in complete culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test inhibitors in the culture medium.
-
Add 100 µL of the inhibitor dilutions to the appropriate wells. Include wells with vehicle control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of a cell viability reagent (e.g., MTT solution) to each well and incubate for an additional 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions for the viability reagent used.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
The data presented in this guide highlight the diversity of chemical scaffolds that can effectively inhibit GAR transformylase. Folate-based inhibitors, such as Lometrexol and its derivatives, have demonstrated high potency. Notably, non-polyglutamatable inhibitors are being developed to overcome resistance mechanisms associated with reduced folylpolyglutamate synthetase (FPGS) activity.[6] The continued exploration of structure-activity relationships and the development of novel assays will be crucial in the discovery of next-generation GAR transformylase inhibitors with improved efficacy and safety profiles.
References
- 1. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]
- 2. Biochemistry and pharmacology of this compound formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AG2034: a novel inhibitor of this compound formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Inhibitors of this compound Transformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Nonpolyglutamatable Inhibitor of this compound Transformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New insights into inhibitor design from the crystal structure and NMR studies of Escherichia coli GAR transformylase in complex with beta-GAR and 10-formyl-5,8,10-trideazafolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new folate antimetabolite, 5,10-dideaza-5,6,7,8-tetrahydrofolate is a potent inhibitor of de novo purine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and Enzymatic Analysis of Tumor-Targeted Antifolates That Inhibit this compound Formyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glycinamide Ribonucleotide (GAR) and Formylglycinamide Ribonucleotide (FGAR) in Purine Metabolism
For Researchers, Scientists, and Drug Development Professionals
In the intricate metabolic network of de novo purine biosynthesis, the sequential conversion of glycinamide ribonucleotide (GAR) to formylthis compound (FGAR) represents a critical step. This guide provides an objective comparison of these two essential intermediates, detailing their structural and functional differences, the enzymatic transformation that links them, and the experimental methodologies used to study this process. Understanding the nuances of this conversion is paramount for researchers targeting this pathway for therapeutic intervention, particularly in oncology and infectious diseases.
At a Glance: GAR vs. FGAR
| Feature | This compound (GAR) | Formylthis compound (FGAR) |
| Role in Purine Biosynthesis | Precursor, second intermediate in the pathway.[1][2] | Product of GAR formylation, third intermediate in the pathway.[3][4] |
| Key Functional Group | Free amino group on the glycinamide moiety.[5] | Formyl group attached to the amino group of the glycinamide moiety.[4] |
| Enzymatic Predecessor | Phosphoribosylamine-glycine ligase (GARS).[1][5] | Phosphoribosylglycinamide formyltransferase (GART).[3][6] |
| Enzymatic Successor | Phosphoribosylglycinamide formyltransferase (GART).[1] | Phosphoribosylformylglycinamidine synthase (FGAMS).[4] |
| Molecular Formula | C₇H₁₅N₂O₈P[5] | C₈H₁₅N₂O₉P[4] |
| Molecular Weight | ~286.18 g/mol [5] | ~314.187 g/mol [4] |
The Central Conversion: From GAR to FGAR
The transformation of GAR to FGAR is the third step in the de novo purine biosynthesis pathway.[6][7] This reaction is catalyzed by the enzyme phosphoribosylglycinamide formyltransferase , commonly known as GAR transformylase (GART).[3][6] The enzyme facilitates the transfer of a formyl group from the cofactor 10-formyltetrahydrofolate (10-formyl-THF) to the free amino group of GAR.[1][3][8] This seemingly simple addition is crucial as it provides the C8 atom of the future purine ring.[9]
The chemical reaction is as follows:
GAR + 10-formyltetrahydrofolate → FGAR + tetrahydrofolate[1][4]
In humans, GART is a domain of a trifunctional enzyme that also includes this compound synthase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS) activities.[3][6] This multi-enzyme complex is thought to enhance pathway efficiency by channeling substrates between active sites.[3][6]
Structural and Functional Divergence
The primary distinction between GAR and FGAR lies in the formylation of the glycinamide's amino group. This modification fundamentally alters the molecule's reactivity and prepares it for the subsequent step in the pathway.
-
This compound (GAR): As the substrate for GART, GAR's key feature is its exposed primary amine, which acts as a nucleophile in the formyl transfer reaction.[8] It is formed from phosphoribosylamine and glycine in an ATP-dependent reaction catalyzed by GARS.[1][5]
-
Formylthis compound (FGAR): The addition of the formyl group neutralizes the nucleophilicity of the amino group. FGAR then serves as the substrate for the next enzyme in the pathway, phosphoribosylformylglycinamidine synthase (FGAMS).[4] FGAMS catalyzes the ATP-dependent transfer of an amino group from glutamine to the formylglycinamide moiety of FGAR, yielding formylglycinamidine ribonucleotide (FGAM).[10][11][12]
Experimental Data and Protocols
The study of the GAR to FGAR conversion is central to understanding purine metabolism and for the development of inhibitors.
Enzyme Kinetics
Kinetic parameters for enzymes involved in the GAR-FGAR nexus are crucial for drug development. While specific values can vary based on experimental conditions and the organism of origin, representative data helps in understanding the enzyme's behavior.
Table 1: Kinetic Parameters for GAR Transformylase
| Enzyme Source | Substrate | K_m (μM) | V_max (μmol/min/mg) | Reference |
| Murine Lymphoma L5178Y | This compound | 20 | Not Specified | [7][13] |
| Murine Lymphoma L5178Y | 10-formyltetrahydrofolate | Not Specified | Not Specified | [13] |
| Thermotoga maritima | FGAR (for FGAR-AT) | 0-5 mM (varied) | Not Specified | [10] |
| Thermotoga maritima | ATP (for FGAR-AT) | 0-10 mM (varied) | Not Specified | [10] |
Note: The data for FGAR and ATP for Thermotoga maritima are for the subsequent enzyme, FGAR amidotransferase (FGAR-AT), and are included to provide context for the downstream processing of FGAR.
Experimental Protocols
1. GAR Transformylase Activity Assay
This spectrophotometric assay is commonly used to measure the activity of GART.
-
Principle: The assay indirectly monitors the production of tetrahydrofolate (THF) from 10-formyl-THF, which accompanies the formylation of GAR. The conversion of THF to a more stable, chromophoric product allows for spectrophotometric quantification. A common method involves the chemical or enzymatic oxidation of THF to 5,10-methenyltetrahydrofolate, which has a distinct absorbance maximum.
-
Reagents:
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (GAR) solution
-
10-formyltetrahydrofolate (10-formyl-THF) solution
-
Purified GAR transformylase enzyme
-
Stopping reagent (e.g., perchloric acid)
-
Developing reagents for THF quantification
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer, GAR, and 10-formyl-THF in a cuvette.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a known amount of the purified GART enzyme.
-
Monitor the change in absorbance at the appropriate wavelength over time.
-
Alternatively, stop the reaction at specific time points and measure the amount of product formed.
-
Calculate the initial velocity of the reaction from the linear phase of the absorbance change.
-
Determine the specific activity of the enzyme (μmol of product/min/mg of enzyme).
-
2. X-ray Crystallography for Structural Analysis
Determining the three-dimensional structure of GART provides invaluable insights into its catalytic mechanism and aids in the rational design of inhibitors.
-
Principle: High-resolution X-ray diffraction patterns from a crystallized protein are used to calculate the electron density map of the molecule, which is then interpreted to build an atomic model.
-
Workflow:
-
Protein Expression and Purification: Overexpress the GART enzyme, often with a tag for purification (e.g., His-tag), in a suitable expression system (e.g., E. coli). Purify the protein to homogeneity using chromatography techniques.
-
Crystallization: Screen a wide range of conditions (e.g., pH, precipitant concentration, temperature) to find the optimal conditions for growing well-ordered protein crystals.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to determine the phases of the structure factors (e.g., through molecular replacement or experimental phasing). Build an atomic model into the resulting electron density map and refine it to best fit the experimental data.
-
Visualizing the Pathway and Experimental Logic
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: The conversion of GAR to FGAR in the de novo purine biosynthesis pathway.
Caption: Workflow for a typical spectrophotometric assay of GAR transformylase.
Conclusion
This compound and formylthis compound are sequential intermediates in the highly conserved de novo purine biosynthesis pathway. The conversion of GAR to FGAR, catalyzed by GAR transformylase, is a pivotal formylation reaction that underscores the importance of one-carbon metabolism in nucleotide synthesis. A thorough understanding of the structural, functional, and kinetic differences between these two molecules, as well as the enzyme that interconverts them, is fundamental for researchers aiming to modulate this pathway for therapeutic benefit. The experimental protocols and data presented herein provide a foundation for further investigation into this critical metabolic step.
References
- 1. Glycineamide ribonucleotide - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]
- 4. Phosphoribosyl-N-formylglycineamide - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 10074-18-7 [smolecule.com]
- 6. Phosphoribosylglycinamide formyltransferase - Wikiwand [wikiwand.com]
- 7. pnas.org [pnas.org]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Asymmetric Synthesis of Inhibitors of this compound Transformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complexed Structures of Formylthis compound Amidotransferase from Thermotoga maritima Describe a Novel ATP-binding Protein Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complexed structures of formylthis compound amidotransferase from Thermotoga maritima describe a novel ATP binding protein superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formylthis compound Amidotransferase from Thermotoga maritima: Structural Insights into Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mammalian this compound transformylase. Kinetic mechanism and associated de novo purine biosynthetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Purine Nucleoside Analogues in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of key purine nucleoside analogues in cancer therapy, supported by experimental data. Purine nucleoside analogues are a class of antimetabolites that mimic endogenous purine nucleosides, thereby disrupting DNA and RNA synthesis and inducing apoptosis in rapidly proliferating cancer cells. This guide focuses on a comparative analysis of five prominent purine nucleoside analogues: Fludarabine, Cladribine, Pentostatin, Clofarabine, and Nelarabine.
Mechanism of Action: A Common Pathway with Distinct Features
Purine nucleoside analogues share a general mechanism of action that involves intracellular phosphorylation to their active triphosphate forms. These active metabolites then interfere with nucleic acid synthesis through various mechanisms, including inhibition of key enzymes and incorporation into DNA and RNA, ultimately leading to cell death.[1] However, each analogue possesses unique properties that influence its clinical efficacy and toxicity profile.
Data Presentation: Quantitative Comparison of Efficacy and Toxicity
The following tables summarize the in vitro cytotoxicity, clinical efficacy, and key toxicities of the five purine nucleoside analogues.
Table 1: In Vitro Cytotoxicity of Purine Nucleoside Analogues in Leukemia Cell Lines
| Drug | Cell Line | Leukemia Type | IC50 (µM) |
| Fludarabine | K562 | Chronic Myelogenous Leukemia | 3.33 |
| LAMA-84 | Chronic Myeloid Leukemia | 0.101 | |
| JURL-MK1 | Chronic Myeloid Leukemia | 0.239 | |
| SUP-B15 | Acute Lymphoblastic Leukemia | 0.686 | |
| NALM-6 | B-cell Leukemia | 0.749 | |
| Cladribine | HL-60 | Acute Promyelocytic Leukemia | 0.027 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.015 | |
| THP-1 | Acute Monocytic Leukemia | 0.045 | |
| Clofarabine | ES Leukemia Cell Lines | Ewing Sarcoma | 0.44 ± 0.44 |
| Leukemia Cell Lines | Leukemia | 0.18 ± 0.01 |
Table 2: Clinical Efficacy of Purine Nucleoside Analogues in Hematological Malignancies
| Drug | Disease | Treatment Setting | Overall Response Rate (ORR) | Complete Remission (CR) | Reference |
| Fludarabine | Chronic Lymphocytic Leukemia (CLL) | First-line | 67% | 7% | [2] |
| Cladribine | Chronic Lymphocytic Leukemia (CLL) | First-line | 70% | 12% | [2] |
| Pentostatin + Cyclophosphamide + Rituximab (PCR) | Chronic Lymphocytic Leukemia (CLL) | First-line | 49% | 7% | [3][4] |
| Fludarabine + Cyclophosphamide + Rituximab (FCR) | Chronic Lymphocytic Leukemia (CLL) | First-line | 59% | 14% | [3][4] |
| Clofarabine + Idarubicin + Cytarabine (CIA) | Relapsed/Refractory Acute Myeloid Leukemia (AML) | Salvage | 38% (CR/CRp) | 27% | [1][5] |
| Fludarabine + Idarubicin + Cytarabine (FIA) | Relapsed/Refractory Acute Myeloid Leukemia (AML) | Salvage | 30% (CR/CRp) | 24% | [1][5] |
| Nelarabine | Relapsed/Refractory T-cell Acute Lymphoblastic Leukemia (T-ALL) | Salvage (First Relapse) | 55% | 36% | [6][7] |
| Nelarabine | Relapsed/Refractory T-cell Acute Lymphoblastic Leukemia (T-ALL) | Salvage (≥ Second Relapse) | 27% | - | [7] |
Table 3: Comparative Grade 3/4 Toxicities of Purine Nucleoside Analogues in Clinical Trials
| Adverse Event | Fludarabine-based Regimen (%) | Cladribine-based Regimen (%) | Pentostatin-based Regimen (%) | Clofarabine-based Regimen (%) | Nelarabine (%) |
| Neutropenia | 69 | - | 57 | - | - |
| Thrombocytopenia | 13 | - | 6 | - | - |
| Infections | 31 | - | 36 | - | - |
| Febrile Neutropenia | 8 | - | 6 | - | - |
| Neurotoxicity | - | - | - | - | 18-33 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by each purine nucleoside analogue and a general workflow for assessing their in vitro efficacy.
Caption: Intracellular activation and mechanism of action of Fludarabine.
Caption: Intracellular activation and mechanism of action of Cladribine.
Caption: Mechanism of action of Pentostatin via ADA inhibition.
Caption: Intracellular activation and multifaceted mechanism of Clofarabine.
Caption: Bioactivation and mechanism of action of Nelarabine.
Caption: General experimental workflow for in vitro comparison.
Experimental Protocols
Determination of In Vitro Cytotoxicity (IC50) using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of purine nucleoside analogues on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., K562, MOLT-4)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Purine nucleoside analogues (Fludarabine, Cladribine, etc.)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.[8][9]
-
Drug Treatment: Prepare serial dilutions of each purine nucleoside analogue in culture medium. Add 100 µL of the drug solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium with the highest concentration of DMSO used for drug dilution).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptotic cells using flow cytometry.
Materials:
-
Leukemia cells treated with purine nucleoside analogues
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with the purine nucleoside analogues for the desired time, harvest the cells by centrifugation.[11][12]
-
Washing: Wash the cells twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[13]
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
The purine nucleoside analogues represent a powerful class of chemotherapeutic agents for hematological malignancies. While they share a common mechanism of disrupting nucleic acid synthesis, their distinct pharmacological profiles lead to differences in clinical efficacy and toxicity. Fludarabine and Cladribine are well-established treatments for CLL, with Cladribine showing a superior progression-free survival in some studies.[2] Pentostatin offers an alternative with a potentially different toxicity profile.[3][4] Clofarabine and Nelarabine represent newer generation analogues with activity in acute leukemias, with Nelarabine showing particular efficacy in T-cell malignancies.[1][5][6][7] The choice of a specific purine nucleoside analogue depends on the type and stage of cancer, prior treatments, and the patient's overall health. Further research, including head-to-head clinical trials and the development of novel combination therapies, will continue to refine the use of these important drugs in cancer therapy.
References
- 1. A phase I/II randomized trial of clofarabine or fludarabine added to idarubicin and cytarabine for adults with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. A Phase III trial of fludarabine, cyclophosphamide, and rituximab vs. pentostatin, cyclophosphamide, and rituximab in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A phase I/II randomized trial of clofarabine or fludarabine added to idarubicin and cytarabine for adults with relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nelarabine in the treatment of pediatric and adult patients with T-cell acute lymphoblastic leukemia and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. kumc.edu [kumc.edu]
A Comparative Guide to Validating the Antitumor Effects of Novel Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is in a constant state of evolution, with a significant focus on the development of novel nucleoside analogues that offer enhanced efficacy and reduced toxicity compared to existing treatments. These antimetabolite drugs function by interfering with nucleic acid synthesis and metabolism, ultimately inducing cell death in rapidly proliferating cancer cells. This guide provides a comprehensive comparison of emerging nucleoside analogues, their mechanisms of action, and their antitumor effects, supported by experimental data. We also include detailed protocols for key validation experiments to aid researchers in their evaluation of these promising therapeutic agents.
Comparative Analysis of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of several novel nucleoside analogues against various cancer cell lines, compared to standard-of-care drugs.
| Compound/Analogue | Cancer Cell Line | Tissue of Origin | IC50 (µM) | Reference(s) |
| Novel Analogues | ||||
| NUC-7738 | Multiple | Various | Mean: 18.8 | [1] |
| Tera-1 | Teratocarcinoma | Significantly lower than 3'-dA | [1] | |
| AGY1 | MiaPaCa-2 | Pancreatic Cancer | 2.15 ± 1.3 | [2] |
| PANC-1 | Pancreatic Cancer | 7.1 ± 1.1 | [2] | |
| AGY2 | MiaPaCa-2 | Pancreatic Cancer | 2.63 ± 1.1 | [2] |
| PANC-1 | Pancreatic Cancer | 4.2 ± 0.84 | [2] | |
| XYZ-I-73 | MiaPaCa-2 | Pancreatic Cancer | 3.6 ± 0.4 | |
| PANC-1 | Pancreatic Cancer | 4.1 ± 0.5 | ||
| BxPC-3 | Pancreatic Cancer | 5.88 ± 0.7 | ||
| Standard Drugs | ||||
| 5-Fluorouracil (5-FU) | MiaPaCa-2 | Pancreatic Cancer | 12.1 ± 1.3 | [2] |
| PANC-1 | Pancreatic Cancer | 18.2 ± 0.9 | [2] | |
| Gemcitabine | MiaPaCa-2 | Pancreatic Cancer | 24.2 ± 1.3 | |
| PANC-1 | Pancreatic Cancer | 15 µM (approx.) | ||
| 3'-deoxyadenosine (3'-dA) | Multiple | Various | Mean: 137.8 | [1] |
Comparative Analysis of In Vivo Antitumor Efficacy
Preclinical in vivo studies are essential for validating the therapeutic potential of novel drug candidates. The following table presents available data on the in vivo efficacy of novel nucleoside analogues compared to standard treatments in animal models. Direct comparative in vivo data for many novel analogues is limited in publicly available literature.
| Compound/Analogue | Cancer Model | Animal Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference(s) |
| Novel Analogues | ||||||
| NUC-7738 | Advanced Solid Tumors | Human Clinical Trial (Phase I/II) | Not Specified | Encouraging signs of anti-cancer activity | mPFS of 5.4 months in combination with pembrolizumab in PD-1 resistant melanoma | |
| 5'-DFUR (5-FU derivative) | HT29 Colon Cancer Xenograft | C57BL/6 Mice | 50 mg/kg, i.p. every 2 days for 4 weeks | 83.0% | Not Reported | |
| Standard Drugs | ||||||
| 5-Fluorouracil (5-FU) | Colon Adenocarcinoma 26 | BALB/c Mice | 25 mg/kg, i.p. | Significant growth delay | Increased survival time | |
| Gemcitabine | Pancreatic Cancer Xenograft | Nude Mice | Not Specified | No significant effect on tumor growth | Did not significantly affect mortality rate |
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these analogues exert their antitumor effects is crucial for rational drug design and patient selection.
NUC-7738: This ProTide analogue of 3'-deoxyadenosine (cordycepin) is designed to overcome resistance mechanisms.[1] It bypasses the need for nucleoside transporters for cellular uptake and is resistant to degradation by adenosine deaminase.[1] Intracellularly, it is converted to its active triphosphate form, which disrupts RNA polyadenylation, leading to apoptosis.[3] NUC-7738 has also been shown to modulate the NF-κB signaling pathway.[1][2]
AGY and XYZ series (5-FU Analogues): These novel pyrimidine nucleoside analogues have demonstrated superior cytotoxicity compared to 5-FU in pancreatic cancer cell lines.[2] Their mechanism is believed to be similar to 5-FU, which involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cell cycle arrest and apoptosis. The modifications in these analogues are designed to improve metabolic stability and cellular uptake.[2]
4',5'-Didehydro-5'-deoxyuridine (D4U): As a purine nucleoside analogue, D4U is proposed to act by inhibiting DNA synthesis and inducing apoptosis.[4][5] It is hypothesized to be intracellularly phosphorylated to its active triphosphate form, which then competes with natural deoxynucleoside triphosphates for incorporation into DNA, leading to chain termination.[6][7]
Signaling Pathway Diagrams
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the nucleoside analogue that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
Novel nucleoside analogue and comparator drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds. Include untreated and vehicle-only controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with the nucleoside analogue.
Materials:
-
Cancer cell lines
-
6-well plates
-
Novel nucleoside analogue and comparator drugs
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at concentrations around their IC50 values for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of the novel nucleoside analogue in a living organism.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell lines
-
Matrigel (optional)
-
Novel nucleoside analogue and comparator drugs
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the desired cancer cell line and resuspend the cells in sterile PBS or medium, with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer the test compounds and comparator drugs via the desired route (e.g., intraperitoneal, intravenous, oral) according to a predetermined schedule.
-
Efficacy Endpoints: Monitor tumor growth and body weight throughout the study. The primary endpoints are typically tumor growth inhibition (TGI) and overall survival.
-
Data Analysis: Compare tumor growth curves and survival rates between the treatment and control groups.
Experimental Workflow Diagram
Conclusion
The development of novel nucleoside analogues represents a promising frontier in cancer therapy. Compounds like NUC-7738 and the AGY/XYZ series demonstrate the potential to overcome the limitations of existing drugs by enhancing efficacy and bypassing resistance mechanisms. This guide provides a framework for the comparative evaluation of these novel agents. Rigorous and standardized experimental validation, as outlined in the provided protocols, is paramount for accurately assessing their therapeutic potential and advancing the most promising candidates toward clinical application. As research progresses, direct head-to-head comparative studies will be crucial for definitively establishing the clinical value of these next-generation anticancer drugs.
References
- 1. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
GARP as a Therapeutic Target for Modulating Regulatory T Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of targeting Glycoprotein A Repetitions Predominant (GARP) for the modulation of regulatory T cells (Tregs) against other emerging therapeutic strategies. Experimental data from preclinical and clinical studies are presented to offer an objective assessment of each approach's performance, aiding in the strategic development of novel immunotherapies.
Introduction to GARP and its Role in Treg Function
Regulatory T cells are critical for maintaining immune homeostasis, but their immunosuppressive activity within the tumor microenvironment (TME) presents a significant barrier to effective anti-cancer immunity. A promising strategy to overcome this is the targeted modulation of Treg function. GARP (also known as LRRC32) has emerged as a key therapeutic target due to its highly specific expression on activated Tregs and its essential role in the presentation and activation of latent transforming growth factor-beta (TGF-β), a potent immunosuppressive cytokine.[1][2][3] By binding to latent TGF-β, GARP acts as a cell surface docking receptor, facilitating its activation and subsequent suppression of effector T cell responses.[1][2][4] Targeting the GARP/TGF-β axis offers a selective approach to disarm Tregs and enhance anti-tumor immunity.
Performance Comparison: GARP Targeting vs. Alternative Treg Modulation Strategies
The following tables summarize quantitative data from preclinical and clinical studies, comparing the efficacy of GARP-targeting agents with other Treg modulation strategies.
Preclinical Efficacy
| Therapeutic Strategy | Target | Agent(s) | Cancer Model(s) | Key Efficacy Readouts | Source(s) |
| GARP Targeting | GARP/TGF-β complex | PIIO-1 (anti-human GARP) | 4T1-hGARP (breast cancer), MB-49 (bladder cancer) | - Complete response in combination with anti-PD-1. - Reduced lung metastases. - Decreased pSMAD3 and α-SMA in the TME. | [5] |
| GARP | DS-1055a (afucosylated anti-human GARP) | HT-29 (colorectal cancer) humanized mice | - Significant anti-tumor activity. - Decreased FoxP3+CD4+ T cells in the TME. | [6] | |
| Alternative Strategies | CCR8 | Anti-CCR8 mAb | CT26 (colorectal cancer), various murine tumor models | - Marked delay in tumor growth and complete tumor eradication. - Synergized with anti-PD-1 therapy. - Selective depletion of intratumoral Tregs. | [3][7] |
| GITR | DTA-1 (agonist anti-GITR) | Various murine tumor models | - >50% reduction of intratumoral Tregs. - Down-modulation of Foxp3 expression. | ||
| CTLA-4 | Anti-CTLA-4 mAb (e.g., 9d9) | MC38 (colon carcinoma) | - Equivalent intratumoral Treg depletion to non-antagonistic binder. - Enhanced T cell activation in the tumor-draining lymph node. | [8] | |
| IL-2 Pathway | Low-dose IL-2 | Mouse models of autoimmunity | - Expansion of Treg populations. - Amelioration of disease. | [9][10] |
Clinical Efficacy
| Therapeutic Strategy | Target | Agent(s) | Phase | Cancer Type(s) | Objective Response Rate (ORR) | Key Observations | Source(s) |
| GARP Targeting | GARP/TGF-β complex | ABBV-151 (Livmoniplimab) | Phase 1 | Advanced Solid Tumors | 0% (monotherapy), 12% (with budigalimab) | Manageable safety profile. Durable antitumor activity in combination with anti-PD-1. | [11] |
| GARP/TGF-β complex | ABBV-151 (Livmoniplimab) | Phase 1 | Hepatocellular Carcinoma (HCC) | 42% (with budigalimab) | Promising activity in PD-1-naïve HCC. | ||
| Alternative Strategies | CCR8 | QLP2117 (anti-CCR8) | Phase 1a | Advanced Solid Tumors | Disease control rate of 60% in the 540 mg cohort. | Decreased circulating CCR8+ Tregs. | [12] |
| CCR8 | CHS-114 (anti-CCR8) | Phase 1 | Advanced Solid Tumors | 47% stable disease rate. No objective responses yet. | Depletion of circulating CCR8+ Tregs. | ||
| GITR | TRX518 (agonist anti-GITR) | Phase 1b | Advanced Solid Tumors | 3.2% - 12.5% (in combination therapies) | Intratumoral Treg reduction and CD8+ T cell activation associated with response. | [2] | |
| GITR | BMS-986156 (agonist anti-GITR) | Phase 1 | Advanced Solid Tumors | 0% (monotherapy), 0% - 11.1% (with nivolumab) | Manageable safety profile. Efficacy comparable to nivolumab monotherapy. | [4] | |
| CTLA-4 | Ipilimumab/Tremelimumab | - | Melanoma, Prostate, Bladder Cancer | - | Increased intratumoral CD4+ and CD8+ T cells without significant Treg depletion in human tumors. | [1][13][14] | |
| IL-2 Pathway | High-Dose IL-2 | Meta-analysis | Metastatic Melanoma | Overall Response: 19.7% (Complete Response: 4.0%) | Efficacy observed over 30 years of use. | [15] | |
| IL-2 Pathway | Low-Dose IL-2 | Randomized Study | Metastatic Renal Cancer | 13% (IV), 10% (subcutaneous) | Less toxicity compared to high-dose IL-2 but lower response rates. | [16] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Experimental Protocols
Flow Cytometry for Treg Phenotyping
This protocol outlines the steps for identifying and quantifying Treg populations from peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes.
a. Cell Preparation and Surface Staining:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. For tumor tissue, create a single-cell suspension using enzymatic digestion and mechanical dissociation.
-
Wash cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
-
Resuspend cells in FACS buffer and block Fc receptors with Human TruStain FcX™ for 10 minutes at room temperature.
-
Add a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD25, CD127, GARP, CCR8, GITR, CTLA-4) to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
b. Intracellular Staining for Foxp3:
-
Following surface staining, fix and permeabilize the cells using a commercially available Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's instructions.
-
Add a fluorescently conjugated anti-Foxp3 antibody to the permeabilized cells.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer for analysis.
c. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters.
-
Gate on lymphocytes based on forward and side scatter, then on single cells.
-
Identify CD4+ T cells from the CD3+ population.
-
Within the CD4+ gate, identify Tregs based on the expression of CD25 and low/negative expression of CD127 (CD4+CD25+CD127lo/-).
-
Confirm Treg identity by gating on Foxp3 expression within the CD4+CD25+ population.
-
Analyze the expression of GARP and other markers on the identified Treg population.
In Vitro Treg Suppression Assay
This assay measures the ability of Tregs to suppress the proliferation of responder T cells (Teffs).
a. Cell Isolation and Preparation:
-
Isolate Tregs (CD4+CD25+) and Teffs (CD4+CD25-) from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Label the Teffs with a proliferation-tracking dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's protocol.
b. Co-culture Setup:
-
In a 96-well round-bottom plate, seed a constant number of labeled Teffs (e.g., 2.5 x 10^4 cells/well).
-
Add varying numbers of Tregs to create different Treg:Teff ratios (e.g., 1:1, 1:2, 1:4, 1:8).
-
Include control wells with Teffs alone (no Tregs) to measure maximal proliferation and wells with unstimulated Teffs as a negative control.
-
Stimulate the co-cultures with anti-CD3/CD28 beads or soluble antibodies.
-
Culture the cells for 3 to 5 days at 37°C in a humidified incubator with 5% CO2.
c. Analysis of Proliferation:
-
Harvest the cells and stain with a viability dye to exclude dead cells from the analysis.
-
Acquire data on a flow cytometer.
-
Gate on the Teff population and analyze the dilution of the proliferation dye. Each peak of reduced fluorescence intensity represents a cell division.
-
Calculate the percentage of suppression for each Treg:Teff ratio using the following formula: % Suppression = (1 - (Proliferation with Tregs / Proliferation without Tregs)) * 100
Conclusion
Targeting GARP on activated Tregs represents a highly specific and promising strategy for cancer immunotherapy. Preclinical and early clinical data for anti-GARP antibodies demonstrate their potential to inhibit Treg function and enhance anti-tumor responses, particularly in combination with checkpoint inhibitors. Alternative approaches, such as targeting CCR8, also show considerable promise for selectively depleting intratumoral Tregs. GITR agonists and CTLA-4 antagonists have demonstrated the ability to modulate Treg populations, although their clinical efficacy as monotherapies has been modest. Low-dose IL-2 therapy is primarily being explored for its potential to expand Tregs in autoimmune settings.
The choice of therapeutic strategy will likely depend on the specific tumor microenvironment, the desired mechanism of action (e.g., depletion vs. functional inhibition), and the potential for combination with other immunotherapies. The data and protocols presented in this guide are intended to provide a valuable resource for researchers and drug developers working to advance the field of Treg-modulating cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Activity of GITR Agonist Alone or With Nivolumab in Advanced Solid Tumors - The ASCO Post [ascopost.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Novel anti-GARP antibody DS-1055a augments anti-tumor immunity by depleting highly suppressive GARP+ regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Both intratumoral regulatory T cell depletion and CTLA-4 antagonism are required for maximum efficacy of anti-CTLA-4 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of IL-2 therapy to target T regulatory cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. onclive.com [onclive.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Anti-CTLA-4 Immunotherapy Does Not Deplete FOXP3+ Regulatory T Cells (Tregs) in Human Cancers [escholarship.org]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Clinical Response Rates From Interleukin-2 Therapy for Metastatic Melanoma Over 30 Years' Experience: A Meta-Analysis of 3312 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Randomized study of high-dose and low-dose interleukin-2 in patients with metastatic renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GAR Transformylase Across Species: Unveiling Key Differences for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the subtle yet significant variations in enzyme structure and function across different species is paramount for the targeted design of novel therapeutics. This guide provides a detailed comparative study of Glycinamide Ribonucleotide (GAR) Transformylase, a crucial enzyme in the de novo purine biosynthesis pathway, highlighting key differences between human and Escherichia coli orthologs that can be exploited for drug development.
GAR transformylase (GART), also known as phosphoribosylglycinamide formyltransferase, catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to this compound (GAR), producing formylthis compound (fGAR).[1][2] This step is essential for the synthesis of purines, the building blocks of DNA and RNA.[1][3] Consequently, GART has emerged as a promising target for anticancer and antimicrobial agents.[1][4]
Structural and Functional Diversity
While the catalytic mechanism of GART is generally conserved, significant structural and functional differences exist between species. In humans, GART is part of a trifunctional enzyme that also includes this compound synthase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS).[1][5] This large, 110 kDa protein catalyzes three non-consecutive steps in the purine biosynthesis pathway, and this proximity is thought to enhance metabolic flux.[1][5] In contrast, E. coli possesses two distinct, monofunctional GART enzymes encoded by the purN and purT genes.[1][6]
The purN-encoded GART in E. coli is a 23 kDa protein that, like the human enzyme, utilizes 10-formyl-THF as the formyl donor.[2][7] The purT-encoded enzyme, however, represents a non-folate-dependent pathway, utilizing formate and ATP to achieve the same transformation.[8][9] This metabolic flexibility in E. coli underscores a key difference that could be leveraged for the development of species-specific inhibitors.
Although there is a high degree of homology in the active site residues across bacterial, yeast, avian, and human enzymes, subtle structural variations have been identified.[1] These differences, particularly in the folate binding loop, influence substrate and inhibitor binding and can be exploited for the design of selective drugs.[10] For instance, studies have revealed that the human GART structure is the more appropriate template for designing anticancer agents, as insights from the E. coli enzyme do not always translate directly.[10]
Kinetic Parameters: A Quantitative Comparison
The efficiency and substrate affinity of GART vary between species. The following table summarizes key kinetic parameters for human and E. coli GART, providing a basis for comparative analysis.
| Species | Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| Human | GART (trifunctional) | GAR | 1.25 - 55 | - | [2] |
| Human | GART (recombinant domain) | 10-formyl-THF | - | - | [11] |
| E. coli | PurN GART | GAR | Similar to human | - | [12] |
| E. coli | PurN GART | Formyl dideazafolate | Similar to human | ~10x higher than reverse reaction | [12] |
Note: A complete dataset for all kinetic parameters was not available in the reviewed literature. The provided ranges reflect the available data.
Inhibition Profiles: Targeting Species-Specific Vulnerabilities
The development of GART inhibitors has been a major focus of anticancer drug discovery.[13] Folate analogues, such as lometrexol, have shown potent inhibition of GART.[4] However, differences in the inhibitor binding sites between human and E. coli GART suggest that species-specific inhibitors can be developed.
| Inhibitor | Target Species | Ki (nM) | Reference |
| 10-formyl-5,8,10-trideazafolic acid | E. coli | 260 | [14] |
| 10-Formyl-DDACTHF | Human (recombinant) | 14 | [13] |
| 10-CF3CO-DDACTHF | Human (recombinant) | 15 | [13] |
Experimental Protocols
A standardized approach to assaying GART activity is crucial for comparative studies. The following outlines a typical experimental protocol for determining GART kinetic parameters.
Enzyme Kinetics Assay
Objective: To determine the Michaelis-Menten constants (Km) and catalytic rate (kcat) of GAR Transformylase.
Materials:
-
Purified GAR Transformylase from the desired species.
-
This compound (GAR) substrate.
-
10-formyl-5,8-dideazafolate (fDDF) as a stable analogue of 10-formyl-THF.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, with 0.1 M NaCl.
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare a stock solution of the purified enzyme in the assay buffer.
-
Prepare a series of dilutions of the GAR substrate and the fDDF cofactor in the assay buffer.
-
Set up reaction mixtures in a cuvette containing the assay buffer and varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Initiate the reaction by adding the enzyme to the reaction mixture.
-
Monitor the formation of 5,8-dideazafolate at 295 nm (Δε = 18.9 mM-1cm-1) at 25°C.[2]
-
Record the initial velocity of the reaction for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat using the equation kcat = Vmax / [E], where [E] is the enzyme concentration.
Visualizing the Pathway and Experimental Workflow
To better illustrate the context of GAR transformylase and the experimental approach, the following diagrams are provided.
Figure 1: De Novo Purine Biosynthesis Pathway highlighting the role of GAR Transformylase in humans and E. coli.
Figure 2: A generalized workflow for the kinetic analysis of GAR Transformylase.
References
- 1. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]
- 2. Human this compound Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Localization of GAR transformylase in Escherichia coli and mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico analysis of this compound transformylase inhibition by PY873, PY899 and DIA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wikiwand.com [wikiwand.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Cloning and characterization of a new purine biosynthetic enzyme: a non-folate this compound transformylase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formyl phosphate: a proposed intermediate in the reaction catalyzed by Escherichia coli PurT GAR transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structures of human GAR Tfase at low and high pH and with substrate beta-GAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The human this compound transformylase domain: purification, characterization, and kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the kinetic mechanism of Escherichia coli this compound transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asymmetric Synthesis of Inhibitors of this compound Transformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New insights into inhibitor design from the crystal structure and NMR studies of Escherichia coli GAR transformylase in complex with beta-GAR and 10-formyl-5,8,10-trideazafolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GAR Tfase and AICAR Tfase Inhibitors in Purine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The de novo purine biosynthesis pathway, essential for the production of nucleotides required for DNA and RNA synthesis, presents critical targets for therapeutic intervention, particularly in oncology. Among the enzymes in this pathway, glycinamide ribonucleotide transformylase (GAR Tfase) and aminoimidazole-4-carboxamide ribonucleotide (AICAR) Tfase have garnered significant attention as targets for inhibitor development. This guide provides an objective comparison of inhibitors targeting these two key enzymes, supported by experimental data and detailed methodologies.
Introduction to GAR Tfase and AICAR Tfase
GAR Tfase and AICAR Tfase are both folate-dependent enzymes that catalyze formyl transfer reactions in the de novo purine biosynthesis pathway.
-
GAR Tfase (Phosphoribosylglycinamide Formyltransferase) catalyzes the third step in the pathway, the formylation of this compound (GAR) to formylthis compound (FGAR). This is the first of two formyl transfer steps in the synthesis of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2]
-
AICAR Tfase , a domain of the bifunctional enzyme ATIC (aminoimidazole-4-carboxamide ribonucleotide transformylase/IMP cyclohydrolase), catalyzes the ninth step in the pathway. It is responsible for the formylation of AICAR to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR). This is the second and final formyl transfer reaction leading to the formation of IMP.[3][4][5]
Given their crucial roles in nucleotide synthesis, inhibition of either enzyme can lead to the depletion of the purine pool, thereby arresting the proliferation of rapidly dividing cells, such as cancer cells.[6][7][8][9]
Quantitative Comparison of Inhibitors
The following tables summarize the inhibitory potency of selected GAR Tfase and AICAR Tfase inhibitors. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| GAR Tfase Inhibitors | Target | Kᵢ (nM) | IC₅₀ (nM) | Cell Line | Reference |
| 10-CF₃CO-DDACTHF (1) | rhGAR Tfase | 15 | 16 | CCRF-CEM | [10] |
| Compound 12 | rhGAR Tfase | 130 | 40 | CCRF-CEM | [2][10] |
| 10S-3 | rhGAR Tfase | 180 | 50 | CCRF-CEM | [7][9] |
| 10R-3 | rhGAR Tfase | 210 | 80 | CCRF-CEM | [7][9] |
| AICAR Tfase Inhibitors | Target | Kᵢ (µM) | IC₅₀ (µM) | Cell Line | Reference |
| Cappsin 1 (A1B3) | AICAR Tfase | 3.1 | - | - | [11] |
| Compound 12 | rhAICAR Tfase | 46 | - | - | [2][10] |
Key Observations:
-
GAR Tfase inhibitors, such as the folate analogs 10-CF₃CO-DDACTHF and its derivatives, exhibit high potency with Kᵢ and IC₅₀ values in the nanomolar range.[7][9][10]
-
There is a notable selectivity for some GAR Tfase inhibitors. For instance, Compound 12 is a potent inhibitor of rhGAR Tfase (Kᵢ = 130 nM) but shows very modest inhibition of rhAICAR Tfase (Kᵢ = 46 µM).[2][10]
-
AICAR Tfase inhibitors, such as Cappsin 1, have been identified, with some acting through novel mechanisms like disrupting enzyme dimerization.[11]
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors, it is crucial to visualize the de novo purine biosynthesis pathway and the general workflow for evaluating these compounds.
Caption: The de novo purine biosynthesis pathway highlighting the points of inhibition for GAR Tfase and AICAR Tfase inhibitors.
Caption: A generalized workflow for the biochemical and cellular evaluation of GAR Tfase and AICAR Tfase inhibitors.
Experimental Protocols
GAR/AICAR Tfase Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for determining the inhibitory constant (Kᵢ) of a test compound against GAR Tfase or AICAR Tfase.
Materials:
-
Purified recombinant human GAR Tfase or AICAR Tfase (ATIC)
-
GAR or AICAR substrate
-
10-formyl-tetrahydrofolate (10-CHO-THF) cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, a fixed concentration of the substrate (GAR or AICAR), and the cofactor (10-CHO-THF).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the respective wells. Include a control group with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a fixed concentration of the purified enzyme (GAR Tfase or AICAR Tfase) to all wells.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and monitor the increase in absorbance at a specific wavelength (e.g., 295 nm for the conversion of 10-CHO-THF to THF) over a set period (e.g., 2 minutes).
-
Data Analysis: Determine the initial reaction velocities for each inhibitor concentration. The Kᵢ value can then be calculated using a Dixon plot (1/velocity vs. inhibitor concentration) or other appropriate kinetic models.[2][9][10]
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., CCRF-CEM human leukemia cells)
-
Complete cell culture medium
-
Test inhibitor compound
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (cells treated with the solvent used to dissolve the inhibitor) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7][9][12]
Mechanism of Action and Selectivity
A key differentiator between inhibitors is their mechanism of action and selectivity.
-
GAR Tfase Inhibitors: Many potent GAR Tfase inhibitors are folate analogs that are competitive with the cofactor 10-CHO-THF.[9] The development of inhibitors that are highly selective for GAR Tfase over other folate-dependent enzymes, such as AICAR Tfase, dihydrofolate reductase (DHFR), and thymidylate synthase (TS), is a major goal to minimize off-target effects.[13]
-
AICAR Tfase Inhibitors: While some AICAR Tfase inhibitors are also folate analogs, novel mechanisms are being explored. For instance, some inhibitors have been shown to act as noncompetitive, dissociative inhibitors by preventing the requisite dimerization of the ATIC enzyme, offering a unique approach to achieving selectivity.[11]
The AICAR Conundrum: Distinguishing from AMPK Activation
It is critical to distinguish between the inhibition of the enzyme AICAR Tfase and the effects of the molecule AICAR itself. AICAR is an adenosine analog that can be taken up by cells and phosphorylated to ZMP (AICAR monophosphate). ZMP mimics AMP and allosterically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[14][15][16] This activation of AMPK by AICAR has profound effects on various cellular processes, including glucose uptake and fatty acid oxidation, which are independent of the de novo purine synthesis pathway.[16] Therefore, when evaluating compounds related to AICAR, it is essential to determine whether their effects are due to direct inhibition of AICAR Tfase or indirect activation of AMPK.
Conclusion
Both GAR Tfase and AICAR Tfase are validated targets for the development of inhibitors aimed at disrupting de novo purine biosynthesis. While potent inhibitors have been developed for both enzymes, GAR Tfase inhibitors have been more extensively characterized in terms of their high potency and selectivity. The development of AICAR Tfase inhibitors is exploring novel mechanisms of action that could provide a new therapeutic avenue. For researchers and drug development professionals, a thorough understanding of the quantitative performance, experimental evaluation, and specific mechanisms of action of these inhibitors is paramount for the successful development of novel anticancer agents. Future work should focus on obtaining more head-to-head comparative data for a wider range of inhibitors and exploring the clinical potential of these targeted therapies.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]
- 7. benchchem.com [benchchem.com]
- 8. news-medical.net [news-medical.net]
- 9. Asymmetric Synthesis of Inhibitors of this compound Transformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Potent, Nonpolyglutamatable Inhibitor of this compound Transformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of AICAR Tfase inhibitors that disrupt requisite enzyme dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conformationally restricted analogues designed for selective inhibition of GAR Tfase versus thymidylate synthase or dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AICAR, an activator of AMPK, inhibits adipogenesis via the WNT/β-catenin pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The AMPK agonist AICAR inhibits TGF-β1 induced activation of kidney myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Antiviral Nucleoside Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless battle against viral diseases has been significantly shaped by the development of antiviral nucleoside analogues. These compounds, structural mimics of natural nucleosides, have become a cornerstone of antiviral therapy by ingeniously subverting the viral replication machinery. This guide provides a comprehensive comparison of the evolution of these critical therapeutic agents, from the pioneering first-generation drugs to the sophisticated prodrugs of today. We will delve into their mechanisms of action, compare their performance with supporting experimental data, and provide detailed methodologies for key evaluative experiments.
From Simple Mimics to Sophisticated Weapons: A Generational Leap
The journey of antiviral nucleoside analogues can be broadly categorized into distinct generations, each characterized by significant advancements in efficacy, safety, and spectrum of activity.
First-Generation Analogues: The Foundation of Antiviral Therapy
The early pioneers in this class, such as Idoxuridine and Vidarabine (Ara-A) , laid the groundwork for antiviral chemotherapy.[1] However, it was Acyclovir , an acyclic guanosine mimic, that truly revolutionized the field with its high selectivity and potent activity against herpes simplex viruses (HSV-1 and HSV-2).[2] This first generation also brought forth the first effective treatments against HIV, including Zidovudine (AZT) , Didanosine (ddI) , and Zalcitabine (ddC) , which act as chain terminators of the viral reverse transcriptase.[2][3]
Second-Generation Analogues: Expanding the Arsenal
Building on the initial successes, the second generation of nucleoside analogues introduced modifications to the sugar moiety to enhance antiviral activity and overcome limitations of earlier drugs. A significant breakthrough was the development of carbocyclic nucleosides, where a carbon atom replaces the oxygen in the furanose ring, leading to increased metabolic stability.[2] Notable examples include Lamivudine (3TC) and Emtricitabine (FTC) , which feature an oxathiolane sugar and demonstrate potent activity against both HIV and Hepatitis B Virus (HBV).[2] This generation also saw the development of dioxolane analogues with potent anti-HIV activity.[3]
Third-Generation and Beyond: Prodrugs and Broad-Spectrum Agents
A major hurdle for nucleoside analogues is the initial, often inefficient, phosphorylation step required for their activation.[4] The third generation tackled this challenge through innovative prodrug strategies. These strategies involve chemically modifying the nucleoside analogue to enhance its oral bioavailability and intracellular delivery, where it is then converted into its active phosphorylated form.[5][6][7] The "ProTide" approach, for instance, masks the phosphate group, allowing the drug to efficiently enter cells before being metabolized to the active nucleotide.[6] This has led to highly successful drugs like Sofosbuvir for Hepatitis C Virus (HCV) and Tenofovir Alafenamide (TAF) for HIV and HBV.[5][7]
Furthermore, recent research has focused on developing broad-spectrum antiviral nucleoside analogues capable of inhibiting a wide range of viruses, a critical need for combating emerging and re-emerging infectious diseases.[1][8] Compounds like Remdesivir and Favipiravir have shown activity against multiple RNA viruses, including coronaviruses.[4][8]
Mechanism of Action: A Tale of Deception and Termination
The fundamental mechanism of action for most antiviral nucleoside analogues involves a clever deception. They mimic natural nucleosides and are taken up by host or viral enzymes to be converted into their active triphosphate form. This activated analogue then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase.
Once incorporated, these analogues disrupt viral replication through several mechanisms:
-
Obligate Chain Termination: Many analogues, particularly those lacking a 3'-hydroxyl group on the sugar moiety, act as obligate chain terminators. Once incorporated, they prevent the addition of the next nucleotide, bringing viral genome synthesis to a halt.[2][9]
-
Non-Obligate Chain Termination: Some analogues, even with a 3'-hydroxyl group, can still terminate the growing chain. This can occur due to steric hindrance or other structural modifications that prevent the viral polymerase from adding the next nucleotide.[4][9]
-
Lethal Mutagenesis: Certain analogues, like Ribavirin and Favipiravir, can be incorporated into the viral genome and cause an increased rate of mutations during subsequent replication cycles, ultimately leading to a non-viable viral population.[1][9]
-
Inhibition of Viral Polymerase: Some nucleoside analogues can inhibit the viral polymerase without being incorporated into the growing nucleic acid chain.[9]
The intracellular activation of these drugs is a critical step, involving a series of phosphorylation events catalyzed by host or viral kinases.
Comparative Performance of Antiviral Nucleoside Analogues
The following tables provide a comparative overview of the in vitro activity of selected nucleoside analogues against major viral pathogens. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes 50% cell death. The Selectivity Index (SI), calculated as CC50/EC50, is a crucial measure of a drug's therapeutic window, with a higher SI indicating greater selectivity for the viral target.
Table 1: Comparative in vitro Activity against Human Immunodeficiency Virus (HIV-1)
| Nucleoside Analogue | Generation | Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Zidovudine (AZT) | First | Reverse Transcriptase | PBM cells | 0.03[3] | >1000 | >33,333 |
| Didanosine (ddI) | First | Reverse Transcriptase | PBM cells | 0.049[3] | >1000 | >20,408 |
| Zalcitabine (ddC) | First | Reverse Transcriptase | PBM cells | 0.6[3] | >100 | >167 |
| Lamivudine (3TC) | Second | Reverse Transcriptase | PBM cells | 0.001-0.01 | >100 | >10,000 |
| Emtricitabine (FTC) | Second | Reverse Transcriptase | MT-4 cells | 0.0013 | >100 | >76,923 |
| Tenofovir Alafenamide (TAF) | Third (Prodrug) | Reverse Transcriptase | MT-4 cells | 0.005 | >100 | >20,000 |
Table 2: Comparative in vitro Activity against Hepatitis B Virus (HBV)
| Nucleoside Analogue | Generation | Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Lamivudine (3TC) | Second | DNA Polymerase | HepG2 2.2.15 | 0.01-0.1 | >100 | >1,000 |
| Adefovir Dipivoxil | Second | DNA Polymerase | HepG2 2.2.15 | 0.2 | >500 | >2,500 |
| Entecavir | Second | DNA Polymerase | HepG2 2.2.15 | 0.004 | >100 | >25,000 |
| Telbivudine | Second | DNA Polymerase | HepG2 2.2.15 | 0.2 | >100 | >500 |
| Tenofovir Disoproxil Fumarate (TDF) | Second (Prodrug) | DNA Polymerase | HepG2 2.2.15 | 0.8 | >100 | >125 |
| Tenofovir Alafenamide (TAF) | Third (Prodrug) | DNA Polymerase | HepG2 2.2.15 | 0.03 | >10 | >333 |
Table 3: Comparative in vitro Activity against Hepatitis C Virus (HCV)
| Nucleoside Analogue | Generation | Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Ribavirin | First | Multiple | Huh-7 | ~10 | >100 | >10 |
| 2'-C-Methylcytidine | Second | NS5B Polymerase | Huh-7 | 1.23[7] | >100 | >81 |
| Mericitabine | Second (Prodrug) | NS5B Polymerase | Huh-7 | 0.3 | >100 | >333 |
| Sofosbuvir | Third (Prodrug) | NS5B Polymerase | Huh-7 | 0.04-0.09 | >27 | >300 |
Experimental Protocols for Key Assays
The evaluation of antiviral nucleoside analogues relies on a battery of in vitro assays to determine their efficacy and cytotoxicity. Below are detailed methodologies for three fundamental experiments.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound (nucleoside analogue)
-
Control compounds (positive and negative)
-
Cell viability reagent (e.g., Neutral Red, Crystal Violet, or a reagent for measuring ATP content)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound and control compounds in cell culture medium.
-
Treatment and Infection:
-
Remove the growth medium from the cell monolayers.
-
Add the diluted compounds to the wells.
-
Add the virus at a multiplicity of infection (MOI) that causes significant CPE within a few days.
-
Include cell control wells (no virus, no compound) and virus control wells (virus, no compound).
-
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient to observe significant CPE in the virus control wells.
-
Quantification of CPE:
-
Visually inspect the plates under a microscope to assess the degree of cell protection.
-
For quantitative analysis, use a cell viability reagent. For example, with Crystal Violet, fix the cells, stain them, and then solubilize the dye to measure the absorbance, which correlates with the number of viable cells.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.
Plaque Reduction Assay
This assay is considered a gold standard for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
6- or 12-well cell culture plates
-
Complete cell culture medium
-
Test compound (nucleoside analogue)
-
Agarose or methylcellulose overlay medium
-
Formalin for fixing cells
-
Crystal Violet solution for staining
Protocol:
-
Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment and Overlay:
-
Remove the virus inoculum.
-
Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator until plaques are visible.
-
Plaque Visualization and Counting:
-
Fix the cells with formalin.
-
Stain the cell monolayer with Crystal Violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value from the dose-response curve.
Viral Polymerase Inhibition Assay (RNA-Dependent RNA Polymerase - RdRp)
This biochemical assay directly measures the ability of a nucleoside analogue to inhibit the activity of the viral polymerase.
Materials:
-
Recombinant viral polymerase (e.g., SARS-CoV-2 RdRp complex)
-
RNA template and primer
-
Nucleoside triphosphates (NTPs), including a labeled NTP (e.g., biotinylated or fluorescently labeled)
-
Test compound (triphosphate form of the nucleoside analogue)
-
Reaction buffer
-
Detection system (e.g., streptavidin-coated plates and a detection antibody for biotinylated products, or fluorescence plate reader)
Protocol:
-
Reaction Setup:
-
In a microplate, combine the reaction buffer, RNA template/primer, and the triphosphate form of the test nucleoside analogue at various concentrations.
-
-
Enzyme Addition: Initiate the reaction by adding the recombinant viral polymerase to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period to allow for RNA synthesis.
-
Detection of Polymerase Activity:
-
Stop the reaction.
-
Quantify the amount of newly synthesized RNA. If using a biotinylated NTP, the product can be captured on a streptavidin-coated plate and detected with a labeled antibody. If using a fluorescently labeled NTP, the fluorescence intensity can be measured directly.
-
-
Data Analysis: Calculate the percentage of polymerase inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the polymerase activity.
Conclusion
The evolution of antiviral nucleoside analogues is a testament to the power of medicinal chemistry and molecular biology in combating viral diseases. From the first simple mimics to the highly engineered prodrugs of today, each generation has brought significant improvements in potency, safety, and the range of treatable infections. The ongoing development of broad-spectrum agents and novel delivery strategies holds immense promise for addressing the challenges of emerging viral threats and drug resistance. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers dedicated to advancing this critical field of drug discovery.
References
- 1. Comparative activities of several nucleoside analogs against duck hepatitis B virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. profoldin.com [profoldin.com]
- 7. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Engines of Life: A Comparative Guide to Nucleotide Analogues for DNA and RNA Polymerase Analysis
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of DNA and RNA polymerases is paramount. These enzymes are central to genetic information flow and are key targets for antiviral and anticancer therapies.[1][2][3] Nucleotide analogues, synthetic molecules that mimic natural nucleosides, serve as powerful tools to dissect polymerase function, offering insights into catalytic mechanisms, fidelity, and kinetics.[1][2][4] This guide provides a comparative overview of various nucleotide analogues used as probes, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
The Investigator's Toolkit: Types of Nucleotide Analogues
Nucleotide analogues can be broadly categorized based on the site of modification—the sugar, the base, or the phosphate group—and their intended application. These modifications bestow unique properties, allowing them to function as reporters, terminators, or handles for further chemical modification.
Key Classes of Nucleotide Analogue Probes:
| Analogue Type | Examples | Principle of Detection/Action | Primary Applications | Advantages | Limitations |
| Fluorescent Analogues | 2-aminopurine (2-AP), tC, tCO, pyrene nucleobases | The analogue itself is fluorescent, and its emission properties often change upon incorporation into DNA/RNA or interaction with the polymerase.[5][6] | Real-time kinetics, DNA-protein interaction studies, single-molecule studies, high-throughput screening.[5][6] | High sensitivity, allows for real-time measurements, minimal perturbation to DNA structure compared to tethered fluorophores.[6] | Fluorescence can be environmentally sensitive; quantum yields may vary. |
| Chain-Terminating Analogues | Dideoxynucleotides (ddNTPs), Acyclovir, Zidovudine (AZT) | Lack a 3'-hydroxyl group, preventing the formation of a phosphodiester bond and thus terminating DNA/RNA chain elongation.[3][7] | DNA sequencing (Sanger method), antiviral and anticancer drugs.[7][8] | Potent inhibitors of polymerases, well-established applications in sequencing and therapeutics. | Can be toxic to host cells if incorporated by cellular polymerases.[9] |
| "Clickable" Analogues | 5-ethynyl-2'-deoxyuridine (EdU), 5-azidomethyl-2'-deoxyuridine (AmdU) | Contain a bioorthogonal handle (alkyne or azide) that can be covalently linked to a reporter molecule (e.g., a fluorophore or biotin) via a "click" reaction.[10][11][12] | In vivo and in vitro labeling of newly synthesized DNA/RNA, cell proliferation assays, visualizing DNA replication.[10][11] | High specificity and efficiency of the click reaction, can be used in complex biological systems, multiplexing capabilities.[11][12] | Requires a two-step process (incorporation then click reaction), potential for cytotoxicity of the copper catalyst in some click reactions.[12] |
| Biotin-Labeled Analogues | Biotin-dUTP | A biotin molecule is attached to the nucleotide via a linker arm, allowing for detection with streptavidin conjugates. | DNA/RNA labeling for non-radioactive detection in various assays (e.g., FISH, EMSA), affinity purification. | High affinity and specificity of the biotin-streptavidin interaction, versatile detection methods (enzymatic, fluorescent). | The bulky biotin tag can sometimes hinder incorporation by certain polymerases. |
Performance Under the Microscope: Quantitative Data Comparison
The efficiency with which a polymerase incorporates a nucleotide analogue is a critical parameter. This is often quantified by steady-state kinetic parameters, KM (the concentration of the nucleotide at which the reaction rate is half of Vmax) and Vmax (the maximum rate of the reaction). The ratio Vmax/KM represents the catalytic efficiency of the polymerase for that specific analogue.
Table 1: Kinetic Parameters for Incorporation of Fluorescent Nucleotide Analogues by Klenow Fragment
| Nucleotide Analogue | Templating Base | KM (µM) | Vmax (relative units) | Catalytic Efficiency (Vmax/KM) |
| dCTP | G | 2.6 ± 0.5 | 0.44 ± 0.02 | 0.17 |
| dtCTP | G | 0.5 ± 0.1 | 0.43 ± 0.01 | 0.86 |
| dtCOTP | G | 1.1 ± 0.2 | 0.41 ± 0.01 | 0.37 |
Data adapted from a study on the incorporation of tC and tCO by the Klenow fragment of E. coli DNA polymerase I.[6] The results show that dtCTP is incorporated approximately five times more efficiently than the natural dCTP opposite a guanine template base.
Table 2: Comparison of Fluorescent Nucleobase Analogues
| Fluorescent Analogue | Key Features | Common Applications |
| 2-aminopurine (2-AP) | Fluorescent adenine analogue; quantum yield is highly sensitive to its local environment (e.g., base stacking). | Probing DNA conformation, DNA-protein interactions, and polymerase dynamics. |
| tC (1,3-diaza-2-oxo-phenothiazine) | Bright, environmentally sensitive cytosine analogue; high quantum yield.[6] | Real-time polymerase assays, single-molecule fluorescence studies.[6] |
| tCO (1,3-diaza-2-oxo-phenoxazine) | An oxo-homolog of tC, also a bright cytosine analogue.[6] | Similar applications to tC, providing an alternative probe with different spectral properties.[6] |
| Pyrene deoxynucleoside | A large, polycyclic aromatic hydrocarbon that can act as a fluorescent base surrogate.[5] | Probing abasic sites in DNA, studying DNA polymerase insertion and extension past damaged sites.[5] |
Visualizing the Mechanisms
Diagrams created using the DOT language provide clear visual representations of the experimental workflows and molecular interactions involved in using nucleotide analogues as probes.
Caption: General mechanism of nucleotide analogues as probes for polymerase activity.
Caption: Workflow for a single-nucleotide incorporation assay using a fluorescent analogue.
Caption: The "Click" chemistry approach for labeling nucleic acids with nucleotide analogues.
In the Lab: Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable data. Below are generalized methods for key experiments involving nucleotide analogues.
Protocol 1: Single-Nucleotide Incorporation Assay with Fluorescent Analogues
This protocol is designed to measure the incorporation of a single fluorescent nucleotide analogue into a primer-template DNA duplex by a DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., Klenow Fragment)
-
HPLC-purified primer and template oligonucleotides
-
Fluorescent nucleotide analogue (e.g., dtCTP) and corresponding natural nucleotide (dCTP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Quench buffer (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Fluorescence gel scanner
Methodology:
-
Primer-Template Annealing: Anneal the primer to the template DNA by mixing equimolar amounts in annealing buffer, heating to 95°C for 5 minutes, and slowly cooling to room temperature.
-
Reaction Setup: Prepare a reaction master mix containing the annealed primer-template DNA, DNA polymerase, and reaction buffer. Aliquot the master mix into separate tubes.
-
Initiation: Start the reaction by adding a specific concentration of the fluorescent nucleotide analogue (or natural dNTP for control) to the reaction tubes and incubate at the optimal temperature for the polymerase.
-
Time Course and Quenching: At various time points (e.g., 0, 15, 30, 60, 120 seconds), stop the reaction by adding an aliquot of the reaction mixture to a tube containing quench buffer.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel. Run the gel until the primer and product bands are well-separated.
-
Visualization and Quantification: Scan the gel using a fluorescence imager with appropriate excitation and emission filters. Quantify the intensity of the product bands at each time point to determine the initial reaction rates.
-
Data Analysis: Plot the product formation over time to determine the rate of incorporation. Repeat the experiment with varying nucleotide concentrations to determine KM and Vmax.
Protocol 2: Labeling of Newly Synthesized DNA using "Clickable" Nucleotides
This protocol describes the detection of DNA replication in vitro using a "clickable" nucleotide analogue like 3-ethynyl-5-nitroindolyl-2'-deoxyribose-5'-triphosphate (3-Eth-5-NITP).[10]
Materials:
-
DNA template containing a lesion (e.g., an abasic site) and a 32P-radiolabeled primer
-
DNA polymerase
-
"Clickable" nucleotide analogue (e.g., 3-Eth-5-NITP)
-
Click reaction components: fluorescent azide, copper(I) source (e.g., CuSO4 and sodium ascorbate)
-
Denaturing polyacrylamide gel
Methodology:
-
Incorporation Reaction:
-
Click Reaction:
-
To the cooled reaction mixture, add the fluorescent azide, CuSO4, and a reducing agent like sodium ascorbate to catalyze the click reaction.
-
Incubate at room temperature to allow for the covalent attachment of the fluorophore.
-
-
Analysis:
-
Separate the reaction products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the products using both phosphorimaging (for the 32P label) and fluorescence scanning to confirm the incorporation and subsequent labeling of the DNA.
-
Alternatives and Concluding Remarks
While nucleotide analogues are incredibly versatile, other methods exist for studying polymerase activity. Traditional assays often use radiolabeled dNTPs (e.g., [α-32P]dGTP) to quantify incorporation.[13] While highly sensitive, these methods involve hazardous materials and are not amenable to real-time measurements. Real-time PCR-based assays can also monitor polymerase activity but typically do not provide the same level of mechanistic detail as single-nucleotide incorporation studies.
Nucleotide analogues remain an indispensable part of the toolkit for researchers in molecular biology and drug development.[1][2] The continued development of novel analogues with improved photophysical properties, enhanced incorporation efficiencies, and novel functionalities will undoubtedly lead to new discoveries in the fundamental mechanisms of DNA and RNA polymerases and aid in the design of more effective therapeutic agents.[4][5]
References
- 1. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Nucleotide analogues as probes for DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent nucleobases as tools for studying DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly efficient incorporation of the fluorescent nucleotide analogs tC and tCO by Klenow fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleotide and nucleoside-based drugs: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the differences between PCR and DNA sequencing? | AAT Bioquest [aatbio.com]
- 9. biorxiv.org [biorxiv.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
Comparative Genomics of De Novo Purine Biosynthesis: A Guide for Researchers and Drug Development
A comprehensive analysis of the de novo purine biosynthesis pathway across the domains of life reveals key differences in gene organization, enzyme structure, and regulation. These variations present opportunities for the development of targeted therapeutics, particularly in the realm of antimicrobial agents. This guide provides an in-depth comparison of the pathway, supported by quantitative data, detailed experimental protocols, and visual representations to aid researchers, scientists, and drug development professionals in their understanding and exploration of this fundamental metabolic process.
The de novo synthesis of purine nucleotides is a highly conserved and essential pathway responsible for producing the building blocks of DNA and RNA, as well as key molecules for cellular energy and signaling.[1][2] The pathway begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and culminates in the synthesis of inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[2][3] While the core biochemical steps are largely conserved, comparative genomic analyses have unveiled significant divergences in the genetic and enzymatic machinery across bacteria, archaea, and eukaryotes.[4][5]
Key Differences Across Domains of Life
A major distinguishing feature of de novo purine biosynthesis lies in the organization and structure of the enzymes involved. In many prokaryotes, the pathway is catalyzed by a series of monofunctional enzymes encoded by individual genes.[6] In contrast, eukaryotes, including humans, exhibit a greater prevalence of gene fusion events, where multiple catalytic domains are encoded within a single polypeptide chain.[4][7] This fusion is thought to enhance metabolic efficiency through substrate channeling.[7]
Archaea display the most variability in the pathway, with some species lacking genes for certain canonical enzymes, suggesting the presence of non-homologous isofunctional enzymes that perform the same biochemical reaction.[5][8]
A notable feature in human cells is the dynamic assembly of the de novo purine biosynthetic enzymes into a multi-enzyme complex known as the purinosome .[6][7] This complex is thought to form under conditions of high purine demand to increase the efficiency of the pathway by channeling metabolic intermediates.[6][7]
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize key quantitative data related to the de novo purine biosynthesis pathway across representative organisms from the three domains of life.
Table 1: Presence and Absence of De Novo Purine Biosynthesis Genes
This table illustrates the distribution of genes encoding the core enzymes of the de novo purine biosynthesis pathway. The presence of a gene is indicated by a "+", its absence by a "-", and variations or fusions are noted.
| Gene (E. coli nomenclature) | Enzyme Commission (EC) Number | Escherichia coli (Bacteria) | Saccharomyces cerevisiae (Eukaryote) | Methanocaldococcus jannaschii (Archaea) | Homo sapiens (Eukaryote) | Notes |
| purF | 2.4.2.14 | + | + | + | + | Amidophosphoribosyltransferase |
| purD | 6.3.4.13 | + | + (ADE5,7) | + | + (GART) | Glycinamide ribonucleotide synthetase |
| purN | 2.1.2.2 | + | + (ADE5,7) | - | + (GART) | This compound formyltransferase |
| purL | 6.3.5.3 | + | + (ADE6) | + | + (PFAS) | Formylglycinamidine ribonucleotide synthetase |
| purM | 6.3.3.1 | + | + (ADE5,7) | + | + (GART) | Aminoimidazole ribonucleotide synthetase |
| purE | 4.1.1.21 | + | + (ADE2) | + | + (PAICS) | Phosphoribosylaminoimidazole carboxylase |
| purK | 6.3.4.18 | + | - | + | - | Phosphoribosylaminoimidazole-succinocarboxamide synthetase (bacterial/archaeal type) |
| purC | 6.3.2.6 | + | + (ADE1) | + | + (PAICS) | Phosphoribosylaminoimidazole-succinocarboxamide synthetase |
| purB | 4.3.2.2 | + | + (ADE13) | + | + (ADSL) | Adenylosuccinate lyase |
| purH (AICARFT) | 2.1.2.3 | + | + (ADE16) | + | + (ATIC) | AICAR formyltransferase |
| purH (IMPCH) | 3.5.4.10 | + | + (ADE17) | + | + (ATIC) | IMP cyclohydrolase |
Data compiled from KEGG and BioCyc databases.[9][10][11][12]
Table 2: Comparative Enzyme Kinetic Parameters
This table presents a comparison of the Michaelis constant (Km) for key enzymes in the de novo purine biosynthesis pathway, highlighting differences in substrate affinity across species.
| Enzyme | Organism | Substrate | Km (µM) |
| Amidophosphoribosyltransferase (PurF) | Escherichia coli | PRPP | 150 |
| Bacillus subtilis | PRPP | 230 | |
| Homo sapiens | PRPP | 330 | |
| IMP Dehydrogenase (GuaB) | Escherichia coli | IMP | 14 |
| Homo sapiens (Type II) | IMP | 10 | |
| Cryptococcus neoformans | IMP | 25 |
Data sourced from the BRENDA enzyme database.[13][14] Lower Km values indicate a higher affinity of the enzyme for its substrate.
Experimental Protocols: Methodologies for Pathway Analysis
This section provides detailed protocols for key experiments used in the comparative study of the de novo purine biosynthesis pathway.
Metabolic Flux Analysis using Stable Isotope Tracers
This method quantifies the flow of metabolites through the purine synthesis pathway.
Objective: To determine the relative contribution of the de novo synthesis pathway to the total purine nucleotide pool.
Methodology:
-
Cell Culture and Isotope Labeling:
-
Culture cells of interest (e.g., bacterial, yeast, or mammalian cell lines) in their respective standard growth media.
-
For the labeling experiment, switch the cells to a medium containing a stable isotope-labeled precursor for purine synthesis, such as 15N-glutamine or 13C-glycine.[15][16]
-
Incubate the cells for various time points to allow for the incorporation of the labeled precursor into the purine nucleotides.
-
-
Metabolite Extraction:
-
At each time point, rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Develop a quantitative method using authentic standards for each purine metabolite of interest.
-
-
Data Analysis:
Immunofluorescence Detection of Purinosomes
This protocol outlines the steps to visualize the formation of purinosome complexes in mammalian cells.[1][18]
Objective: To determine the subcellular localization and formation of purinosomes in response to purine depletion.
Methodology:
-
Cell Culture and Treatment:
-
Seed adherent mammalian cells (e.g., HeLa cells) on glass coverslips in a purine-rich medium.
-
To induce purinosome formation, switch the cells to a purine-depleted medium for a specified period (e.g., 2-4 hours).
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate the cells with primary antibodies raised against two different de novo purine biosynthesis enzymes (e.g., rabbit anti-PFAS and mouse anti-GART) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a confocal fluorescence microscope. Colocalization of the two fluorescent signals in distinct puncta indicates the formation of purinosomes.[1][18]
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key aspects of the de novo purine biosynthesis pathway and a typical comparative genomics workflow.
Caption: De novo purine biosynthesis pathways in prokaryotes and eukaryotes.
Caption: A typical workflow for the comparative genomics of a metabolic pathway.
Conclusion and Future Directions
The comparative genomic analysis of the de novo purine biosynthesis pathway provides valuable insights into the evolution of this fundamental metabolic route and highlights key differences that can be exploited for therapeutic purposes. The variations in enzyme structure, gene organization, and the existence of unique features like the purinosome offer a rich landscape for the design of selective inhibitors. Future research should focus on the functional characterization of novel enzymes in this pathway, particularly in pathogenic organisms, and further elucidation of the regulatory mechanisms governing purinosome assembly and disassembly. Such knowledge will be instrumental in the development of next-generation antimicrobial and anticancer drugs targeting purine metabolism.
References
- 1. Detecting Purinosome Metabolon Formation with Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine metabolism - Wikipedia [en.wikipedia.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Surveying purine biosynthesis across the domains of life unveils promising drug targets in pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purine biosynthesis in archaea: variations on a theme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purine nucleotides de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purine biosynthesis in archaea: variations on a theme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KEGG PATHWAY: Purine metabolism - Homo sapiens (human) [kegg.jp]
- 10. KEGG PATHWAY: Purine metabolism [kegg.jp]
- 11. PathBank [pathbank.org]
- 12. academic.oup.com [academic.oup.com]
- 13. genexplain.com [genexplain.com]
- 14. BRENDA, enzyme data and metabolic information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detecting Purinosome Metabolon Formation with Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. usbio.net [usbio.net]
- 20. Immunofluorescence - Alsford Lab [blogs.lshtm.ac.uk]
A Comparative Guide to Purine Synthesis: De Novo vs. Salvage Pathways
In the complex landscape of cellular metabolism, the synthesis of purines is a critical process, providing the essential building blocks for nucleic acids, energy currency in the form of ATP and GTP, and vital signaling molecules.[1] Cells employ two primary routes for the production of purine nucleotides: the energy-intensive de novo synthesis pathway and the more efficient salvage pathway.[1][2] An in-depth understanding of the distinctions, regulation, and interplay between these pathways is paramount for researchers, scientists, and drug development professionals, particularly in fields like oncology and immunology where these pathways are often therapeutic targets.[2][3]
The de novo pathway, predominant in the liver, constructs purine rings from simple precursors such as amino acids, bicarbonate, and formate.[1] This multi-step, energy-consuming process is crucial for rapidly proliferating cells that have a high demand for nucleotides.[2][4] In contrast, the salvage pathway recycles pre-existing purine bases and nucleosides derived from the diet or the breakdown of nucleic acids.[1][5] This pathway is significantly more energy-efficient and is vital for maintaining nucleotide pools in most tissues, especially in those with limited capacity for de novo synthesis like the brain and bone marrow.[6][7] While traditionally it was believed that proliferating cells rely on de novo synthesis and differentiated tissues favor salvage, recent studies show that many tumors actively use both pathways to maintain their purine pools.[4][8][9]
Quantitative Comparison: De Novo vs. Salvage Pathway
The fundamental differences in starting materials, energy expenditure, and complexity between the two pathways are summarized below.
| Feature | De Novo Purine Synthesis | Purine Salvage Pathway |
| Starting Materials | Phosphoribosyl pyrophosphate (PRPP), amino acids (glycine, glutamine, aspartate), CO₂, and one-carbon units.[2][6] | Pre-formed purine bases (adenine, guanine, hypoxanthine) and nucleosides from intracellular turnover or diet.[1][2] |
| Energy Cost | High; metabolically costly, consuming at least 6 high-energy phosphate bonds (ATP) per purine synthesized.[4][10] | Low; highly energy-efficient, consuming only 1 ATP molecule per purine molecule recycled.[4] |
| Pathway Length | Long and complex, involving 10 enzymatic steps to synthesize the precursor Inosine Monophosphate (IMP).[4][11] | Short and direct, typically requiring only one or two enzymatic steps to form a nucleotide.[2] |
| Key Regulatory Enzymes | Amidophosphoribosyltransferase (PRPP Amidotransferase) catalyzes the first committed and rate-limiting step.[12][13] | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and Adenine phosphoribosyltransferase (APRT).[14][15] |
| Primary Site of Activity | The liver is the primary site of activity for the entire body.[1] | Occurs in all tissues, but is especially critical in the brain, bone marrow, and erythrocytes where de novo synthesis is limited or absent.[6][7] |
| Cellular State Preference | Traditionally associated with rapidly proliferating cells (e.g., cancer cells, embryonic tissue).[4][8] | Predominantly used by quiescent, differentiated cells, but also crucial for tumor metabolism.[4][8][16] |
Visualizing the Pathways
The following diagrams illustrate the distinct workflows of the de novo and salvage purine synthesis pathways.
Caption: The multi-step de novo pathway for purine synthesis.
Caption: The efficient purine salvage and recycling pathway.
Experimental Protocols
Studying the relative contributions and regulation of the de novo and salvage pathways is crucial for understanding cellular metabolism and for drug development. Below are key experimental methodologies used to investigate these pathways.
Stable Isotope Tracer Analysis
This method quantifies the metabolic flux, or the rate of metabolite conversion, through the purine synthesis pathways within intact cells or in vivo.[1][9]
-
Objective: To determine the relative contribution of de novo synthesis versus salvage pathways to the total purine nucleotide pool.
-
Methodology:
-
Cell Culture: Cells are cultured in a specialized medium containing a stable isotope-labeled precursor. For de novo synthesis, this is typically ¹³C-glycine or ¹⁵N-glutamine.[1] For the salvage pathway, labeled purine bases like ¹⁵N₅-adenine are used.[4]
-
Treatment: Cells are treated with a test compound or a vehicle control for a defined period.
-
Metabolite Extraction: At various time points, metabolites are rapidly extracted from the cells, typically using a cold methanol/water solution to quench metabolic activity.
-
Analysis: The extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer detects the mass shift in purine nucleotides (IMP, AMP, GMP) caused by the incorporation of the heavy isotopes.[17]
-
Data Interpretation: The rate and extent of isotope incorporation reveal the activity of the respective pathway. A high incorporation of ¹⁵N from glutamine indicates active de novo synthesis, while high incorporation from ¹⁵N₅-adenine indicates active salvage.[4]
-
In Vitro Enzyme Activity and Inhibition Assay
This protocol directly measures the activity of a specific, purified enzyme from either pathway and assesses how a compound inhibits its function.[1]
-
Objective: To determine if a test compound directly inhibits a key enzyme in purine synthesis (e.g., IMP dehydrogenase, HGPRT) and to calculate its potency (IC₅₀).
-
Methodology:
-
Enzyme Purification: A recombinant human version of the target enzyme is expressed and purified.[1]
-
Assay Setup: The purified enzyme is incubated in a reaction buffer containing its specific substrate(s) (e.g., IMP and NAD⁺ for IMP dehydrogenase) and varying concentrations of the test compound.
-
Reaction Monitoring: The rate of product formation is measured over time. This can be done using various detection methods, such as spectrophotometry (measuring the change in absorbance as NADH is produced) or High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and product.[1]
-
Data Analysis: The initial reaction rates at each inhibitor concentration are plotted. The IC₅₀ value, which is the concentration of the compound that inhibits enzyme activity by 50%, is then calculated from this curve.[1]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that a drug candidate directly binds to its intended protein target within the complex environment of a living cell.
-
Objective: To confirm the direct binding of a compound to a target purine synthesis enzyme in a cellular context.[1]
-
Methodology:
-
Treatment: Intact cells are treated with either the test compound or a vehicle control.
-
Heating: The treated cells are heated to various temperatures, creating a temperature gradient. Protein binding by a ligand (the drug) typically increases its thermal stability.
-
Cell Lysis and Separation: Cells are lysed, and the soluble protein fraction is separated from the aggregated (denatured) proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, usually by Western blot.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates that the compound has bound to and stabilized the target protein.[1]
-
Clinical and Therapeutic Relevance
The distinct roles and regulation of the purine synthesis pathways make them critical targets in medicine.
-
Drug Development: Inhibitors of de novo purine synthesis are widely used in chemotherapy and as immunosuppressants.[3][18] For instance, methotrexate targets an enzyme in the folate pathway, depleting the one-carbon units necessary for de novo synthesis.[4] Mycophenolate mofetil and ribavirin inhibit IMP dehydrogenase, a key enzyme in the synthesis of GMP from IMP, thereby blocking the proliferation of lymphocytes.[18][19] The reliance of many tumors on both pathways suggests that simultaneously targeting de novo and salvage pathways could be an effective anti-cancer strategy.[9]
-
Genetic Disorders: Defects in the salvage pathway can lead to severe diseases. Lesch-Nyhan syndrome is a devastating X-linked disorder caused by a deficiency in the HGPRT enzyme.[20][21] The inability to salvage hypoxanthine and guanine leads to their degradation into uric acid and an over-accumulation of PRPP, which drives excessive de novo purine synthesis, resulting in hyperuricemia, gout, and severe neurological dysfunction.[21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitors of de novo nucleotide biosynthesis as drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 6. differencebetween.com [differencebetween.com]
- 7. De novo and salvage pathway of purines | PDF [slideshare.net]
- 8. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nts.prolekare.cz [nts.prolekare.cz]
- 12. Purine Synthesis | Nucleotide Synthesis | USMLE Strike [usmlestrike.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. microbenotes.com [microbenotes.com]
- 15. Purine metabolism - Wikipedia [en.wikipedia.org]
- 16. De novo and salvage purine synthesis pathways across tissues and tumors. - DKFZ [inrepo02.dkfz.de]
- 17. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]
- 20. Purine Salvage Mnemonic for USMLE [pixorize.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
A Comparative Guide to GAR Transformylase Isoenzymes in E. coli: PurN and PurT
For Researchers, Scientists, and Drug Development Professionals
In the intricate network of bacterial metabolism, the de novo purine biosynthesis pathway is a cornerstone for cellular growth and proliferation. The third step of this vital pathway, the formylation of glycinamide ribonucleotide (GAR) to formylthis compound (FGAR), is catalyzed by GAR transformylase. Uniquely, Escherichia coli possesses two distinct isoenzymes for this reaction: PurN and PurT. This guide provides a comprehensive comparison of these two enzymes, delving into their biochemical properties, regulation, and physiological roles, supported by experimental data and detailed protocols.
At a Glance: Key Differences Between PurN and PurT
| Feature | PurN (GAR Transformylase N) | PurT (GAR Transformylase T) |
| Formyl Donor | 10-formyltetrahydrofolate (10-formyl-THF) | Formate |
| Energy Requirement | None | ATP |
| Gene | purN | purT |
| Regulation | Constitutively expressed at a low level | Repressed by the PurR repressor in the presence of purines |
| Physiological Role | Primary enzyme under standard laboratory growth conditions | Functions under conditions of formate excess or when the folate pathway is limiting |
Biochemical and Kinetic Properties
While comprehensive side-by-side kinetic data under identical conditions are scarce in the literature, individual studies provide insights into the catalytic efficiencies of PurN and PurT.
PurN utilizes the folate coenzyme 10-formyl-THF as the formyl donor in a reaction that does not require ATP. A detailed kinetic analysis of E. coli PurN revealed a random sequential kinetic mechanism. The forward reaction (FGAR synthesis) is approximately 10-fold faster than the reverse reaction, although the Michaelis constants (Km) for the respective substrates in both directions are similar[1]. This suggests that under physiological conditions, the reaction strongly favors the synthesis of FGAR.
Table 1: Comparison of Biochemical Properties
| Parameter | PurN | PurT |
| Substrates | GAR, 10-formyl-THF | GAR, Formate, ATP |
| Products | FGAR, Tetrahydrofolate | FGAR, ADP, Phosphate |
| Kinetic Mechanism | Random sequential | Involves a formyl phosphate intermediate |
Genetic Regulation and Expression
The expression of the genes encoding these two isoenzymes, purN and purT, is differentially regulated, allowing E. coli to adapt to varying metabolic states.
The pur regulon, which includes most genes involved in de novo purine biosynthesis, is under the negative control of the PurR repressor . The activity of PurR is allosterically modulated by the binding of purine corepressors, hypoxanthine or guanine. When purine levels are high, the PurR-corepressor complex binds to a conserved 16-base-pair operator sequence (the PUR box) within the promoter region of the target genes, leading to transcriptional repression.
The expression of PurT is tightly controlled by this PurR-mediated repression. In the presence of excess purines, the purT gene is significantly downregulated[3]. This ensures that the energetically more expensive PurT-catalyzed reaction is only active when necessary.
Conversely, the regulation of PurN is less stringent and it is generally considered to be expressed at a basal level under most conditions.
Proteomic and transcriptomic studies of E. coli under various growth conditions, such as aerobic versus anaerobic environments and different carbon sources, have provided a global view of gene expression. Analysis of these datasets can offer clues about the differential expression of purN and purT. For instance, under anaerobic conditions where formate may be more readily available from pyruvate metabolism, an upregulation of purT expression could be anticipated, especially in purine-limiting environments. However, direct and specific comparative studies on the expression of purN and purT under a wide range of defined conditions are needed to fully elucidate their respective physiological roles.
Physiological Significance
The existence of two GAR transformylase isoenzymes in E. coli highlights the metabolic flexibility of this bacterium. Strains with mutations in either purN or purT alone are generally prototrophic for purines, indicating that either enzyme can fulfill the requirement for FGAR synthesis. However, a double mutant lacking both purN and purT is auxotrophic for purines, confirming their redundant yet essential function[3].
The primary role of PurN is likely to sustain purine biosynthesis under standard growth conditions where the folate pathway is fully functional.
PurT provides a bypass to this folate-dependent step. This is particularly advantageous under conditions where the folate pool might be limited or when formate is abundant. For example, under anaerobic conditions, pyruvate formate-lyase generates formate from pyruvate, potentially increasing the intracellular formate concentration and favoring the PurT-catalyzed reaction. The enzyme 10-formyltetrahydrofolate hydrolase, encoded by purU, can also generate formate from 10-formyl-THF, further linking the two pathways[4].
Experimental Protocols
Overexpression and Purification of His-tagged PurN and PurT
This protocol describes a general method for the expression and purification of N-terminally His-tagged PurN and PurT from E. coli.
a. Cloning:
-
The purN and purT genes are amplified from E. coli genomic DNA by PCR using primers that introduce restriction sites for cloning into a pET expression vector containing an N-terminal His6-tag.
-
The PCR products and the pET vector are digested with the corresponding restriction enzymes, ligated, and transformed into a suitable cloning strain (e.g., DH5α).
-
Plasmids from positive clones are sequenced to verify the integrity of the insert.
b. Expression:
-
The verified expression plasmid is transformed into an expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking to an OD600 of 0.6-0.8.
-
Protein expression is induced by the addition of IPTG to a final concentration of 0.5-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours or overnight with shaking to enhance the solubility of the recombinant protein.
c. Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation to remove cell debris.
-
The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
-
The His-tagged protein is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
The purity of the eluted fractions is assessed by SDS-PAGE.
-
Fractions containing the pure protein are pooled and dialyzed against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
GAR Transformylase Activity Assay
This spectrophotometric assay is adapted for measuring the activity of both PurN and PurT.
a. For PurN:
-
The reaction mixture contains 100 mM Tris-HCl (pH 7.5), 10 mM 2-mercaptoethanol, 50 mM KCl, 10 mM MgCl2, 0.5 mM GAR, and 0.2 mM 10-formyl-THF.
-
The reaction is initiated by the addition of the purified PurN enzyme.
-
The increase in absorbance at 298 nm is monitored, which corresponds to the formation of tetrahydrofolate (ε = 21.2 mM⁻¹cm⁻¹).
b. For PurT:
-
The reaction mixture contains 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 20 mM sodium formate, 5 mM ATP, and 0.5 mM GAR.
-
The reaction is initiated by the addition of the purified PurT enzyme.
-
The production of ADP can be coupled to the oxidation of NADH using a pyruvate kinase/lactate dehydrogenase coupled assay. The decrease in absorbance at 340 nm due to NADH oxidation is monitored (ε = 6.22 mM⁻¹cm⁻¹).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Alternative pathways for GAR formylation in E. coli.
Caption: Regulation of purT gene expression by the PurR repressor.
Caption: Workflow for His-tagged protein purification.
References
- 1. researchgate.net [researchgate.net]
- 2. From coarse to fine: the absolute Escherichia coli proteome under diverse growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transition of an Anaerobic Escherichia coli Culture to Aerobiosis: Balancing mRNA and Protein Levels in a Demand-Directed Dynamic Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyltetrahydrofolate hydrolase, a regulatory enzyme that functions to balance pools of tetrahydrofolate and one-carbon tetrahydrofolate adducts in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Glycinamide Ribonucleotide: A Comprehensive Safety and Operations Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like glycinamide ribonucleotide (GAR) is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of GAR, ensuring the protection of personnel and the environment.
Immediate Safety Protocols & Handling
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.[3]
-
Lab Coat: A lab coat is mandatory to protect from splashes.[4]
Work should be conducted in a well-ventilated area, and all procedures should be performed carefully to minimize the creation of splashes or aerosols.[4][5]
Step-by-Step Disposal Procedure for this compound
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) and must be managed through an institution's Environmental Health and Safety (EHS) program.[2][6] Never dispose of chemical waste in the regular trash or down the sewer system without explicit written permission from EHS.[6][7]
Step 1: Waste Identification and Segregation
-
Designate as Chemical Waste: Treat all this compound, whether in solid form or solution, as chemical waste.
-
Segregate Incompatibles: Store GAR waste separately from other incompatible waste streams, such as strong acids or bases, to prevent unintended reactions.[8]
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container:
-
Label the Container Immediately:
Step 3: Waste Accumulation and Storage
-
Keep Containers Closed: Always keep the waste container sealed, except when adding waste.[2][8]
-
Secondary Containment: Store the sealed hazardous waste container within a larger, secondary containment bin to prevent the spread of material in case of a leak.[8]
-
Designated Storage Area: Keep the waste in a designated, secure area in the laboratory, away from general work areas.
Step 4: Arranging for Disposal
-
Complete a Waste Information Form: Fill out your institution's hazardous waste disposal form, listing each chemical and its quantity.[6]
-
Schedule a Pickup: Submit the completed form to your EHS office to arrange for the collection of the waste. Laboratory personnel should not transport hazardous waste themselves.[10]
Step 5: Disposal of Empty Containers
-
Triple-Rinse Procedure: An empty container that held this compound must be triple-rinsed with an appropriate solvent (such as water) to remove all residues.[9][10]
-
Collect Rinsate: The rinsate (the solvent from rinsing) must be collected and disposed of as hazardous chemical waste.[9][10]
-
Final Disposal: After triple-rinsing and air-drying, deface the original chemical label on the empty container. It can then typically be disposed of in the regular trash.[9][10]
Data Presentation: Hazardous Waste Labeling Requirements
Properly labeling chemical waste is a critical step for safety and compliance. The following table summarizes the essential information required on a hazardous waste tag, based on standard EHS guidelines.[6]
| Information Required | Description | Example |
| Full Chemical Name | List the full, common name of each constituent. No abbreviations, formulas, or ditto marks. | "this compound Solution" |
| Quantity/Concentration | For mixtures, list the percentage or volume of each component. | "95% Water, 5% this compound" |
| Hazard Pictograms | Check the appropriate boxes for the hazards associated with the waste (e.g., corrosive, flammable, toxic). | Check applicable hazard symbols. |
| Generator Information | The name and contact number of the Principal Investigator or responsible person. | "Dr. Jane Doe, x5-1234" |
| Location of Generation | The building and room number where the waste was generated. | "Building C, Room 204" |
| Date of Generation | The date the container was first used for waste accumulation. | "2025-12-23" |
| "Hazardous Waste" Statement | The words "Hazardous Waste" must be clearly visible on the label. | "HAZARDOUS WASTE" |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final collection by EHS.
Caption: Workflow for the safe disposal of this compound (GAR) waste.
References
- 1. neb.com [neb.com]
- 2. pfw.edu [pfw.edu]
- 3. indofinechemical.com [indofinechemical.com]
- 4. ethz.ch [ethz.ch]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
- 8. Safety | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Glycinamide Ribonucleotide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Glycinamide ribonucleotide (GAR). The following procedures are based on best practices for handling similar chemical compounds and general laboratory safety protocols, as a specific Safety Data Sheet (SDS) for this compound was not identified.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1] | Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1] Contact lenses should be avoided if possible, as they can absorb and concentrate irritants.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Select gloves based on an evaluation of potential hazards, duration of use, and physical conditions of the workplace.[1] Regularly change gloves, with recommendations varying from every 30 to 60 minutes, or immediately if contaminated or damaged.[3][4] |
| Body Protection | Laboratory coat and close-toed footwear. | Protective clothing must be selected based on the hazards present.[1] Ensure lab coat sleeves overlap with gloves.[4] |
| Respiratory Protection | Use in a well-ventilated area. A dust mask (e.g., N-95 or N-100) is recommended, especially when handling powders. | Operations with volatile compounds or significant dust generation should be carried out under a functioning fume hood.[5] |
Safe Handling and Operational Plan
Adherence to proper handling procedures is critical to prevent contamination and accidental exposure.
Procedural Steps for Safe Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace by ensuring it is clean and uncluttered. Locate the nearest emergency equipment, such as an eyewash station and safety shower.[5][6]
-
Handling the Compound:
-
After Handling:
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do.[1][2] Seek medical attention if irritation persists.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1][8] Seek medical advice if skin irritation occurs.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][8] If the person feels unwell, call a poison center or doctor.[1][2] |
| Ingestion | Clean mouth with water and get medical attention.[8] |
Spill and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Cleanup:
-
Decontamination: Wash the spill area thoroughly with water.[2]
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1]
-
Do not allow the product to enter drains, other waterways, or soil.[1]
-
Place waste in sealed, properly labeled containers.[2]
Decision Tree for Spill Response
Caption: Decision-making process for responding to a this compound spill.
References
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pppmag.com [pppmag.com]
- 4. Laboratory Safety — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 5. farmacja.cm.uj.edu.pl [farmacja.cm.uj.edu.pl]
- 6. amsec.wwu.edu [amsec.wwu.edu]
- 7. ehs.mtsu.edu [ehs.mtsu.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
